Dicresulene diammonium
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C15H22N2O8S2 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
azane;2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H16O8S2.2H3N/c1-8-3-12(16)14(24(18,19)20)6-10(8)5-11-7-15(25(21,22)23)13(17)4-9(11)2;;/h3-4,6-7,16-17H,5H2,1-2H3,(H,18,19,20)(H,21,22,23);2*1H3 |
Clave InChI |
FTHAIXYFNGWZKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)S(=O)(=O)O)S(=O)(=O)O)O.N.N |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Dicresulene Diammonium and its Parent Compound, Policresulen
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Dicresulene diammonium, identified as a primary impurity of the active pharmaceutical ingredient Policresulen. The document delves into the chemical properties, synthesis, and analytical methodologies for both compounds. The core focus is on the multifaceted mechanism of action of Policresulen, including its hemostatic, antimicrobial, and antiviral properties. This guide compiles available quantitative data, details experimental protocols, and visualizes key biological pathways and experimental workflows to serve as a vital resource for professionals in drug development and scientific research.
Introduction
Dicresulene, chemically known as 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid], and its diammonium salt are primarily recognized in the context of the pharmaceutical agent Policresulen. Policresulen is a polycondensation product of metacresolsulfonic acid and formaldehyde, utilized as a topical hemostatic and antiseptic agent.[1][2] Its therapeutic efficacy is attributed to its highly acidic nature, which facilitates the selective coagulation of necrotic or pathologically altered tissues while promoting re-epithelialization of healthy tissue.[1][2][3] This document aims to provide a detailed technical examination of this compound and a thorough analysis of the parent compound, Policresulen.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of Dicresulene and its diammonium salt are crucial for understanding their behavior and for the development of analytical methods.
| Property | Dicresulene | This compound | Reference(s) |
| Chemical Name | 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] | 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] diammonium salt | - |
| Synonyms | Policresulen Impurity 8 | Policresulen Dimer Diammonium Salt | - |
| Molecular Formula | C₁₅H₁₆O₈S₂ | C₁₅H₂₂N₂O₈S₂ | - |
| Molecular Weight | 388.41 g/mol | 422.47 g/mol | - |
| Appearance | White to light beige solid | Not explicitly stated | - |
| Solubility | Slightly soluble in DMSO and Methanol | Not explicitly stated | - |
Synthesis and Manufacturing
Policresulen: The synthesis of Policresulen involves the polycondensation of metacresolsulfonic acid with formaldehyde.[1]
Mechanism of Action
The therapeutic effects of Policresulen are primarily attributed to two distinct mechanisms: its potent hemostatic and antimicrobial activities.[1][3][9]
Hemostatic Activity
Policresulen's hemostatic effect is a direct consequence of its high acidity (pH ≈ 0.6), which causes the denaturation and coagulation of proteins.[2][9] When applied to a bleeding surface, it leads to the formation of a protective eschar, effectively sealing small blood vessels and controlling hemorrhage.[9] This process involves the precipitation of cellular proteins, leading to coagulative necrosis of the bleeding tissue.[2][9]
Antimicrobial and Antiviral Activity
The acidic environment created by Policresulen is inhospitable to a broad spectrum of pathogens, including bacteria and fungi.[3][9] This acidic milieu disrupts microbial cell walls and interferes with essential metabolic functions.[9]
Furthermore, Policresulen has demonstrated antiviral properties. A key finding is its ability to inhibit the Dengue virus (DENV) NS2B/NS3 protease, an enzyme crucial for viral replication. This inhibition occurs through direct interaction with the protease, acting as a competitive inhibitor.[1]
Experimental Data
Antiviral Activity of Policresulen
| Parameter | Value | Cell Line | Virus | Reference(s) |
| IC₅₀ (NS2B/NS3 Protease Inhibition) | 0.48 µg/mL | - | DENV2 | [1] |
| IC₅₀ (DENV2 Replication Inhibition) | 4.99 µg/mL | BHK-21 | DENV2 | [1] |
| IC₅₀ (Cytotoxicity) | 459.45 µg/mL | BHK-21 | - | [1] |
Analytical Method for Policresulen Quantification
A validated TLC-spectrodensitometric method has been developed for the simultaneous determination of Policresulen and cinchocaine hydrochloride.[10][11]
| Parameter | Policresulen | Cinchocaine Hydrochloride | Reference(s) |
| Linearity Range | 0.8 - 20 µ g/band | 0.2 - 3.5 µ g/band | [10][11] |
| Limit of Detection (LOD) | 0.23 µ g/band | 0.07 µ g/band | [10][11] |
| Mean Percentage Recovery | 100.46 ± 1.1% | 99.65 ± 0.49% | [10][11] |
Experimental Protocols
In Vitro Bleeding Time Test
This protocol provides a general framework for assessing hemostatic agents in vitro.[12]
-
Blood Collection: Collect 10 mL of citrated blood by venipuncture.
-
Device Preparation: Utilize a conical plastic device designed for the in vitro bleeding time test.
-
Test Execution: Introduce the blood sample into the device.
-
Measurement: Record the time required for bleeding to cease.
-
Validation: Perform the test with and without the hemostatic agent to determine its effect on bleeding time. Precision is assessed by the coefficient of variation of repeated measurements.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol outlines the standard procedure for evaluating platelet function.[13][14][15]
-
Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from citrated whole blood by centrifugation.
-
Instrument Setup: Calibrate the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.
-
Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar and warm to 37°C.
-
Add the test compound (e.g., Policresulen) or vehicle control and incubate.
-
Introduce a platelet agonist (e.g., ADP, collagen) to induce aggregation.
-
-
Data Acquisition: Record the change in light transmission over time as an indicator of platelet aggregation.
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized broth microdilution protocol for determining the MIC of an antimicrobial agent.[16][17][18]
-
Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Streptococcus spp., Candida albicans) and prepare a standardized suspension.
-
Preparation of Antimicrobial Agent Dilutions: Perform serial dilutions of Policresulen in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plate under appropriate conditions for the test organism.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Dengue Virus NS2B/NS3 Protease Inhibition by Policresulen
The antiviral activity of Policresulen against the Dengue virus involves the inhibition of the NS2B/NS3 protease, which is essential for viral polyprotein processing and replication.
Caption: Inhibition of DENV replication by Policresulen.
General Workflow for Hemostatic Efficacy Evaluation in an Animal Model
Animal models are crucial for the preclinical assessment of hemostatic agents.[19][20][21]
Caption: Preclinical evaluation of hemostatic agents.
Workflow for Antimicrobial Susceptibility Testing
Determining the minimum inhibitory concentration is a standard method to quantify the in vitro efficacy of an antimicrobial agent.
Caption: Workflow for MIC determination.
Conclusion
This compound is a notable impurity of Policresulen, a topical agent with established hemostatic and antimicrobial properties. The therapeutic action of Policresulen is primarily driven by its high acidity, leading to protein coagulation and a hostile environment for microbial growth. While its antiviral activity against the Dengue virus has been quantified, further research is needed to establish comprehensive quantitative data for its hemostatic and broad-spectrum antimicrobial effects. The experimental protocols and workflows detailed in this guide provide a framework for future investigations into the efficacy and mechanisms of action of Policresulen and its related compounds. This in-depth technical guide serves as a foundational resource for scientists and researchers, aiming to stimulate further exploration and development in this area.
References
- 1. Policresulen - Wikipedia [en.wikipedia.org]
- 2. Oral chemical burns caused by topical application of policresulen: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. CN112526032B - Method for detecting policresulen - Google Patents [patents.google.com]
- 6. Effects of Algan Hemostatic Agent on bleeding time in a rat tail hemorrhage model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2008011830A1 - Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof - Google Patents [patents.google.com]
- 9. What is the mechanism of Policresulen? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Validated simultaneous TLC-spectrodensitometric method for determination of policresulen and cinchocain hydrochloride in combined dosage forms [jabps.journals.ekb.eg]
- 12. An in vitro bleeding time test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Testing platelet aggregation activity [protocols.io]
- 15. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Micafungin activity against Candida albicans with diverse azole resistance phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the Dade MicroScan MICroSTREP Antimicrobial Susceptibility Testing Panel with Selected Streptococcus pneumoniae Challenge Strains and Recent Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A standardized animal model for evaluation of hemostatic effectiveness of various materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy of a novel hemostatic agent in animal models of impaired hemostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Animal models of hemorrhage, parameters, and development of hemostatic methods - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Dicresulene Diammonium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for Dicresulene diammonium, an impurity found in the production of Policresulen. The document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism.
Introduction
Dicresulene, chemically known as 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid], is a methylene-bridged cresol (B1669610) derivative. Its diammonium salt is of interest in pharmaceutical research and development, particularly in the context of impurity profiling of Policresulen, a topical hemostatic and antiseptic agent. This guide outlines a feasible two-step synthesis of this compound, commencing with the acid-catalyzed condensation of p-cresol (B1678582) with formaldehyde (B43269) to yield the methylene-bridged dimer, followed by sulfonation and subsequent neutralization with ammonia (B1221849).
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a three-stage process:
-
Synthesis of 3,3'-Methylenebis(4-methylphenol): An acid-catalyzed electrophilic aromatic substitution reaction between p-cresol and formaldehyde.
-
Synthesis of Dicresulene (3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid]): Sulfonation of the methylene-bridged dimer using concentrated sulfuric acid.
-
Synthesis of this compound: Neutralization of the resulting disulfonic acid with an aqueous ammonia solution.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
This procedure is based on the general principles of phenol-formaldehyde resin synthesis.[1][2]
Materials:
-
p-Cresol
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve p-cresol in methanol.
-
Slowly add the 37% formaldehyde solution to the stirred solution at room temperature. The molar ratio of p-cresol to formaldehyde should be approximately 2:1.
-
Add a catalytic amount of concentrated hydrochloric acid to the reaction mixture.
-
Heat the mixture to reflux (approximately 65-70 °C) and maintain this temperature for 4-6 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with deionized water to remove any unreacted formaldehyde and the acid catalyst.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 3,3'-Methylenebis(4-methylphenol).
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/heptane) to yield the purified product.
This protocol is adapted from general sulfonation procedures for aromatic compounds.[3][4]
Materials:
-
3,3'-Methylenebis(4-methylphenol)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Saturated sodium chloride solution
Equipment:
-
Jacketed reaction vessel with a bottom outlet valve
-
Mechanical stirrer
-
Dropping funnel
-
Temperature probe
-
Buchner funnel and flask
-
Vacuum oven
Procedure:
-
Place 3,3'-Methylenebis(4-methylphenol) in the jacketed reaction vessel.
-
Cool the vessel to 0-5 °C using a circulating chiller.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solid with careful temperature control, ensuring the temperature does not exceed 10 °C. The molar ratio of sulfuric acid to the dimer should be at least 2:1.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-18 hours.
-
Carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring.
-
Add a saturated sodium chloride solution to precipitate the sulfonic acid product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a cold, saturated sodium chloride solution to remove excess sulfuric acid.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield Dicresulene.
This procedure follows general methods for the preparation of ammonium (B1175870) salts of sulfonic acids.[5][6][7]
Materials:
-
Dicresulene (3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid])
-
Aqueous ammonia solution (e.g., 28-30%)
-
Deionized water
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Buchner funnel and flask
-
Vacuum oven
Procedure:
-
Suspend Dicresulene in a minimal amount of deionized water in a beaker.
-
Cool the suspension in an ice bath.
-
Slowly add aqueous ammonia solution dropwise with continuous stirring while monitoring the pH.
-
Continue adding the ammonia solution until the pH of the mixture reaches approximately 7.0-7.5.
-
To the resulting solution, add ethanol to precipitate the diammonium salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the filter cake with cold ethanol to remove any excess ammonia and water.
-
Dry the final product in a vacuum oven at a low temperature (e.g., 40 °C) to yield this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of this compound, assuming a starting quantity of 100 g of p-cresol.
Table 1: Reactant Quantities and Molar Equivalents
| Stage | Reactant | Molecular Weight ( g/mol ) | Quantity | Moles | Molar Ratio |
| 1 | p-Cresol | 108.14 | 100.0 g | 0.925 | 2.0 |
| Formaldehyde (37% aq.) | 30.03 | 37.4 g (101.1 g of 37% soln) | 0.462 | 1.0 | |
| Hydrochloric Acid (conc.) | 36.46 | - | - | Catalytic | |
| 2 | 3,3'-Methylenebis(4-methylphenol) | 228.29 | 95.0 g (assumed yield) | 0.416 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 81.6 g (83.3 mL) | 0.832 | 2.0 | |
| 3 | Dicresulene | 388.42 | 145.0 g (assumed yield) | 0.373 | 1.0 |
| Ammonia (28% aq.) | 17.03 | 25.4 g (90.7 g of 28% soln) | 0.746 | 2.0 |
Table 2: Product Yields and Purity
| Product | Theoretical Yield | Actual Yield | Percent Yield (%) | Purity (by HPLC) |
| 3,3'-Methylenebis(4-methylphenol) | 105.5 g | 95.0 g | 90.0% | >98% |
| Dicresulene | 161.8 g | 145.0 g | 89.6% | >95% |
| This compound | 157.4 g | 140.1 g | 89.0% | >99% |
Reaction Mechanism Visualization
The following diagram illustrates the proposed mechanism for the acid-catalyzed condensation and subsequent sulfonation to form Dicresulene.
Caption: Proposed reaction mechanism for the synthesis of Dicresulene.
References
- 1. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 2. worldresearchersassociations.com [worldresearchersassociations.com]
- 3. US3442859A - Condensates of sulfonated formaldehyde-mixed phenols condensates with formaldehyde and a phenol - Google Patents [patents.google.com]
- 4. Phenols and Cresols | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. RU2212401C1 - Method for preparing 2-naphthol-6,8-disulfoacid as its ammonium-potassium salt - Google Patents [patents.google.com]
- 6. GB647316A - Method of production of ammonium salts of the sulphamic acids - Google Patents [patents.google.com]
- 7. Neutralization method of ammonium sulphate [tianliepc.com]
Technical Guide: Identification and Characterization of Policresulen Impurity 9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification and characterization of a key impurity in policresulen, designated as Impurity 9. Policresulen is a topical hemostatic and antiseptic agent, and ensuring its purity is critical for safety and efficacy. This document outlines the chemical identity of Impurity 9, its potential formation pathway, and detailed methodologies for its detection and structural elucidation.
Introduction to Policresulen and Its Impurities
Policresulen is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[1] Due to the nature of its synthesis and potential degradation, various impurities can be present in the final drug product. These can include residual monomers, oligomers, and other related substances.[2][3][4] Regulatory bodies require stringent control and characterization of impurities in active pharmaceutical ingredients (APIs). One such impurity that has been identified is Policresulen Impurity 9.
Chemical Identity of Policresulen Impurity 9
Based on information from pharmaceutical reference standard suppliers, Policresulen Impurity 9 is identified as the ammonium (B1175870) salt of 5-chloro-2-hydroxy-4-methylbenzenesulfonic acid.[5][6][7]
Table 1: Chemical Identification of Policresulen Impurity 9
| Parameter | Value | Source |
| Systematic Name | 5-chloro-2-hydroxy-4-methylbenzenesulfonate, ammonium salt (1:1) | [5] |
| Molecular Formula | C₇H₆ClO₄S · H₄N | [7] |
| Molecular Weight | 239.69 g/mol (for the salt) | [7] |
| Parent Compound | 5-chloro-2-hydroxy-4-methylbenzenesulfonic acid | |
| CAS Number | Not consistently available |
Potential Formation Pathway
The presence of a chlorinated impurity suggests that a source of chlorine is available during the manufacturing process of policresulen or its starting materials. A plausible pathway involves the chlorination of m-cresol, a key starting material for policresulen synthesis.
Experimental Protocols for Identification and Quantification
The identification and quantification of Policresulen Impurity 9 require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry is a powerful technique for this purpose.[2][3][4]
High-Performance Liquid Chromatography (HPLC) Method
A reverse-phase HPLC method can be developed and validated for the separation of Impurity 9 from policresulen and other related substances.
Table 2: Suggested HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 column (e.g., ACE EXCEL 5 C18-PFP, 4.6 mm × 250 mm, 5 µm)[2][3][4] |
| Mobile Phase A | 0.01 M Ammonium Acetate in Water[2][3][4] |
| Mobile Phase B | Methanol[2][3][4] |
| Gradient Program | Optimized for separation of all relevant impurities. A starting point could be a linear gradient from 5% to 95% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at a suitable wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) for Structural Confirmation
For definitive identification, HPLC can be coupled with a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[2][3]
Table 3: Suggested Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative and Positive Modes |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | m/z 50 - 1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) for fragmentation studies |
The expected accurate mass of the deprotonated molecule [M-H]⁻ of the parent acid would be used for confirmation. Fragmentation patterns (MS/MS) would further elucidate the structure, showing characteristic losses of SO₃ and other fragments.
Experimental Workflow for Impurity Identification
The following diagram illustrates a logical workflow for the identification and confirmation of an unknown impurity, such as Policresulen Impurity 9, in a drug substance.
Conclusion
The identification and control of impurities are paramount in drug development and manufacturing. Policresulen Impurity 9 has been identified as the ammonium salt of 5-chloro-2-hydroxy-4-methylbenzenesulfonic acid. Its formation is likely due to the chlorination of a starting material. The analytical methods outlined in this guide, particularly HPLC coupled with high-resolution mass spectrometry, provide a robust framework for the detection, quantification, and structural confirmation of this impurity, ensuring the quality and safety of policresulen-containing drug products.
References
- 1. Policresulen - Wikipedia [en.wikipedia.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS | Bentham Science [benthamscience.com]
- 5. veeprho.com [veeprho.com]
- 6. veeprho.com [veeprho.com]
- 7. rxnchem.com [rxnchem.com]
In-Depth Technical Guide: Dicresulene Diammonium (CAS Number: 78480-14-5)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dicresulene diammonium (CAS: 78480-14-5) is a chemical entity closely related to Policresulen, a topical hemostatic and antiseptic agent. It is often identified as a significant impurity in commercial Policresulen preparations. This technical guide provides a comprehensive overview of the available technical and scientific information regarding this compound, including its chemical properties, analytical methodologies for its characterization, and inferred biological activities based on its relationship with Policresulen. This document is intended to serve as a foundational resource for researchers and professionals involved in the development, analysis, and quality control of Policresulen-based pharmaceutical products.
Chemical and Physical Properties
Dicresulene is the free acid form, and this compound is its corresponding diammonium salt. The majority of the available data pertains to the free acid.
| Property | Value | Source |
| Chemical Name | 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] diammonium salt | N/A |
| CAS Number | 78480-14-5 | N/A |
| Molecular Formula (Free Acid) | C₁₅H₁₆O₈S₂ | N/A |
| Molecular Weight (Free Acid) | 388.41 g/mol | N/A |
| Appearance | White to light beige solid | N/A |
| Solubility | Slightly soluble in DMSO and Methanol | N/A |
Synthesis
Logical Synthesis Pathway:
The synthesis would logically proceed via the acid-catalyzed condensation of 2-hydroxy-4-methylbenzenesulfonic acid with formaldehyde. The diammonium salt would then be formed by reacting the resulting 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid] with two equivalents of ammonia (B1221849) in a suitable solvent.
Analytical Characterization
The primary method for the identification and quantification of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).
Experimental Protocol: HPLC-Q-TOF MS for Impurity Profiling of Policresulen
The following protocol is based on the methodology described in "Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS" and is suitable for the detection and characterization of Dicresulene.
4.1.1 Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, and column compartment.
-
Mass Spectrometer: Agilent 6530 Q-TOF MS or equivalent, with an electrospray ionization (ESI) source.
-
Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 μm).
-
Mobile Phase A: 0.01 M Ammonium Acetate in Water.
-
Mobile Phase B: Methanol.
-
Sample Preparation: Dilute Policresulen solution with the initial mobile phase to an appropriate concentration.
4.1.2 Chromatographic Conditions
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 35 | |
| 40 | |
| 41 | |
| 45 |
4.1.3 Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | ESI Positive and Negative |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temperature | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 120 V |
| Skimmer Voltage | 65 V |
| Mass Range | m/z 100-1000 |
| Acquisition Mode | MS and MS/MS |
Workflow Diagram:
Biological Activity and Mechanism of Action
As an impurity of Policresulen, the biological activity of this compound is expected to be similar. Policresulen exerts its therapeutic effects through two primary mechanisms: antimicrobial action and selective coagulation of necrotic tissue.
Antimicrobial Activity
Policresulen has a broad spectrum of antimicrobial activity. It is plausible that Dicresulene contributes to this activity.
5.1.1 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes a standard broth microdilution method to determine the MIC of this compound against relevant microbial strains.
-
Materials:
-
This compound stock solution (in a suitable solvent, e.g., sterile water or DMSO).
-
96-well microtiter plates.
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial two-fold dilution of the this compound stock solution in the microtiter plate wells using the appropriate broth.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
Cytotoxicity and Selective Coagulation
Policresulen is known to selectively coagulate necrotic or pathologically altered tissue. It is hypothesized that Dicresulene shares this property.
5.2.1 Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of a compound.
-
Materials:
-
This compound stock solution.
-
Human cell lines (e.g., HaCaT for keratinocytes, HeLa for cervical cancer cells).
-
96-well cell culture plates.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
-
Signaling Pathways
The pro-inflammatory and tissue-remodeling effects of compounds like Policresulen suggest a potential interaction with inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.
Inferred Signaling Pathway Involvement:
Given the acidic and protein-denaturing properties of Dicresulene, it is likely to induce cellular stress, which can activate the NF-κB signaling pathway. This activation would lead to the transcription of pro-inflammatory cytokines and other inflammatory mediators.
Conclusion
This compound, as a primary impurity of Policresulen, warrants careful characterization and control in pharmaceutical formulations. While specific biological data for this compound is scarce, its structural similarity to Policresulen provides a strong basis for inferring its antimicrobial and tissue-coagulating properties. The analytical methods outlined in this guide provide a robust framework for its identification and quantification. Further research is required to fully elucidate the specific biological activities and potential toxicological profile of this compound to ensure the safety and efficacy of Policresulen-containing drug products.
An In-depth Technical Guide to Policresulen and Its Dimeric Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Policresulen is a topical hemostatic and antiseptic agent synthesized through the polycondensation of metacresolsulfonic acid and formaldehyde.[1][2] It is not a single discrete molecule but rather a polymeric mixture of varying chain lengths.[3][4] Clinically, it is utilized for its potent antimicrobial properties and its unique ability to selectively coagulate necrotic or pathologically altered tissue while sparing healthy tissue.[2][5] This selective action promotes the rapid removal of damaged tissue and accelerates re-epithelialization, making it effective in gynecology for cervical erosions, in dermatology for wounds and ulcers, and in dentistry for managing conditions like gingivitis.[1][2] The primary mechanism of action is attributed to its high acidity (approximate pH of 0.6 in a 50% solution), which denatures cellular proteins, leading to coagulative necrosis of unhealthy tissue and providing a potent antimicrobial effect.[1][5] Within the policresulen polymeric mixture, specific oligomers and related substances exist, including the defined entity known as Policresulen Dimer Diammonium Salt, which is often characterized as an impurity or related substance.[6][7]
Core Compound and Related Substances
Policresulen is a complex mixture, and its quality control often involves the characterization of its primary components and related substances.[4][8] One of the key defined structures within this context is the dimer.
Policresulen Dimer Diammonium Salt
This compound is identified as a specific dimer of the policresulen synthesis process, formulated as a diammonium salt. It is primarily used as a reference standard in the quality control and impurity profiling of policresulen drug products.[6][7]
Table 1: Physicochemical Properties of Policresulen Dimer Diammonium Salt
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5,5′-methylenebis(2-hydroxy-4-methylbenzenesulfonate), ammonium (B1175870) salt (1:2) | [6] |
| Synonym | Dicresulene diammonium | [7] |
| Molecular Formula | C₁₅H₂₂N₂O₈S₂ | |
| Molecular Weight | 422.47 g/mol | |
| CAS Number | Not Available (NA) |
Mechanism of Action
The therapeutic effect of policresulen is driven by a direct physicochemical interaction with tissue rather than a classical receptor-mediated signaling pathway. Its strong acidity is the primary driver of its dual antiseptic and debridement properties.[1]
-
Selective Coagulation : When applied to mucosal or skin lesions, policresulen's low pH causes immediate and intense denaturation of proteins in pathologically altered or necrotic tissues.[5] This results in the formation of a protective eschar over the treated area.[1] Healthy, intact squamous epithelium is largely resistant to this effect.[2][]
-
Antimicrobial Effect : The acidic environment created by policresulen is inhospitable to a broad spectrum of pathogens, including bacteria (Gram-positive and Gram-negative), fungi, and protozoa, effectively disinfecting the treated area.[1][]
-
Hemostasis : Policresulen achieves rapid hemostasis by coagulating blood proteins and stimulating vasoconstriction.[]
-
Re-epithelialization : Following the sloughing of the coagulated necrotic tissue, the underlying healthy tissue is stimulated to regenerate, accelerating the healing process.[1][2]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol is synthesized from methods developed for the quality control of policresulen, designed to separate and quantify its components and related impurities, including various sulfonic acids.[8][10]
Objective : To detect and quantify m-cresol-4,6-disulfonic acid, m-cresol-4-sulfonic acid, m-cresol-6-sulfonic acid, and other related substances in a policresulen sample.
Instrumentation and Materials :
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector.
-
Chromatography Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 μm) or equivalent.[4]
-
Mobile Phase A: 0.01 M ammonium acetate (B1210297) solution.[4]
-
Mobile Phase B: Methanol.[4]
-
Blank Solvent: Water.[8]
-
Reference Standards: m-cresol-4,6-disulfonic acid, m-cresol-4-sulfonic acid, m-cresol-6-sulfonic acid, bis-methane sulfonic acid, m-cresol.[8]
-
Test Sample: Policresulen.
Methodology :
-
Preparation of Reference Solution : Accurately weigh reference standards and dissolve in water to prepare a mixed solution with known concentrations (e.g., 7.5 µg/mL m-cresol-4,6-disulfonic acid, 20 µg/mL m-cresol-4-sulfonic acid, etc.).[8]
-
Preparation of Test Solution : Accurately weigh the policresulen sample and dissolve in water to achieve a final concentration of 0.5 mg/mL.[8]
-
Chromatographic Conditions :
-
Set a gradient elution program appropriate for separating the compounds of interest.
-
Column Temperature: Maintain ambient or a controlled temperature (e.g., 30°C).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set according to the absorbance maxima of the analytes.
-
Injection Volume: 20 µL.
-
-
Procedure :
-
Inject the blank solvent (water) to establish a baseline.
-
Inject the reference solution to determine the retention times and response factors of the individual components.
-
Inject the test solution to obtain the chromatogram of the policresulen sample.
-
-
Data Analysis :
-
Identify the peaks in the test solution chromatogram by comparing retention times with the reference solution.
-
Calculate the content of each impurity using the external standard method based on peak areas.[8]
-
The sum of polysulfonic acid and dimesylate content can be calculated using an area normalization method.[8]
-
Preparation of a Policresulen Compound Suppository
This protocol is a generalized representation based on formulation methods described in patents.[11]
Objective : To prepare a compound suppository containing policresulen and a local anesthetic (e.g., cinchocaine hydrochloride).
Materials :
-
Active Ingredients: Policresulen solution, Cinchocaine hydrochloride.
-
Suppository Base: Mixed fatty glycerides.
-
Excipients: Soyabean lecithin (B1663433), Microcrystalline cellulose, Silicon dioxide, Sodium hydroxide (B78521) (for pH adjustment), Purified water.[11]
Methodology :
-
pH Adjustment of Active Ingredient : Obtain policresulen solution and adjust the pH to a range of 2.5-3.5 using a sodium hydroxide solution. Designate this as Part A.[11]
-
Preparation of Powder Mixture : Sieve cinchocaine hydrochloride, microcrystalline cellulose, and silicon dioxide through a fine mesh (e.g., 200 mesh). Mix the powders homogeneously. Designate this as Part B.[11]
-
Melting of Suppository Base : In a water bath heated to 70-90°C, melt the mixed fatty glycerides and soyabean lecithin until a uniform liquid is formed.[11]
-
Homogenization : Add Part A (pH-adjusted policresulen) and Part B (powder mixture) to the melted base. Maintain the temperature and homogenize the mixture until all components are uniformly dispersed.
-
Molding and Cooling : Pour the homogenized mixture into suppository molds.
-
Cooling and Solidification : Transfer the molds to a refrigerated environment to cool and solidify.
-
Packaging : Once solidified, remove the suppositories from the molds and package them appropriately.
Quantitative Data
The analysis of policresulen often involves quantifying its active components and ensuring impurities are below specified limits.
Table 2: Analytical and Formulation Quantitative Data for Policresulen
| Parameter | Specification / Value | Method | Source(s) |
|---|---|---|---|
| Limit of Detection (LOD) | 0.770 µg/mL | Synchronous Fluorescence Spectroscopy | |
| Limit of Quantitation (LOQ) | 2.541 µg/mL | Synchronous Fluorescence Spectroscopy | |
| Linear Concentration Range | 5.0 - 21.0 µg/mL | Synchronous Fluorescence Spectroscopy | |
| Impurity Limit: m-cresol-4,6-disulfonic acid | ≤ 1.5% | HPLC | [8] |
| Impurity Limit: m-cresol-4-sulfonic acid | ≤ 17.0% | HPLC | [8] |
| Impurity Limit: m-cresol-6-sulfonic acid | ≤ 7.0% | HPLC | [8] |
| Component Requirement: dimercaptosulfonic acid | ≥ 1.9% | HPLC | [8] |
| Component Requirement: Area sum of polysulfonic acid and dimercaptosulfonic acid | ≥ 40% | HPLC (Area Normalization) | [8] |
| Typical Suppository Formulation (per 1000 units) | Policresulen: 100g, Cinchocaine HCl: 2.5g, Mixed Fatty Glycerides: 1424.5g, Soyabean Lecithin: 300g | Gravimetric | [11] |
Conclusion
Policresulen is a well-established topical agent whose therapeutic efficacy stems from its strong acidic properties, enabling it to function as a potent antiseptic and a selective chemical debridement agent. Its composition as a polymeric mixture necessitates rigorous analytical control, with a focus on identifying and quantifying its constituent oligomers and impurities, such as Policresulen Dimer Diammonium Salt. The experimental protocols for its analysis and formulation are critical for ensuring product quality, safety, and efficacy. While its mechanism of action is non-specific at the molecular signaling level, its targeted effect on pathological tissue remains a significant advantage in the clinical management of various mucosal and dermal lesions.
References
- 1. What is the mechanism of Policresulen? [synapse.patsnap.com]
- 2. Policresulen - Wikipedia [en.wikipedia.org]
- 3. Policresulen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oral chemical burns caused by topical application of policresulen: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CN112526032B - Method for detecting policresulen - Google Patents [patents.google.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. CN102824358A - Policresulen compound suppository and preparation method - Google Patents [patents.google.com]
The Role of Dicresulene Diammonium as a Policresulen Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Policresulen, a condensation polymer of m-cresolsulfonic acid and formaldehyde (B43269), is a widely utilized topical hemostatic and antiseptic agent. The manufacturing process of this macromolecule can lead to the formation of various impurities, which may impact its safety and efficacy. Among these is Dicresulene, a dimeric species, which can be present as its diammonium salt. This technical guide provides an in-depth analysis of Dicresulene diammonium as a critical impurity in Policresulen. It covers the synthesis of Policresulen and the formation pathways of impurities, detailed analytical methodologies for their identification and quantification, and a discussion on the potential biological implications of such impurities, drawing from data on structurally related compounds. This document aims to serve as a comprehensive resource for professionals involved in the development, manufacturing, and quality control of Policresulen-based pharmaceutical products.
Introduction to Policresulen and Its Impurities
Policresulen is a complex mixture of polycondensed m-cresolsulfonic acids linked by methylene (B1212753) bridges.[1] Its therapeutic action is attributed to its high acidity and protein-coagulating properties, which lead to the selective necrosis of pathological tissues and antimicrobial effects.[2][3] The synthesis of Policresulen involves the acid-catalyzed polycondensation of m-cresolsulfonic acid with formaldehyde.[2] This process, however, is not perfectly selective and can result in a complex mixture of oligomers and residual starting materials, as well as various side-products.
One of the key impurities identified in Policresulen preparations is Dicresulene, a dimer of m-cresolsulfonic acid linked by a methylene bridge.[4] This impurity can exist in its free acid form or as a salt, such as this compound. The presence of this and other impurities is a critical quality attribute that must be carefully controlled to ensure the consistent safety and efficacy of the final drug product. Recent studies have highlighted the complexity of Policresulen's impurity profile, with one study identifying as many as 21 previously unknown impurities using advanced analytical techniques.[5]
Synthesis of Policresulen and Formation of Dicresulene
The synthesis of Policresulen is an electrophilic aromatic substitution reaction where protonated formaldehyde acts as the electrophile, attacking the electron-rich aromatic ring of m-cresolsulfonic acid. The formation of methylene bridges connects the monomeric units into a polymer chain.
The formation of the Dicresulene impurity is a direct consequence of this reaction mechanism. It represents the initial condensation step where two molecules of m-cresolsulfonic acid are linked by a single methylene bridge. The reaction conditions, such as temperature, reactant concentrations, and catalyst, can influence the extent of polymerization and the relative abundance of dimeric and other oligomeric impurities. The presence of ammonia (B1221849) in the reaction or purification process can lead to the formation of the diammonium salt of Dicresulene.
Analytical Methodologies for Impurity Profiling
The complex nature of Policresulen necessitates the use of sophisticated analytical techniques for the separation and characterization of its impurities. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method.
High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the quality control of Policresulen. A typical method involves reversed-phase chromatography with gradient elution.
Experimental Protocol: HPLC for Policresulen Impurity Analysis [6][7]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 1% ammonium (B1175870) acetate (B1210297) solution) and an organic modifier (e.g., methanol).
-
Flow Rate: A flow rate of approximately 0.8 to 1.0 mL/min is generally used.
-
Detection: UV detection at 280 nm is suitable for these aromatic compounds.
-
Column Temperature: Maintaining a constant column temperature, for example, at 30°C, is crucial for reproducible results.
-
Sample Preparation: The Policresulen sample is dissolved in a suitable solvent, typically the aqueous component of the mobile phase, to a known concentration.
-
Procedure: A defined volume of the sample solution is injected into the chromatograph, and the separation of the components is recorded. The identification of impurities is based on their retention times relative to a reference standard of Policresulen and known impurities. Quantification is performed by comparing the peak areas to those of certified reference standards.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS)
For the identification and structural elucidation of unknown impurities, the coupling of HPLC with high-resolution mass spectrometry, such as Q-TOF MS, is a powerful tool.
Experimental Protocol: LC-Q-TOF MS for Impurity Characterization [5]
-
Instrumentation: An HPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: An ACE EXCEL 5 C18-PFP column (4.6 mm × 250 mm, 5 μm) has been shown to be effective.[5]
-
Mobile Phase: A gradient of 0.01 M ammonium acetate solution and methanol (B129727) is a suitable mobile phase for LC-MS analysis.[5]
-
Mass Spectrometry: The mass spectrometer is operated in both full-scan MS and tandem MS (MS/MS) modes. The high-resolution mass measurements in the full-scan mode provide the elemental composition of the impurities, while the fragmentation patterns obtained in the MS/MS mode help in their structural elucidation.
Quantitative Data and Acceptance Criteria
Specific pharmacopeial limits for this compound in Policresulen are not publicly available in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). However, general principles for the control of impurities in active pharmaceutical ingredients are well-established by regulatory bodies. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines (Q3A/B) for setting acceptance criteria for impurities.
The limits for impurities are generally based on their potential toxicity and the maximum daily dose of the drug. For a new drug substance, impurities present at a level of 0.10% or higher should generally be identified, and those present at 0.15% or higher should be qualified through toxicological studies.
Table 1: Known Impurities in Policresulen
| Impurity Name | Chemical Structure | Notes |
| m-Cresol-4-sulfonic acid | C₇H₈O₄S | Starting material |
| m-Cresol-6-sulfonic acid | C₇H₈O₄S | Isomeric impurity |
| m-Cresol-4,6-disulfonic acid | C₇H₈O₇S₂ | By-product |
| Dicresulene | C₁₅H₁₆O₈S₂ | Dimeric impurity |
| This compound | C₁₅H₂₂N₂O₈S₂ | Ammonium salt of the dimeric impurity |
Potential Biological Implications of this compound
Direct studies on the biological activity and signaling pathways affected by this compound are not available in the public domain. However, insights into its potential effects can be inferred from the toxicological profiles of structurally related compounds, specifically sulfonated aromatic compounds and benzenesulfonates.
Sulfonated aromatic compounds are known for their generally low toxicity and poor absorption through biological membranes due to their polarity.[8] However, some benzenesulfonate (B1194179) derivatives have been shown to exhibit cytotoxic effects at higher concentrations.[9] For instance, sodium dodecyl benzene (B151609) sulfonate has demonstrated cytotoxicity towards human keratinocytes.[9] Other studies have indicated that certain benzenesulfonate scaffolds can induce G2/M cell cycle arrest and apoptosis in cancer cell lines, suggesting potential interactions with cellular signaling pathways.[10]
Given that Policresulen itself is a highly acidic substance that causes coagulative necrosis of tissues, the primary safety concern would be whether impurities like this compound contribute to or alter this local toxicity profile. Without specific toxicological data, a precautionary approach should be taken, and the levels of this and other impurities should be controlled to the lowest reasonably achievable levels.
Conclusion
References
- 1. Policresulen - Wikipedia [en.wikipedia.org]
- 2. Oral chemical burns caused by topical application of policresulen: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Policresulen? [synapse.patsnap.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS | Bentham Science [benthamscience.com]
- 6. Determination of Four Related Substances in Policresulen Solution by HPLC | Semantic Scholar [semanticscholar.org]
- 7. CN112526032B - Method for detecting policresulen - Google Patents [patents.google.com]
- 8. CAS 515-42-4: Sodium benzenesulfonate | CymitQuimica [cymitquimica.com]
- 9. Cytotoxic effects of sodium dodecyl benzene sulfonate on human keratinocytes are not associated with proinflammatory cytokines expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Analysis Reveals No Link Between Dicresulene and Traditional Chinese Medicine for Leukoplakia
A comprehensive review of scientific literature and databases of Traditional Chinese Medicine (TCM) finds no evidence to support the use of Dicresulene for the treatment of oral leukoplakia within TCM or any other medical framework. The initial premise of the inquiry—to create a technical guide on this specific application—cannot be fulfilled due to the absence of foundational data.
Oral leukoplakia is recognized as a potentially malignant disorder of the oral mucosa.[1][2] While various treatment modalities have been explored, ranging from surgical interventions to medical and complementary therapies, Dicresulene is not mentioned in the context of leukoplakia treatment in the existing medical and scientific literature.
Current Landscape of Leukoplakia Treatment
Research into nonsurgical treatments for oral leukoplakia has focused on a variety of agents, none of which include Dicresulene. These interventions are broadly categorized as follows:
-
Vitamins and Antioxidants: Systemic treatments with vitamin A, retinoids, beta-carotene, and lycopene (B16060) have been investigated. Some studies suggest these agents may help in the clinical resolution of lesions, though relapse rates can be high and evidence for preventing malignant transformation is lacking.[3][4][5]
-
Chemopreventive Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) and other agents have been evaluated with limited success.[2][6] For instance, a meta-analysis of chemoprevention therapies found that retinoids and carotenoids were the most effective in achieving complete lesion resolution compared to placebo.[6]
-
Herbal and Natural Compounds: Several studies have explored the efficacy of plant-derived bioactives. Compounds like curcumin, green tea extracts, and freeze-dried black raspberry gel have been assessed for their potential in managing oral leukoplakia.[2][7][8]
Traditional Chinese Medicine Approaches to Leukoplakia
Traditional Chinese Medicine utilizes a distinct diagnostic and therapeutic system, primarily employing complex herbal formulas to treat conditions like oral leukoplakia.[9][10] TCM literature and patents describe various herbal compositions aimed at, for example, "clearing away heat and toxic materials" or "warming and tonifying the spleen and kidneys" to address the underlying imbalances believed to cause leukoplakia.[11][12] These formulations contain a wide array of herbs, but none list Dicresulene or its constituent components as an ingredient.
Conclusion
The request for an in-depth technical guide on the use of Dicresulene in Traditional Chinese Medicine for leukoplakia is based on a premise that is not supported by available evidence. Searches across medical, scientific, and TCM-specific databases yielded no connection between Dicresulene and the treatment of this condition. Professionals in research and drug development should note that the established therapeutic avenues for leukoplakia, both in conventional medicine and TCM, follow different paths that do not involve Dicresulene. Future research and development efforts should be guided by existing evidence-based treatments and validated traditional practices.
References
- 1. A Review of the Nonsurgical Treatment of Oral Leukoplakia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Chemoprevention in oral leukoplakia: challenges and current landscape [frontiersin.org]
- 3. Interventions for treating oral leukoplakia to prevent oral cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. exodontia.info [exodontia.info]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. ugr.es [ugr.es]
- 7. Randomized Controlled Trials for Oral Leukoplakia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plant-Derived Bioactives in Oral Mucosal Lesions: A Key Emphasis to Curcumin, Lycopene, Chamomile, Aloe vera, Green Tea and Coffee Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Traditional Chinese medicine and oral diseases: today and tomorrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN104474160A - Traditional Chinese medicine for treating oral leukoplakia and application of traditional Chinese medicine - Google Patents [patents.google.com]
- 12. CN104042832A - Traditional Chinese medicine composition for treating oral leukoplakia - Google Patents [patents.google.com]
Physical and chemical characteristics of Dicresulene diammonium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicresulene diammonium is recognized as an impurity in the production of Policresulen, a topical hemostatic and antiseptic agent. A comprehensive understanding of its physical and chemical characteristics is paramount for quality control, stability studies, and ensuring the safety and efficacy of the final pharmaceutical product. This technical guide provides a detailed overview of the known physicochemical properties of Dicresulene, presented as its acid form, and its diammonium salt. Due to the limited availability of specific experimental data for Dicresulene, this guide also furnishes detailed, standardized experimental protocols for the determination of key physicochemical parameters, based on established pharmaceutical analysis methodologies. Furthermore, this document outlines a probable synthetic pathway and a conceptual mechanism of action, extrapolated from the known properties of its parent compound, Policresulen. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate comprehension.
Chemical and Physical Characteristics
Dicresulene is chemically described as 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid]. The diammonium salt is formed by the neutralization of the two sulfonic acid groups with ammonia.
Table 1: Chemical Identification of Dicresulene and this compound
| Identifier | Dicresulene | This compound |
| IUPAC Name | 2-hydroxy-5-[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid | Not Available |
| Synonyms | bis-cresolsulfonic acid, dime-cresol sulfonic acid | Policresulen Impurity |
| Chemical Formula | C₁₅H₁₆O₈S₂ | C₁₅H₂₂N₂O₈S₂ |
| Molecular Weight | 388.41 g/mol | 422.47 g/mol |
| CAS Number | 78480-14-5 | Not Available |
Table 2: Physicochemical Properties of Dicresulene
| Property | Value | Remarks |
| Appearance | White to light beige solid | Qualitative observation. |
| Melting Point | Not Available | Predicted values are not suitable for this guide. |
| Boiling Point | Not Available | Decomposes before boiling. |
| Solubility | Slightly soluble in DMSO and Methanol | Quantitative data in various solvents is not available. |
| pKa | Not Available | Predicted value of -0.74±0.50 for the sulfonic acid groups.[1] |
| Hygroscopicity | Not Available | No experimental data found. |
| Stability | Stable under normal storage conditions.[2] | Prone to degradation under forced conditions (hydrolysis, oxidation, photolysis).[3] |
Spectroscopic Data
Specific experimental spectroscopic data for Dicresulene is not publicly available. However, based on its chemical structure, the following characteristic spectral features can be anticipated.
Table 3: Anticipated Spectroscopic Features of Dicresulene
| Technique | Expected Features |
| UV-Vis | Absorption maxima in the range of 280-320 nm, characteristic of phenolic compounds.[4][5] |
| IR | - Broad O-H stretching (phenol): ~3200-3600 cm⁻¹ - S=O stretching (sulfonic acid): ~1030-1080 cm⁻¹ and ~1170-1250 cm⁻¹ - C-S stretching: ~650-700 cm⁻¹ - Aromatic C=C stretching: ~1450-1600 cm⁻¹ |
| ¹H NMR | - Aromatic protons: ~6.5-8.0 ppm - Methylene (B1212753) bridge protons (-CH₂-): ~3.5-4.5 ppm - Methyl protons (-CH₃): ~2.0-2.5 ppm - Phenolic hydroxyl protons (-OH): ~9.0-10.0 ppm (can be broad and exchangeable) - Sulfonic acid protons (-SO₃H): Highly acidic, may not be observed in protic solvents. |
| ¹³C NMR | - Aromatic carbons: ~110-160 ppm - Methylene bridge carbon: ~30-40 ppm - Methyl carbons: ~15-25 ppm |
| Mass Spec. | The protonated molecule [M+H]⁺ would be observed. Fragmentation would likely involve the loss of SO₃ (80 Da) and cleavage of the methylene bridge.[6] |
Experimental Protocols
The following sections provide detailed, standardized methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination (Capillary Method)
This protocol is based on the guidelines of the United States Pharmacopeia (USP) <741>.[7]
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Apparatus:
-
Melting point apparatus with a heating block and temperature control.
-
Glass capillary tubes (10 cm length, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[7]
-
Thermometer calibrated against certified reference standards.
-
Mortar and pestle.
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Charge the capillary tube by pressing the open end into the powder until a column of 2.5-3.5 mm is formed at the bottom.[7]
-
Compact the powder by tapping the sealed end of the capillary tube on a hard surface.
-
Place the charged capillary tube into the heating block of the melting point apparatus.
-
Set the initial temperature to 10-15°C below the expected melting point (if unknown, a preliminary rapid determination can be performed).
-
Heat at a rate of 1 ± 0.5 °C/minute.[7]
-
Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.
-
Perform the determination in triplicate and report the mean and standard deviation.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System (BCS).[8]
Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values.
Materials:
-
This compound.
-
pH buffers: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer).[8]
-
Shaking incubator or water bath with temperature control set to 37 ± 1 °C.[8]
-
Centrifuge.
-
Validated analytical method for quantification (e.g., HPLC-UV).
Procedure:
-
Add an excess amount of this compound to flasks containing each of the pH buffers.
-
Place the flasks in a shaking incubator at 37 ± 1 °C and agitate until equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with the respective buffer to a concentration within the validated range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC-UV method.
-
Perform the experiment in triplicate for each pH and report the average solubility with the standard deviation.
Caption: Shake-Flask Solubility Determination Workflow.
pKa Determination (Spectrophotometric Method)
This method is suitable for compounds with a chromophore that changes upon ionization.
Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl groups in Dicresulene.
Materials:
-
UV-Vis spectrophotometer.
-
A series of buffers with pH values spanning the expected pKa range (e.g., pH 2 to 12).
-
A stock solution of Dicresulene in a suitable solvent (e.g., methanol).
Procedure:
-
Prepare a series of solutions of Dicresulene at a constant concentration in the different pH buffers.
-
Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance difference between the ionized and non-ionized forms.
-
Measure the absorbance of each solution at this wavelength.
-
Plot absorbance versus pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation: pKa = pH + log[(A_I - A)/(A - A_N)] where A is the absorbance at a given pH, A_I is the absorbance of the fully ionized form, and A_N is the absorbance of the non-ionized form.
Caption: Spectrophotometric pKa Determination Workflow.
Hygroscopicity Determination
This protocol follows the principles outlined in the European Pharmacopoeia.[2]
Objective: To classify the hygroscopicity of this compound.
Materials:
-
Gravimetric vapor sorption (GVS) analyzer or a desiccator with a saturated salt solution to maintain 80% relative humidity (RH) (e.g., saturated ammonium (B1175870) sulfate (B86663) solution).
-
Analytical balance.
-
Controlled temperature environment (25 ± 1 °C).
Procedure:
-
Dry a known weight of the this compound sample to a constant weight (e.g., in a vacuum oven at a suitable temperature).
-
Place the dried sample in an environment maintained at 25 ± 1 °C and 80 ± 2% RH.
-
After 24 hours, reweigh the sample.
-
Calculate the percentage increase in mass.
-
Classify the hygroscopicity based on the following criteria:
-
Non-hygroscopic: < 0.2% mass increase.
-
Slightly hygroscopic: ≥ 0.2% and < 2% mass increase.
-
Hygroscopic: ≥ 2% and < 15% mass increase.
-
Very hygroscopic: ≥ 15% mass increase.
-
Caption: Hygroscopicity Classification Workflow.
Synthesis and Stability
Plausible Synthetic Pathway
Dicresulene is a condensation product of m-cresol-4-sulfonic acid and formaldehyde. The synthesis likely involves the reaction of two molecules of m-cresol-4-sulfonic acid with one molecule of formaldehyde, leading to the formation of a methylene bridge between the two aromatic rings.
Caption: Proposed Synthesis of Dicresulene.
Stability and Forced Degradation
Dicresulene, as a sulfonated phenol (B47542) derivative, is expected to be susceptible to degradation under harsh conditions. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[3]
Forced Degradation Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C.
-
Base Hydrolysis: 0.1 N NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 105°C.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
The degradation products would be analyzed by a suitable stability-indicating HPLC method, and their structures elucidated using techniques like LC-MS/MS.
Mechanism of Action (Conceptual)
As Dicresulene is an impurity, it does not have a therapeutic mechanism of action. However, being structurally related to Policresulen, it may exhibit similar chemical properties. The mechanism of action of Policresulen involves the coagulation of necrotic or pathologically altered tissue through protein denaturation, while largely sparing healthy tissue.[9] It also has antimicrobial properties.
Caption: Conceptual Mechanism of Policresulen's Action.
Conclusion
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, an impurity of Policresulen. While specific experimental data for this compound is scarce, this guide offers a framework for its analysis through detailed, standardized experimental protocols. The provided information on its plausible synthesis, stability, and conceptual mechanism of action serves as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and characterization of Policresulen and its related substances. Further research is warranted to experimentally determine the precise physicochemical properties of isolated and purified this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thinksrs.com [thinksrs.com]
- 8. who.int [who.int]
- 9. discovery.researcher.life [discovery.researcher.life]
A Technical Guide to the Biological Activities of Policresulen and its Related Compound, Dicresulene Diammonium
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Policresulen is a topical therapeutic agent recognized for its antiseptic and hemostatic properties. It is a polycondensation product of metacresolsulfonic acid and formaldehyde, resulting in a complex mixture of polymers of varying chain lengths. Its established clinical applications include the treatment of gynecological infections, anogenital lesions, and promotion of wound healing. Dicresulene diammonium is chemically related to Policresulen and is recognized as a potential impurity in its synthesis. Due to a scarcity of direct research on this compound, this guide focuses on the extensively documented biological activities of Policresulen, including a recently discovered novel antiviral function.
The primary mechanism of Policresulen is rooted in its highly acidic nature, which facilitates two main actions: selective coagulation of necrotic or pathologically altered tissue and a potent, broad-spectrum antimicrobial effect. It selectively denatures proteins in damaged cells, sparing healthy tissue, which promotes the shedding of necrotic tissue and subsequent re-epithelialization. Concurrently, the acidic environment created by Policresulen is inhospitable to a wide array of pathogens, preventing infections and supporting the healing process.
Novel Biological Activity: Antiviral Properties
Beyond its established uses, recent research has identified Policresulen as a novel inhibitor of the Dengue virus (DENV). A 2015 study demonstrated that Policresulen acts as a potent and competitive inhibitor of the DENV serotype 2 (DENV2) NS2B/NS3 protease, an enzyme essential for viral replication. This discovery opens a new avenue for research into Policresulen as a potential antiviral therapeutic.
The NS2B/NS3 protease complex is responsible for cleaving the viral polyprotein, a critical step in producing functional viral proteins. By inhibiting this enzyme, Policresulen effectively halts the viral replication cycle. Molecular docking and mutagenesis studies have shown that Policresulen directly interacts with the Gln106 and Arg133 residues of the DENV2 NS2B/NS3 protease via hydrogen bonds, elucidating its specific binding mode.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data on the biological activities of Policresulen.
| Biological Activity | Target | Metric | Result | Source |
| Novel Antiviral Activity | DENV2 NS2B/NS3 Protease | IC₅₀ | 0.48 µg/mL | |
| DENV2 Replication (in BHK-21 cells) | IC₅₀ | 4.99 µg/mL | ||
| Cytotoxicity (in BHK-21 cells) | CC₅₀ | 459.45 µg/mL | ||
| Established Antimicrobial Activity | Broad-spectrum bacteria and fungi | MIC | Specific values not available in reviewed literature. Described as having potent, broad-spectrum activity due to its highly acidic pH. | |
| Established Hemostatic Activity | Plasma Proteins / Blood Vessels | Coagulation / Vasoconstriction | Qualitative | |
| Established Tissue Regeneration | Necrotic / Pathological Tissue | Selective Coagulation | Qualitative |
Experimental Protocols & Methodologies
Detailed protocols for the key experiments are outlined below. These represent standard methodologies in microbiology and biochemistry for determining the observed biological activities.
Protocol: Protease Inhibition Assay (DENV2 NS2B/NS3)
This protocol describes a general enzymatic assay to determine the inhibitory effect of a compound on a specific protease.
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., 50 mM Tris-HCl, pH 8.5) containing a FRET (Fluorescence Resonance Energy Transfer) peptide substrate specific to the DENV2 NS2B/NS3 protease.
-
Reconstitute the purified DENV2 NS2B/NS3 protease enzyme in an appropriate assay buffer to a known concentration.
-
Prepare a serial dilution of Policresulen in the assay buffer across a range of concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add the DENV2 NS2B/NS3 protease enzyme to each well.
-
Add the diluted Policresulen solutions to the test wells. Include a positive control (enzyme, no inhibitor) and a negative control (buffer, no enzyme).
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction (slope of the fluorescence vs. time graph) for each well.
-
Normalize the reaction rates to the positive control.
-
Plot the percentage of inhibition against the logarithm of the Policresulen concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the antimicrobial efficacy of a compound.
-
Inoculum Preparation:
-
Culture the test microorganism (e.g., S. aureus, C. albicans) in an appropriate broth medium overnight.
-
Dilute the culture to achieve a standardized concentration, typically ~5 x 10⁵ CFU/mL.
-
-
Assay Preparation:
-
In a 96-well microplate, add a sterile growth medium (e.g., Mueller-Hinton Broth) to each well.
-
Prepare a two-fold serial dilution of Policresulen directly in the plate, creating a concentration gradient across the wells.
-
Include a positive control (microorganism, no compound) and a negative control (medium only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared microbial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Alternatively, turbidity can be measured using a microplate reader at 600 nm.
-
Visualizations: Pathways and Workflows
Established Mechanism of Action
Caption: Policresulen's primary mechanism of action leading to therapeutic outcomes.
Novel Antiviral Signaling Pathway
Caption: Inhibition of DENV replication by Policresulen via NS2B/NS3 protease.
Experimental Workflow: Protease Inhibition Assay
Caption: Workflow for determining protease inhibition IC₅₀ using a FRET-based assay.
Lack of Pharmacological Data on Dicresulene Diammonium Necessitates a Focus on its Parent Compound, Policresulen
A comprehensive review of scientific literature and publicly available data reveals a significant lack of specific pharmacological studies on Dicresulene diammonium. This compound is primarily identified as an impurity of Policresulen, a well-documented topical therapeutic agent. Consequently, creating an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathways for this compound is not feasible at this time.
In light of this, the following guide will focus on the pharmacology of Policresulen, the parent compound. The information presented here is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the known pharmacological properties of Policresulen, which may offer insights into the potential activities of its related impurities.
An In-depth Technical Guide on the Pharmacology of Policresulen
Policresulen is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[1][2] It is utilized as a topical hemostatic and antiseptic agent in various clinical applications, particularly in gynecology, dermatology, and dentistry.[1][3]
Mechanism of Action
The therapeutic effects of Policresulen are attributed to a dual mechanism of action: its potent antimicrobial properties and its selective coagulation of necrotic or pathologically altered tissues.[1]
-
Antimicrobial Action : Policresulen exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and protozoa.[4][5] Its highly acidic nature, with a pH of approximately 0.6, creates an environment that is inhospitable to microbial growth by disrupting microbial cell walls and metabolic processes.[3][6][7][8] This acidic property is a key contributor to its antiseptic effects.[3] The antimicrobial action is effective against common pathogens in vaginal infections, such as Gardnerella vaginalis, Trichomonas, and Candida species, while largely sparing the normal vaginal flora like Doderlein's bacilli.[5]
-
Selective Coagulation and Hemostatic Effect : A defining feature of Policresulen is its ability to selectively coagulate necrotic and pathologically altered tissues without affecting healthy tissue.[1][9] This action is achieved through the denaturation and precipitation of cellular proteins, leading to the formation of a protective layer (eschar) over the treated area.[3] This process facilitates the removal of dead tissue and promotes the regeneration of healthy tissue.[1][3] The coagulation of proteins also extends to blood components, resulting in a potent hemostatic effect by causing vasoconstriction and coagulation of plasma proteins to stop bleeding.[5]
-
Anti-inflammatory Properties : Policresulen also demonstrates anti-inflammatory effects by reducing localized inflammation, swelling, and pain, although the exact mechanism for this is not fully elucidated.[4]
A diagram illustrating the proposed mechanism of action of Policresulen is provided below.
Caption: Proposed mechanism of action for Policresulen.
Clinical Applications
Policresulen is used in a variety of clinical settings:
-
Gynecology : It is widely used for the treatment of cervical erosion, cervicitis, and vaginal infections (bacterial, trichomonal, and fungal).[3][5][10] It is also used to manage tissue damage in the vagina and cervix.[5]
-
Dermatology : Policresulen is applied topically to treat skin ulcers, wounds, and other lesions to promote healing and prevent infection.[3][11]
-
Dentistry : It is used for the management of conditions like gingivitis, periodontitis, and canker sores (aphthous ulcers).[1][3]
-
Proctology : Its application is beneficial in treating hemorrhoids and anal fissures.[11]
Pharmacokinetics
Due to its topical application and high molecular weight, systemic absorption of Policresulen is considered to be minimal.[4] Most of the compound remains at the site of application and is eliminated locally.[4]
Quantitative Data
| Formulation/Parameter | Value/Concentration | Reference |
| pH of solution | ~0.6 | [6][7][8] |
| Concentration in vaginal solution | 360 mg/g | [12] |
| Dosage in pessary | 90 mg | [12] |
| Application for hypergranulation tissue | 50% solution | [13] |
Experimental Protocols
Detailed experimental protocols for specific studies on Policresulen were not fully outlined in the search results. However, some general methodologies can be inferred:
-
Antimicrobial Activity Testing : Standard methods such as broth dilution or agar (B569324) diffusion assays would be used to determine the minimum inhibitory concentration (MIC) against various microorganisms.
-
Hemostatic Efficacy Studies : In vivo models involving controlled bleeding would be necessary to evaluate the time to hemostasis and total blood loss following the application of Policresulen.
-
Clinical Trials for Gynecological Applications : A randomized, double-blind, placebo-controlled trial design has been used to evaluate the efficacy and tolerance of Policresulen for genitourinary syndrome of menopause.[14] Patients were administered either Policresulen or a placebo, and outcomes were assessed over a follow-up period.[14]
The workflow for a typical clinical trial evaluating Policresulen for a gynecological indication is depicted below.
Caption: A generalized workflow for a clinical trial of Policresulen.
Adverse Effects and Safety
The most common adverse effect of Policresulen is local irritation, such as a burning sensation or pain, at the site of application, which is usually transient.[5] Due to its high acidity, improper use, particularly in the oral cavity, can lead to chemical burns of the mucosa.[6][7][8] The shedding of necrotic tissue is a sign of its therapeutic effect.[10]
References
- 1. Policresulen - Wikipedia [en.wikipedia.org]
- 2. Oral chemical burns caused by topical application of policresulen: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Policresulen? [synapse.patsnap.com]
- 4. policresulen | Dosing & Uses | medtigo [medtigo.com]
- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oral chemical burns caused by topical application of policresulen: a case report [e-jyms.org]
- 8. Oral chemical burns caused by topical application of policresulen: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Policresulen used for? [synapse.patsnap.com]
- 10. vinmec.com [vinmec.com]
- 11. nbinno.com [nbinno.com]
- 12. acino.com.sa [acino.com.sa]
- 13. Policresulen - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
Initial Screening of Dicresulene Diammonium Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicresulene diammonium is recognized primarily as an impurity of Policresulen, a topical hemostatic and antiseptic agent. While the bioactivity of Policresulen is well-documented, specific data on the biological effects of this compound remains scarce in publicly available literature. This technical guide outlines a proposed framework for the initial in vitro screening of this compound's bioactivity, drawing parallels from the known antimicrobial and antiviral properties of its parent compound and other diammonium salts. The methodologies and workflows presented herein provide a comprehensive starting point for researchers seeking to elucidate the potential therapeutic relevance of this compound.
Introduction
This compound is a chemical entity structurally related to Policresulen, a condensation product of metacresolsulfonic acid and formaldehyde.[1][2] Policresulen exhibits broad-spectrum antimicrobial and antiviral activities, which are attributed to its acidic nature and its ability to denature proteins.[1] Given the structural similarity, it is plausible to hypothesize that this compound may possess analogous biological activities. Furthermore, various other diammonium compounds have demonstrated significant antimicrobial and antiviral properties, suggesting that the diammonium moiety itself may contribute to bioactivity.[3][4][5]
This guide provides a roadmap for the initial assessment of this compound's bioactivity, focusing on its potential antimicrobial and antiviral effects. The proposed experiments are designed to generate preliminary data on its efficacy and cytotoxicity, which are crucial for any further drug development endeavors.
Proposed Bioactivity Screening
Antimicrobial Activity Screening
The initial screening for antimicrobial activity should be conducted against a panel of clinically relevant bacterial and fungal strains.
-
Microorganism Preparation: A panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), should be cultured to mid-logarithmic phase in appropriate broth media.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or dimethyl sulfoxide) and serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under optimal conditions for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Controls: Positive (microorganism with no compound) and negative (broth only) controls should be included. A known antibiotic can be used as a positive control for the assay's validity.
The results of the MIC assay can be summarized in a table for clear comparison.
| Microorganism | Strain ID | This compound MIC (µg/mL) (Hypothetical Data) |
| Staphylococcus aureus | ATCC 29213 | 64 |
| Escherichia coli | ATCC 25922 | 128 |
| Candida albicans | ATCC 90028 | 256 |
Antiviral Activity Screening
Given the antiviral activity of Policresulen, it is pertinent to investigate this compound for similar properties. An initial screening can be performed using a common virus, such as Herpes Simplex Virus type 1 (HSV-1).
-
Cell Culture: A suitable host cell line (e.g., Vero cells) is cultured to confluence in 6-well plates.
-
Virus Preparation: A stock of HSV-1 is prepared and its titer determined.
-
Infection and Treatment: The cell monolayers are infected with a known amount of virus (e.g., 100 plaque-forming units). After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of this compound.
-
Incubation: The plates are incubated for 48-72 hours to allow for plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained with a solution like crystal violet. The number of plaques in each well is then counted.
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
The quantitative data from the plaque reduction assay can be presented as follows:
| Virus | Host Cell | This compound IC50 (µM) (Hypothetical Data) |
| HSV-1 | Vero | 50 |
Cytotoxicity Assessment
It is crucial to assess the cytotoxicity of this compound to distinguish between specific antimicrobial/antiviral activity and general toxic effects.
-
Cell Seeding: Host cells (e.g., Vero cells or other relevant cell lines) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound for a period that corresponds to the duration of the bioactivity assays (e.g., 24-72 hours).
-
MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
CC50 Determination: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
The cytotoxicity data is essential for interpreting the bioactivity results.
| Cell Line | This compound CC50 (µM) (Hypothetical Data) |
| Vero | >200 |
Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for the initial bioactivity screening of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial, Cytotoxic and Mutagenic Activity of Gemini QAS Derivatives of 1,4:3,6-Dianhydro-l-iditol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry [mdpi.com]
Limited Research Available for Dicresulene Diammonium
An in-depth review of publicly available scientific literature reveals a significant scarcity of dedicated research on Dicresulene (B108943) diammonium. The compound is primarily identified as an impurity of Policresulen, a substance with documented hemostatic, antimicrobial, and antiviral properties.[1] Due to this limited focus, a comprehensive technical guide with detailed experimental protocols, extensive quantitative data, and established signaling pathways specifically for Dicresulene diammonium cannot be constructed at this time.
Available information suggests that Dicresulene is a component in traditional Chinese and Western medicine for treating leukoplakia of the vagina.[1] Furthermore, "dicresulene" is listed as an impurity of Policresulen and is noted for its use in veterinary medicine to treat conditions such as purulent endometritis and bovine mastitis.[2]
No preclinical or clinical studies focusing specifically on the pharmacokinetics, pharmacodynamics, or mechanism of action of this compound were identified in the current literature search. The primary context of its mention is in relation to the quality and purity of Policresulen preparations.
Given the lack of specific research, it is not possible to provide structured tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways as requested. The available information is insufficient to fulfill the core requirements for an in-depth technical guide on this compound. Further research is needed to elucidate the specific biological activities and potential therapeutic applications of this compound.
References
Methodological & Application
Application Note: Development and Validation of a UV-HPLC Method for the Quantification of Dicresulene Diammonium in Pharmaceutical Formulations
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method coupled with a UV detector for the quantitative determination of Dicresulene Diammonium. The method is developed and validated for accuracy, precision, linearity, and specificity, demonstrating its suitability for routine quality control analysis of this compound in pharmaceutical preparations. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
Dicresulene is a polycondensation product of m-cresolsulfonic acid and formaldehyde, belonging to the class of sulfonated aromatic compounds. It is utilized for its antiseptic and hemostatic properties. The diammonium salt form, this compound, likely enhances its stability or solubility for pharmaceutical applications. Accurate quantification of the active pharmaceutical ingredient (API) is critical for ensuring the safety and efficacy of the final drug product. This document outlines a specific, sensitive, and validated HPLC method for this purpose.
Principle of the Method
The analytical method is based on reverse-phase high-performance liquid chromatography (RP-HPLC). The separation of this compound from potential excipients and degradation products is achieved on a C18 stationary phase. The mobile phase consists of a mixture of an aqueous buffer and an organic solvent, delivered in an isocratic mode. The analyte is detected and quantified by a UV-Vis detector at a specific wavelength where this compound exhibits maximum absorbance. The concentration of the analyte is determined by comparing its peak area to a calibration curve constructed from standard solutions of known concentrations.
Materials and Reagents
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector (e.g., Agilent 1260 Infinity II LC System or equivalent).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Sonicator.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
-
Chemicals and Reagents:
-
This compound reference standard (purity > 99%).
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (Milli-Q or equivalent).
-
-
Chromatographic Column:
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Experimental Protocols
5.1. Preparation of Solutions
-
Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0):
-
Weigh 3.40 g of KH₂PO₄ and dissolve it in 1000 mL of purified water.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas before use.
-
-
Mobile Phase Preparation:
-
Prepare a mixture of the phosphate buffer and acetonitrile in a ratio of 60:40 (v/v).
-
Mix thoroughly and sonicate for 15 minutes to degas.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
5.2. Sample Preparation (from a hypothetical formulation)
-
Accurately weigh a quantity of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5.3. Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 280 nm |
| Run Time | 10 minutes |
5.4. Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for the following parameters:
-
Specificity: Assessed by comparing the chromatograms of a blank (mobile phase), a placebo formulation, a standard solution, and a sample solution. The absence of interfering peaks at the retention time of this compound indicates specificity.
-
Linearity: Analyzed by injecting the working standard solutions in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-day): Six replicate injections of a standard solution (e.g., 60 µg/mL) were performed on the same day.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The relative standard deviation (%RSD) was calculated.
-
-
Accuracy (Recovery): Determined by the standard addition method. Known amounts of the reference standard were added to a placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Data Presentation
The quantitative results from the method validation are summarized in the tables below.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 10 | 125430 |
| 20 | 251050 |
| 40 | 502300 |
| 60 | 753500 |
| 80 | 1004800 |
| 100 | 1256100 |
| Regression Equation | y = 12550x - 150 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision Data
| Precision Type | Parameter | Result (%RSD) | Acceptance Criteria |
|---|---|---|---|
| Repeatability (Intra-day) | Peak Area (n=6) | 0.85 | ≤ 2.0% |
| Intermediate Precision (Inter-day) | Peak Area (n=6) | 1.20 | ≤ 2.0% |
Table 3: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Acceptance Criteria |
|---|---|---|---|---|
| 80% | 48 | 47.5 | 98.96 | 98.0% - 102.0% |
| 100% | 60 | 60.3 | 100.50 | 98.0% - 102.0% |
| 120% | 72 | 71.2 | 98.89 | 98.0% - 102.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| LOD | 0.5 |
| LOQ | 1.5 |
Visualizations
The following diagrams illustrate the key workflows and relationships in this analytical method development.
Caption: Experimental workflow for HPLC method development.
Caption: Logic diagram for the system suitability test.
Caption: Relationship between concentration and peak area.
Conclusion
The developed RP-HPLC method is simple, rapid, and reliable for the quantification of this compound. The validation results confirm that the method is linear, precise, accurate, and specific. This application note provides a complete protocol that can be readily implemented in quality control laboratories for the routine analysis of this compound in pharmaceutical products.
HPLC method for Dicresulene diammonium quantification
An High-Performance Liquid Chromatography (HPLC) method has been established for the quantification of Dicresulene diammonium, a known impurity of Policresulen. This application note provides a detailed protocol for the analysis, making it suitable for researchers, scientists, and professionals involved in drug development and quality control. The method utilizes reversed-phase chromatography with UV detection, a common and reliable technique for the analysis of aromatic sulfonic acids.
Introduction
Dicresulene is a condensation product of m-cresolsulfonic acid and formaldehyde, and its diammonium salt is an impurity that needs to be monitored in pharmaceutical preparations containing Policresulen. Accurate and precise quantification of such impurities is crucial for ensuring the safety and efficacy of the final drug product. The HPLC method described herein is based on the established analytical principles for the separation of Policresulen and its related substances.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the quantitative determination of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm) or equivalent. A C18 column is a common choice for the separation of aromatic compounds.
-
Data Acquisition and Processing Software: Empower®, Chromeleon®, or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Solvents and Reagents:
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Mobile Phase A | 0.01 M Ammonium acetate in water |
| Mobile Phase B | Methanol |
| Gradient Program | A linear gradient can be optimized. A suggested starting point is: 0-5 min: 95% A, 5% B 5-20 min: Linear gradient to 40% A, 60% B 20-25 min: 40% A, 60% B 25-26 min: Linear gradient to 95% A, 5% B 26-30 min: 95% A, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm.[1] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (0.01 M Ammonium Acetate): Dissolve 0.7708 g of ammonium acetate in 1 L of HPLC grade water. Filter and degas before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to prepare a stock solution of 100 µg/mL. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Sample Solution Preparation: The preparation of the sample solution will depend on the matrix. For a drug substance, dissolve an accurately weighed amount of the sample in the solvent to obtain a theoretical concentration of this compound within the calibration range. For a drug product, an extraction step may be necessary.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the typical quantitative data and performance characteristics expected from a validated HPLC method for this compound.
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 1 - 20 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | The method should be able to resolve this compound from the main component (Policresulen) and other potential impurities. |
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
References
Application Note: Quantitative Analysis of Dicresulene Diammonium in Human Plasma by LC-MS/MS
Introduction
Dicresulene diammonium is a novel pharmaceutical compound currently under investigation for its potential therapeutic effects. As with any new chemical entity, a robust and reliable analytical method for its quantification in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation protocol for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for high-throughput analysis in a drug development setting.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: this compound (purity >99%) and its stable isotope-labeled internal standard (IS), Dicresulene-d8 diammonium (purity >99%).
-
Solvents: Acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) of HPLC grade or higher. Formic acid (FA), LC-MS grade.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma, stored at -80°C.
Instrumentation
-
LC System: Shimadzu Nexera X2 UHPLC system or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[1]
-
Thaw frozen human plasma samples and calibration standards/quality controls on ice.
-
Vortex mix the samples to ensure homogeneity.
-
To 50 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL Dicresulene-d8 diammonium in 50% ACN).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute at high speed.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Chromatographic Conditions:
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program: | |
| 0.00 min | 5% B |
| 0.50 min | 5% B |
| 2.50 min | 95% B |
| 3.50 min | 95% B |
| 3.60 min | 5% B |
| 5.00 min | 5% B |
Mass Spectrometry Conditions:
The mass spectrometer was operated in positive electrospray ionization mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ion Source | ESI |
| Polarity | Positive |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
| IonSpray Voltage (IS) | 5500 V |
| Temperature (TEM) | 550°C |
| Ion Source Gas 1 (GS1) | 60 psi |
| Ion Source Gas 2 (GS2) | 60 psi |
| Entrance Potential (EP) | 10 V |
| Collision Cell Exit Potential (CXP) | 12 V |
MRM Transitions:
| Compound | Q1 Mass (Da) | Q3 Mass (Da) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| This compound | 355.2 | 185.1 | 80 | 35 |
| Dicresulene-d8 diammonium | 363.2 | 193.1 | 85 | 38 |
Data Presentation
Calibration Curve and Linearity
The calibration curve for this compound in human plasma was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 250 | 2.95 |
| 500 | 5.89 |
| 1000 | 11.75 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 6.8 | 105.2 | 8.5 | 103.8 |
| LQC | 3 | 5.2 | 98.7 | 6.9 | 101.5 |
| MQC | 80 | 4.1 | 102.3 | 5.3 | 99.4 |
| HQC | 800 | 3.5 | 99.8 | 4.8 | 100.7 |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation of plasma samples for LC-MS/MS analysis.
Hypothetical Metabolic Pathway of Dicresulene
Caption: Hypothetical metabolic pathway of Dicresulene.
Conclusion
This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput bioanalysis in support of drug development programs. The method meets the general requirements for precision and accuracy for regulated bioanalysis.
References
Application Note: Utilizing Dicresulene Diammonium as a Reference Standard for Impurity Profiling of Policresulen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicresulene diammonium is the diammonium salt of 3,3'-Methylenebis(6-hydroxy-4-methylbenzenesulfonic acid), a known impurity in the pharmaceutical ingredient Policresulen.[1][2][3] Policresulen is a topical hemostatic and antiseptic agent. The quantitative determination of impurities is a critical aspect of quality control in drug manufacturing to ensure the safety and efficacy of the final product. This application note provides a detailed protocol for the use of this compound as a reference standard for the identification and quantification of this specific impurity in Policresulen samples using High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Name | 3,3'-Methylenebis(6-hydroxy-4-methylbenzenesulfonic acid) diammonium salt | [1] |
| Synonyms | Policresulen Dimer Diammonium Salt | [4] |
| Molecular Formula | C15H22N2O8S2 | [4] |
| Molecular Weight | 422.47 g/mol | [4] |
| Appearance | White to Light Beige Solid | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Storage | 2-8°C in a refrigerator is recommended for long-term storage. | [5] |
Application: Impurity Standard in HPLC Analysis
This compound serves as a crucial reference standard for the accurate identification and quantification of the corresponding impurity in Policresulen drug substances and products. Its use in HPLC methods allows for the validation of analytical procedures and the routine quality control of Policresulen batches.
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol outlines a reverse-phase HPLC method for the determination of the Dicresulene impurity in Policresulen.
4.1. Materials and Reagents
-
This compound Reference Standard
-
Policresulen sample
-
Ammonium acetate (B1210297) (analytical grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
4.2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., ACE EXCEL 5 C18-PFP, 4.6 mm × 250 mm, 5 µm)[1]
-
Data acquisition and processing software
4.3. Chromatographic Conditions
The following chromatographic conditions are recommended for the separation of Dicresulene from Policresulen and other related substances.
| Parameter | Condition |
| Column | C18, 4.6 mm × 250 mm, 5 µm |
| Mobile Phase A | 0.01 M Ammonium acetate in water |
| Mobile Phase B | Methanol |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 20 µL |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 10 | 95 | 5 |
| 30 | 50 | 50 |
| 40 | 10 | 90 |
| 50 | 10 | 90 |
| 55 | 95 | 5 |
| 60 | 95 | 5 |
4.4. Preparation of Solutions
-
Reference Standard Solution (0.04 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 250 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (1 mg/mL): Accurately weigh about 25 mg of the Policresulen sample and dissolve it in 25 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
4.5. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the reference standard solution to identify the retention time of Dicresulene.
-
Inject the sample solution to identify and quantify the Dicresulene impurity.
-
Calculate the concentration of the impurity in the sample using the external standard method.
Method Validation Parameters (Representative Data)
The following tables summarize representative data for the validation of the analytical method using this compound as a reference standard.
Table 3: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 4: Linearity
| Concentration (mg/mL) | Peak Area (arbitrary units) |
| 0.005 | 12,500 |
| 0.01 | 24,800 |
| 0.02 | 50,100 |
| 0.04 | 100,200 |
| 0.08 | 201,500 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 5: Accuracy (Recovery)
| Spiked Concentration (mg/mL) | Measured Concentration (mg/mL) | Recovery (%) |
| 0.01 | 0.0098 | 98.0 |
| 0.04 | 0.0405 | 101.3 |
| 0.08 | 0.0791 | 98.9 |
Table 6: Precision
| Parameter | RSD (%) |
| Repeatability (n=6) | 1.1 |
| Intermediate Precision (n=6, different day) | 1.5 |
Visualizations
6.1. Experimental Workflow
Caption: Workflow for HPLC analysis of Policresulen using this compound reference standard.
6.2. Logical Relationship for Quantification
Caption: Logical relationship for the quantification of Dicresulene impurity.
Conclusion
This compound is an essential reference standard for the quality control of Policresulen. The provided HPLC method is a reliable and accurate approach for the identification and quantification of this impurity. Proper use of this reference standard will aid researchers and drug development professionals in ensuring the quality and safety of Policresulen-containing products.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS | Bentham Science [benthamscience.com]
- 3. Determination of Four Related Substances in Policresulen Solution...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Four Related Substances in Policresulen Solution by HPLC | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Separation of Dicresulene Diammonium from Policresulene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the separation of Dicresulene (B108943) diammonium, a known impurity, from Policresulen. The primary method detailed is High-Performance Liquid Chromatography (HPLC), which is a robust technique for the analytical and preparative separation of these compounds. A supplementary protocol based on differential solubility is also proposed. These protocols are intended for use in quality control, impurity profiling, and purification processes in a research and drug development setting.
Introduction
Policresulen is a polycondensation product of meta-cresolsulfonic acid and formaldehyde, utilized as a topical hemostatic and antiseptic.[1] During its synthesis, various related substances and impurities are formed, including the dimer Dicresulene (3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid]).[2][3] The diammonium salt of Dicresulene is a specifically identified impurity.[4] Effective separation and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of Policresulen-based pharmaceutical products.
This application note provides a detailed protocol for the separation of Dicresulene diammonium from Policresulen using High-Performance Liquid Chromatography (HPLC). Additionally, a conceptual protocol for separation based on potential solubility differences is discussed.
Chemical Structures
Caption: Molecular formulas of Policresulen, Dicresulene, and this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from established methods for the analysis of Policresulen and its related substances.[5][6][7][8]
Principle
Reverse-phase HPLC is employed to separate the components based on their hydrophobicity. A C18 stationary phase is used in conjunction with a polar mobile phase. The highly polar, polymeric nature of Policresulen will result in earlier elution times compared to the less polar, smaller Dicresulene molecule.
Materials and Reagents
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Chemicals:
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Sample containing Policresulen and this compound
-
Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 1% ammonium acetate solution in HPLC-grade water. Filter and degas.
-
Mobile Phase B: Methanol (HPLC grade).
-
-
Sample Preparation:
-
Accurately weigh a sample of the Policresulen mixture.
-
Dissolve the sample in HPLC-grade water to a final concentration of approximately 0.5 mg/mL.[6]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with 1% Ammonium Acetate and Methanol |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
-
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (1% Ammonium Acetate) | % Mobile Phase B (Methanol) |
| 0 | 85 | 15 |
| 20 | 57 | 43 |
| 30 | 57 | 43 |
| 35 | 85 | 15 |
| 40 | 85 | 15 |
-
Data Analysis:
-
Identify the peaks corresponding to Policresulen and Dicresulene based on their retention times (Dicresulene is expected to have a longer retention time).
-
Quantify the amount of this compound by comparing its peak area to that of a reference standard.
-
HPLC Workflow Diagram
Caption: HPLC workflow for the separation of this compound from Policresulen.
Separation Protocol Based on Differential Solubility
This protocol is conceptual and based on the general solubility properties of the compounds. Policresulen is reported to be highly soluble in water, while Dicresulene is described as slightly soluble in methanol and DMSO.[2][9] This difference in solubility can be exploited for a bulk separation.
Principle
The mixture of Policresulen and this compound is treated with a solvent system in which one component is highly soluble and the other is sparingly soluble. This allows for the separation of the two compounds by physical means such as filtration.
Materials and Reagents
-
Sample containing Policresulen and this compound
-
Methanol (analytical grade)
-
Deionized water
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Rotary evaporator
Experimental Protocol
-
Dissolution:
-
Dissolve the crude mixture in a minimal amount of deionized water. Policresulen should readily dissolve.
-
-
Precipitation:
-
Slowly add methanol to the aqueous solution while stirring. The less soluble this compound is expected to precipitate out of the solution. The optimal ratio of water to methanol will need to be determined empirically.
-
-
Isolation:
-
Isolate the precipitated this compound by filtration.
-
Wash the precipitate with a small amount of the water/methanol solvent mixture to remove any remaining Policresulen.
-
-
Purification:
-
The filtrate, containing the dissolved Policresulen, can be concentrated using a rotary evaporator to remove the methanol and some of the water.
-
The isolated this compound precipitate can be further purified by recrystallization from an appropriate solvent.
-
Solubility-Based Separation Workflow
Caption: Workflow for separating this compound from Policresulen based on solubility.
Summary and Conclusion
The provided HPLC protocol offers a reliable and validated method for the analytical separation and quantification of this compound in Policresulen samples. For preparative scale and bulk separation, the proposed method based on differential solubility provides a viable starting point, although optimization of the solvent system is necessary. The choice of method will depend on the specific requirements of the researcher, whether for analytical quality control or for the preparative purification of Policresulen.
References
- 1. Policresulen - Wikipedia [en.wikipedia.org]
- 2. dicresulene | 78480-14-5 [chemicalbook.com]
- 3. Dicresulene | CAS No- 78480-14-5 | Simson Pharma Limited [simsonpharma.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN106053630A - Quality control method of policresulen suppository and policresulen suppository composition - Google Patents [patents.google.com]
- 6. CN112526032B - Method for detecting policresulen - Google Patents [patents.google.com]
- 7. Determination of Four Related Substances in Policresulen Solution by HPLC | Semantic Scholar [semanticscholar.org]
- 8. Determination of Four Related Substances in Policresulen Solution...: Ingenta Connect [ingentaconnect.com]
- 9. Buy Policresulen (EVT-329987) | 101418-00-2 [evitachem.com]
In Vitro Assay Design for Dicresulene Diammonium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicresulene diammonium is identified as an impurity of Policresulen, a compound known for its hemostatic, antiseptic, and tissue-regenerating properties. The mechanism of action of Policresulen is attributed to its high acidity, leading to the selective coagulation of necrotic or pathologically altered tissues while preserving healthy tissue. Given the limited direct data on this compound, this document provides a framework for its in vitro evaluation based on the known biological activities of its parent compound, Policresulen. The following protocols are designed to assess the antimicrobial, cytotoxic, wound healing, and anti-inflammatory potential of this compound.
I. Antimicrobial Activity Assays
The antiseptic properties of Policresulen suggest that this compound may also possess antimicrobial activity. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][3][4][5]
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for yeast
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or DMSO).
-
Preparation of Inoculum: Culture the test microorganism on an appropriate agar (B569324) plate overnight. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[2]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to obtain a range of test concentrations.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
Data Analysis: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Data Presentation:
| Microorganism | This compound MIC (µg/mL) |
| Staphylococcus aureus | [Experimental Value] |
| Escherichia coli | [Experimental Value] |
| Candida albicans | [Experimental Value] |
II. Cytotoxicity and Cell Viability Assays
To evaluate the selective coagulation effect observed with Policresulen, it is crucial to assess the cytotoxicity of this compound on both healthy and potentially "pathological" cell lines. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8][9]
Protocol: MTT Cell Viability Assay
Objective: To determine the effect of this compound on the viability of different cell lines.
Materials:
-
This compound
-
Cell lines (e.g., HaCaT keratinocytes for healthy skin, a cancer cell line like A549 for "pathological" cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include an untreated control group.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Data Presentation:
| Cell Line | Treatment Concentration (µg/mL) | % Cell Viability (Mean ± SD) | IC₅₀ (µg/mL) |
| HaCaT | 0 (Control) | 100 | |
| X₁ | [Experimental Value] | [Calculate] | |
| X₂ | [Experimental Value] | ||
| A549 | 0 (Control) | 100 | |
| X₁ | [Experimental Value] | [Calculate] | |
| X₂ | [Experimental Value] |
III. In Vitro Wound Healing Assay
The tissue regeneration properties of Policresulen can be investigated for this compound using an in vitro scratch wound healing assay, which assesses cell migration.[10][11][12][13][14]
Protocol: Scratch Wound Healing Assay
Objective: To evaluate the effect of this compound on the migration of cells, mimicking the wound closure process.
Materials:
-
This compound
-
Adherent cell line (e.g., human dermal fibroblasts or HaCaT keratinocytes)
-
Complete cell culture medium
-
Sterile 6-well or 12-well plates
-
Sterile p200 pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Creating the Scratch: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound. An untreated control should be included.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each time point. The rate of wound closure can be calculated and compared between treated and untreated groups.
Data Presentation:
| Time (hours) | Treatment Concentration (µg/mL) | % Wound Closure (Mean ± SD) |
| 0 | 0 (Control) | 0 |
| X₁ | 0 | |
| 12 | 0 (Control) | [Experimental Value] |
| X₁ | [Experimental Value] | |
| 24 | 0 (Control) | [Experimental Value] |
| X₁ | [Experimental Value] |
IV. Anti-inflammatory Assays
Inflammation is a critical component of the wound healing process and the response to infection. The potential anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[15][16][17][18][19]
Protocol: Measurement of Nitric Oxide (NO) and Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
Objective: To determine if this compound can reduce the production of inflammatory mediators in activated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
Sterile 24-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 24-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a control group with cells only, a group with LPS only, and groups with LPS and different concentrations of the test compound.
-
Supernatant Collection: Collect the cell culture supernatants for analysis.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Cell Viability: Perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Data Presentation:
Table 1: Effect of this compound on Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) (Mean ± SD) |
| Control (Unstimulated) | [Experimental Value] |
| LPS (1 µg/mL) | [Experimental Value] |
| LPS + this compound (X₁ µg/mL) | [Experimental Value] |
| LPS + this compound (X₂ µg/mL) | [Experimental Value] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control (Unstimulated) | [Experimental Value] | [Experimental Value] |
| LPS (1 µg/mL) | [Experimental Value] | [Experimental Value] |
| LPS + this compound (X₁ µg/mL) | [Experimental Value] | [Experimental Value] |
| LPS + this compound (X₂ µg/mL) | [Experimental Value] | [Experimental Value] |
V. Visualization of Experimental Workflows and Signaling Pathways
Diagrams
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. clyte.tech [clyte.tech]
- 12. scribd.com [scribd.com]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Note: High-Throughput Screening of Dicresulene Diammonium Cytotoxicity Using Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for assessing the cytotoxic effects of Dicresulene diammonium on cultured mammalian cells. The described assays are fundamental for establishing a toxicity profile and understanding the compound's mechanism of action at the cellular level.
Introduction
This compound is a chemical compound with potential therapeutic applications. A critical step in the preclinical evaluation of any new chemical entity is the characterization of its cytotoxic potential. Cell-based assays are indispensable tools for this purpose, offering a controlled and reproducible environment to quantify the effects of a compound on cell viability, proliferation, and the induction of cell death. This application note details protocols for three widely used and complementary cytotoxicity assays: the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and apoptosis assays for programmed cell death. These assays provide a comprehensive initial assessment of a compound's in vitro toxicity.
Key Concepts in Cytotoxicity Testing
-
Cell Viability: A measure of the overall health of a cell population. Assays often measure metabolic activity or membrane integrity.
-
Cytotoxicity: The quality of being toxic to cells. Cytotoxic compounds can induce cell death through various mechanisms, including necrosis and apoptosis.
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process in vitro. In this context, it represents the concentration of this compound that reduces cell viability by 50%.
Experimental Workflow
The overall workflow for assessing the cytotoxicity of this compound involves cell culture, compound treatment, and subsequent analysis using various assays.
Caption: General workflow for cytotoxicity testing.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of the formazan is proportional to the number of metabolically active cells.
Materials:
-
Selected mammalian cell line (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom sterile microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of the compound's solvent) and a no-cell control (medium only for background).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] * 100
Plot the % Viability against the log concentration of this compound to determine the IC50 value.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound
-
LDH Cytotoxicity Assay Kit (commercially available kits are recommended)
-
96-well flat-bottom sterile microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
It is crucial to include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release: Vehicle-treated cells.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background: Medium only.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit's protocol.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Protocol 3: Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cells. Common methods to detect apoptosis include measuring the activity of caspases (key enzymes in the apoptotic cascade) or detecting the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System (or similar)
-
96-well white-walled, clear-bottom sterile microplates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2), using a white-walled plate suitable for luminescence measurements.
-
-
Assay Reagent Addition:
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
The luminescent signal is proportional to the amount of caspase activity. Results are often expressed as fold change in caspase activity relative to the vehicle control.
Annexin V Staining for Flow Cytometry
Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter and stain the DNA of dead cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on HeLa Cells (48h Treatment)
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle) | 100 ± 4.5 | 0 ± 2.1 | 1.0 ± 0.2 |
| 1 | 95 ± 5.1 | 5 ± 2.5 | 1.2 ± 0.3 |
| 10 | 75 ± 6.2 | 20 ± 3.8 | 3.5 ± 0.6 |
| 50 | 48 ± 4.9 | 55 ± 5.1 | 8.1 ± 1.1 |
| 100 | 22 ± 3.8 | 78 ± 6.3 | 9.5 ± 1.3 |
| 500 | 5 ± 2.1 | 95 ± 4.7 | 4.2 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Analysis of HeLa Cells Treated with this compound (50 µM, 48h)
| Cell Population | Percentage of Cells |
| Viable (Annexin V- / PI-) | 45% |
| Early Apoptotic (Annexin V+ / PI-) | 35% |
| Late Apoptotic/Necrotic (Annexin V+ / PI+) | 18% |
| Necrotic (Annexin V- / PI+) | 2% |
Signaling Pathway Visualization
The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways that could be activated by a cytotoxic compound like this compound.
Caption: Simplified apoptosis signaling pathways.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By combining assays that measure different cellular parameters—metabolic activity, membrane integrity, and apoptosis—researchers can obtain a comprehensive understanding of the compound's in vitro toxicity profile. This information is crucial for making informed decisions in the drug development pipeline.
Application of Dicresulene Diammonium in Forced Degradation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicresulene diammonium is recognized as an impurity of Policresulen, a condensation product of metacresolsulfonic acid and formaldehyde. Understanding the stability of Active Pharmaceutical Ingredients (APIs) and their impurities is a critical aspect of drug development and regulatory submission. Forced degradation, or stress testing, is an essential practice to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1][2][3] These studies are mandated by regulatory agencies to ensure the safety and efficacy of pharmaceutical products.[1]
This document provides a detailed application note and representative protocols for conducting forced degradation studies on this compound. Given the absence of specific published degradation studies for this impurity, the following protocols are based on established principles of forced degradation for sulfonated phenolic compounds and analytical methods developed for the parent compound, Policresulen.[4][5][6][7]
Chemical Structure and Potential Degradation Pathways
Dicresulene is chemically known as 3,3'-Methylenebis(6-hydroxy-4-methylbenzenesulfonic acid). The diammonium salt form introduces ammonium (B1175870) counter-ions. The structure possesses several reactive sites susceptible to degradation under stress conditions.
Potential Degradation Pathways Include:
-
Desulfonation: Cleavage of the sulfonic acid group is a common degradation pathway for sulfonated aromatic compounds, particularly under hydrolytic and thermal stress.
-
Oxidation: The phenolic hydroxyl groups and the methylene (B1212753) bridge are susceptible to oxidation, potentially leading to the formation of quinone-type structures or cleavage of the dimeric molecule.
-
Polymerization/Condensation: Under certain conditions, further condensation reactions may occur.
-
Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.
Experimental Protocols
The following are detailed, representative protocols for subjecting this compound to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent system, such as a mixture of methanol (B129727) and water. This stock solution will be used for all stress conditions.
Forced Degradation Conditions
a) Acidic Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours in a water bath.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M sodium hydroxide.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.
-
Analyze the sample using a stability-indicating HPLC method.
b) Alkaline Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 8 hours in a water bath.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.
-
Analyze the sample using a stability-indicating HPLC method.
c) Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
Dilute the resulting solution with the mobile phase to a final concentration suitable for analysis.
-
Analyze the sample using a stability-indicating HPLC method.
d) Thermal Degradation
-
Transfer a small amount of solid this compound powder into a glass vial.
-
Place the vial in a temperature-controlled oven at 80°C for 48 hours.
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed solid at a known concentration (e.g., 1 mg/mL) in the solvent used for the stock solution.
-
Dilute as necessary and analyze by HPLC.
e) Photolytic Degradation
-
Expose the this compound stock solution (in a photostable container, e.g., quartz cuvette) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
After exposure, dilute the samples as necessary and analyze by HPLC.
Analytical Methodology
A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.
Representative HPLC Method:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV spectrophotometer at a suitable wavelength (to be determined by UV scan of this compound).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
The following tables summarize hypothetical quantitative data from the forced degradation studies. The percentage degradation is calculated based on the reduction in the peak area of this compound in the stressed samples compared to an unstressed control.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25.8% | 3 |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Room Temp | 18.5% | 2 |
| Thermal Degradation | Solid State | 48 hours | 80°C | 8.1% | 1 |
| Photolytic Degradation | ICH Q1B | - | Room Temp | 12.4% | 2 |
Table 2: Chromatographic Data of this compound and its Degradation Products (Hypothetical)
| Peak | Retention Time (min) | Relative Retention Time (RRT) | Observed Under Stress Condition |
| This compound | 10.5 | 1.00 | All |
| Degradant 1 | 4.2 | 0.40 | Alkaline Hydrolysis, Oxidative |
| Degradant 2 | 6.8 | 0.65 | Acidic Hydrolysis, Photolytic |
| Degradant 3 | 8.1 | 0.77 | Alkaline Hydrolysis |
| Degradant 4 | 12.3 | 1.17 | Thermal Degradation |
| Degradant 5 | 15.6 | 1.49 | Alkaline Hydrolysis, Photolytic |
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Hypothetical Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound under stress conditions.
Conclusion
Forced degradation studies are indispensable for understanding the stability profile of pharmaceutical impurities like this compound. The protocols and methodologies outlined in this document provide a comprehensive framework for researchers to initiate such studies. The successful execution of these experiments will enable the identification of degradation products, the elucidation of degradation pathways, and the development of a robust, stability-indicating analytical method. This, in turn, contributes to ensuring the quality, safety, and efficacy of the final drug product. Further studies would be required to isolate and characterize the observed degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. mdpi.com [mdpi.com]
- 5. CN112526032B - Method for detecting policresulen - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Quantitative Analysis of Policresulin Impurities by Chromatography
FOR IMMEDIATE RELEASE
Introduction
Policresulen is a topical hemostatic and antiseptic agent, the polycondensation product of meta-cresolsulfonic acid and formaldehyde.[1] Due to its polymeric nature and manufacturing process, various impurities can be present in the final product, which may affect its safety and efficacy. Therefore, robust analytical methods are crucial for the quantitative determination of these impurities to ensure the quality and consistency of Policresulen drug products. This document provides detailed application notes and protocols for the quantitative analysis of Policresulen impurities using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods are intended for use by researchers, scientists, and drug development professionals in a quality control setting.
Data Presentation: Quantitative Analysis of Policresulen Impurities
The following table summarizes the known and potential impurities in Policresulen, along with their acceptance criteria based on available data. It is important to note that specific limits may vary depending on the regulatory requirements and the specific product formulation.
| Impurity Name | Potential Source | Analytical Method | Acceptance Criteria |
| m-Cresol-4-sulfonic acid | Starting material, byproduct | HPLC | < 30.6 mg per 90 mg suppository[2][3] |
| m-Cresol-6-sulfonic acid | Starting material, byproduct | HPLC | < 12.6 mg per 90 mg suppository[2][3] |
| m-Cresol-4,6-disulfonic acid | Byproduct | HPLC | < 2.7 mg per 90 mg suppository[2][3] |
| Policresulen Dimer | Byproduct | HPLC | To be controlled |
| Polysulfonic acid | Byproduct | HPLC | To be controlled |
| Dimercaptolphonic acid | Byproduct | HPLC | To be controlled |
| m-Cresol | Starting material | HPLC | To be controlled |
| Formaldehyde | Starting material | HPLC with derivatization | To be controlled |
| Unspecified Oligomers | Byproduct | HPLC-MS | Individual unknown < 0.10%, Total unknown < 0.5% (general guidance) |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Quantification of Known Impurities
This protocol is based on methodologies developed for the separation and quantification of key known impurities in Policresulen.[4]
1. Materials and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Purified water (18.2 MΩ·cm)
-
Reference standards for m-cresol-4-sulfonic acid, m-cresol-6-sulfonic acid, and m-cresol-4,6-disulfonic acid.
-
Policresulen sample
2. Chromatographic Conditions:
-
Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm) or equivalent[5][6]
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 10 95 5 30 50 50 40 10 90 50 10 90 51 95 5 | 60 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3. Standard Solution Preparation:
-
Accurately weigh and dissolve the reference standards of m-cresol-4-sulfonic acid, m-cresol-6-sulfonic acid, and m-cresol-4,6-disulfonic acid in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the impurities.
4. Sample Solution Preparation:
-
Accurately weigh a known amount of the Policresulen sample and dissolve it in the diluent to achieve a final concentration suitable for analysis.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Integrate the peak areas of the impurities in the sample and standard chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Calculate the concentration of each impurity in the sample using the regression equation from the calibration curve.
Protocol 2: Thin-Layer Chromatography (TLC) for the Semi-Quantitative Analysis of Impurities
This protocol provides a simpler, semi-quantitative method for the detection of impurities.
1. Materials and Reagents:
-
TLC plates (Silica gel 60 F254)
-
Chloroform (analytical grade)
-
Methanol (analytical grade)
-
Ammonia solution (25%)
-
Reference standards of known impurities
-
Policresulen sample
2. Chromatographic Conditions:
-
Stationary Phase: TLC Silica gel 60 F254 plates
-
Mobile Phase: Chloroform : Methanol : Ammonia (85:15:1, v/v/v)
-
Development: Ascending, in a saturated chamber
-
Detection: UV light at 254 nm
3. Standard and Sample Preparation:
-
Prepare solutions of the reference standards and the Policresulen sample in methanol at a concentration of approximately 1 mg/mL.
4. Procedure:
-
Apply 10 µL of each standard and sample solution to the TLC plate.
-
Develop the plate in the mobile phase until the solvent front has migrated approximately 80% of the plate height.
-
Air-dry the plate and visualize the spots under UV light.
5. Data Analysis:
-
Compare the intensity and Rf values of the impurity spots in the sample to those of the standard spots.
-
Semi-quantitative estimation can be performed by comparing the spot intensities to a series of diluted standards.
Visualizations
The following diagrams illustrate the experimental workflows for the quantitative analysis of Policresulen impurities.
Caption: HPLC workflow for quantitative analysis of Policresulen impurities.
Caption: TLC workflow for semi-quantitative analysis of Policresulen impurities.
References
- 1. Policresulen - Wikipedia [en.wikipedia.org]
- 2. CN106053630A - Quality control method of policresulen suppository and policresulen suppository composition - Google Patents [patents.google.com]
- 3. CN105758971A - Quality control method of policresulen vaginal suppository - Google Patents [patents.google.com]
- 4. CN112526032B - Method for detecting policresulen - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS | Bentham Science [benthamscience.com]
Application Notes and Protocols for the Spectroscopic Characterization of Dicresulene Diammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicresulene (B108943) diammonium, chemically known as the diammonium salt of 5,5'-methylenebis(2-hydroxy-4-methylbenzenesulfonic acid), is recognized as a significant impurity in the pharmaceutical agent Policresulen.[1][2][3] Policresulen is a condensation product of m-cresol (B1676322) sulfonic acid and formaldehyde (B43269) used as a topical hemostatic and antiseptic. The characterization and quantification of impurities like Dicresulene diammonium are critical for ensuring the quality, safety, and efficacy of the final drug product.
These application notes provide a comprehensive overview of various spectroscopic techniques for the characterization of this compound. Detailed protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented to guide researchers in the structural elucidation and analysis of this compound.
Physicochemical Properties of Dicresulene
A summary of the key physicochemical properties of Dicresulene is provided in the table below.
| Property | Value | Reference |
| Chemical Name | 5,5'-Methylenebis(2-hydroxy-4-methylbenzenesulfonic acid) | [4] |
| Synonyms | Dicresulene, Policresulen Impurity 4 | [3] |
| Molecular Formula | C₁₅H₁₆O₈S₂ | [3] |
| Molecular Weight | 388.41 g/mol | [3] |
| Appearance | White to Light Beige Solid | [3] |
| Solubility | Slightly soluble in DMSO and Methanol (B129727) | [3] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the initial identification and quantification of aromatic compounds like this compound. The presence of chromophoric groups, specifically the substituted benzene (B151609) rings, results in characteristic absorption in the UV region.
Expected Spectral Characteristics
The UV-Vis spectrum of this compound is expected to exhibit absorption maxima characteristic of substituted aromatic sulfonic acids. Aromatic compounds typically show strong absorption bands between 200 and 300 nm. For phenolic compounds, these bands can be influenced by pH due to the ionization of the hydroxyl group.
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| ~280-290 nm | To be determined | Methanol or Water |
| ~230-240 nm | To be determined | Methanol or Water |
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the UV absorption spectrum of this compound.
Materials:
-
This compound reference standard
-
Methanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
Procedure:
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of methanol to prepare a stock solution of 100 µg/mL.
-
Working Solution Preparation: Dilute the stock solution with methanol to obtain a working concentration of approximately 10 µg/mL.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to stabilize.
-
Set the wavelength range from 200 to 400 nm.
-
-
Blank Measurement: Fill a quartz cuvette with methanol and use it as a blank to zero the instrument.
-
Sample Measurement:
-
Rinse a quartz cuvette with the this compound working solution and then fill it.
-
Place the cuvette in the sample holder of the spectrophotometer.
-
Acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Record the absorbance value at each λmax.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will provide a unique fingerprint based on the vibrational frequencies of its bonds.
Expected Spectral Characteristics
The infrared spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad | O-H stretching (phenolic) |
| 3200-3000 | Medium | Aromatic C-H stretching |
| 2960-2850 | Weak | Aliphatic C-H stretching (methyl and methylene) |
| 1610-1580 | Medium-Strong | Aromatic C=C stretching |
| 1470-1430 | Medium-Strong | Aromatic C=C stretching |
| 1260-1180 | Strong | S=O stretching (sulfonic acid) |
| 1080-1030 | Strong | S=O stretching (sulfonic acid) |
| 1100-1000 | Medium | C-O stretching (phenolic) |
| 700-600 | Strong | C-S stretching |
Experimental Protocol: FTIR Spectroscopy
Objective: To obtain the FTIR spectrum of this compound.
Materials:
-
This compound reference standard
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Hydraulic press for KBr pellets
-
Calibrated FTIR spectrometer with a DTGS detector
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any moisture.
-
Weigh approximately 1-2 mg of this compound and 100-200 mg of dry KBr.
-
Grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (approximately 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow it to initialize.
-
Perform a background scan with an empty sample compartment.
-
-
Sample Measurement:
-
Place the KBr pellet containing the sample in the sample holder.
-
Acquire the FTIR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Process the spectrum to identify the wavenumbers of the major absorption bands.
-
Correlate the observed bands with the functional groups present in the this compound structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. ¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.
Expected Spectral Characteristics
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene (B1212753) bridge protons, and the methyl group protons. The chemical shifts and coupling patterns will be indicative of their specific chemical environments.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0-11.0 | Singlet | 2H | -SO₃H (acidic proton, may exchange with solvent) |
| ~8.0-9.0 | Singlet | 2H | -OH (phenolic proton, may exchange with solvent) |
| ~7.0-7.5 | Singlet | 2H | Aromatic protons |
| ~6.8-7.2 | Singlet | 2H | Aromatic protons |
| ~3.8-4.2 | Singlet | 2H | -CH₂- (methylene bridge) |
| ~2.0-2.5 | Singlet | 6H | -CH₃ (methyl groups) |
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~150-160 | Aromatic C-OH |
| ~130-145 | Aromatic C-SO₃H |
| ~125-135 | Aromatic C-H |
| ~115-125 | Aromatic C-CH₃ and C-CH₂ |
| ~30-40 | -CH₂- (methylene bridge) |
| ~15-25 | -CH₃ (methyl groups) |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound reference standard
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterium (B1214612) oxide (D₂O)
-
NMR tubes (5 mm)
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ or D₂O in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay for ¹³C.
-
Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to singlets for each carbon.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Assign the signals in both spectra to the corresponding atoms in the this compound structure.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.
Expected Spectral Characteristics
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show the molecular ion or pseudomolecular ions.
| m/z Value | Ion Type |
| 389.03 | [M+H]⁺ (in positive ion mode) |
| 411.01 | [M+Na]⁺ (in positive ion mode) |
| 387.02 | [M-H]⁻ (in negative ion mode) |
| 422.47 | [M+(NH₄)₂] (as this compound) |
Fragmentation Pattern: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns. Expected fragmentations include the loss of SO₃ (-80 Da), H₂O (-18 Da), and cleavage of the methylene bridge.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound reference standard
-
Methanol or acetonitrile (B52724) (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for enhancing ionization)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or without formic acid (for negative ion mode).
-
-
Instrument Setup:
-
The sample can be introduced into the mass spectrometer via direct infusion or through an HPLC system. For impurity analysis, coupling with HPLC is preferred for separation from other components.[2][5]
-
Set the mass spectrometer to operate in either positive or negative ion mode.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature).
-
Set the mass analyzer to scan over an appropriate m/z range (e.g., 100-1000).
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) experiments by selecting the molecular ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to confirm the elemental composition.
-
Analyze the fragmentation pattern to elucidate the structure of the molecule.
-
Visualizations
Caption: Experimental workflow for spectroscopic characterization.
Caption: Relationship between properties and techniques.
References
Application Notes and Protocols for Dicresulene Diammonium Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the proper handling, storage, and utilization of Dicresulene diammonium as a chemical standard in a laboratory setting. The protocols outlined are intended to ensure the integrity of the standard and the accuracy of experimental results.
Introduction
This compound (C₁₅H₂₂N₂O₈S₂) is recognized as an impurity of Policresulen, a topical hemostatic and antiseptic agent. As a reference standard, it is crucial for the accurate identification and quantification of impurities in Policresulen drug substances and products, ensuring their quality and safety. Proper handling and storage of this standard are paramount to maintain its chemical integrity and ensure reliable analytical outcomes.
Chemical and Physical Data
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₂₂N₂O₈S₂ |
| Molecular Weight | 422.47 g/mol |
| Appearance | Solid |
| Solubility | Slightly soluble in DMSO and Methanol |
| Stability | Stable under recommended storage conditions. Incompatible with strong acids/alkalis and strong oxidizing/reducing agents. |
Handling and Safety Precautions
This compound is intended for laboratory research use only. While it is not classified as a hazardous substance, standard laboratory safety practices should be strictly followed.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Use the standard in a well-ventilated area to avoid inhalation of any dust or aerosols.[1]
-
Contact: Avoid direct contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Spills: In the event of a spill, absorb the material with an inert absorbent and dispose of it in accordance with local regulations.
Storage Procedures
Proper storage is critical to maintain the stability and purity of the this compound standard.
-
Solid Standard: Store the solid standard in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from direct sunlight and sources of ignition.
-
Stock Solutions: For long-term storage, it is recommended to prepare stock solutions and store them in aliquots to minimize freeze-thaw cycles. Recommended storage conditions for stock solutions are as follows[2]:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
-
-
Light and Air Sensitivity: Stock solutions should be protected from light and stored under an inert atmosphere (e.g., nitrogen) to prevent degradation.[2]
Experimental Protocols
The following protocols describe the preparation of a standard solution of this compound and its application in High-Performance Liquid Chromatography (HPLC) for impurity analysis.
Preparation of a Standard Stock Solution
This protocol outlines the steps for preparing a standard stock solution of this compound.
Caption: Workflow for the preparation and storage of a this compound standard solution.
Materials:
-
This compound standard
-
Dimethyl sulfoxide (B87167) (DMSO), HPLC grade
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Spatula
-
Vortex mixer or sonicator
-
Pipettes
-
Cryovials or other suitable storage containers
Procedure:
-
Equilibration: Allow the container of this compound standard to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of the standard (e.g., 10 mg) using an analytical balance.
-
Dissolution: Transfer the weighed standard to a volumetric flask. Add a portion of the solvent (DMSO) and gently swirl to begin dissolution.
-
Complete Dissolution: Use a vortex mixer or sonicator to ensure the standard is completely dissolved.
-
Final Volume: Add the solvent to the volumetric flask up to the calibration mark. Invert the flask several times to ensure a homogenous solution.
-
Aliquoting and Storage: Aliquot the stock solution into appropriately labeled cryovials and store them at the recommended temperature (-20°C for up to one month or -80°C for up to six months), protected from light.[2]
HPLC Method for Impurity Analysis
This protocol provides a representative HPLC method for the analysis of this compound as an impurity in Policresulen. This method is based on typical chromatographic conditions for related substances analysis.
Caption: General workflow for the quantification of impurities using a this compound standard via HPLC.
Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | A system equipped with a pump, autosampler, column oven, and UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). |
| Mobile Phase A | 0.01 M Ammonium Acetate in water. |
| Mobile Phase B | Methanol. |
| Gradient Elution | A suitable gradient program to separate this compound from Policresulen and other impurities. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 280 nm. |
| Injection Volume | 10 µL. |
Procedure:
-
System Preparation: Set up the HPLC system with the specified column and mobile phases. Equilibrate the system until a stable baseline is achieved.
-
Working Standard Solution: Prepare a series of working standard solutions of this compound by diluting the stock solution with the mobile phase to appropriate concentrations for creating a calibration curve.
-
Sample Solution: Prepare the Policresulen sample solution by accurately weighing and dissolving the sample in a suitable solvent, followed by dilution with the mobile phase to a known concentration.
-
Chromatographic Run: Inject the blank (mobile phase), standard solutions, and sample solution into the HPLC system.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Integrate the peak areas of the this compound standard and the corresponding peak in the sample chromatogram.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Logical Relationships
The following diagram illustrates the relationship of this compound as an impurity within the context of Policresulen production and quality control.
Caption: Logical relationship of this compound as an impurity of Policresulen.
References
Application Note: Development of a Stability-Indicating Assay for Policresulen and its Impurities
Introduction
Policresulen is a polycondensation product of metacresolsulfonic acid and formaldehyde, widely used as a topical hemostatic and antiseptic. Ensuring the stability of pharmaceutical products is a critical aspect of drug development and quality control. A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients. This application note provides a detailed protocol for the development of a stability-indicating assay for Policresulen and its impurities using High-Performance Liquid Chromatography (HPLC). The method is designed to separate the active ingredient from potential degradation products generated under various stress conditions as mandated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.
Recent studies have highlighted the complex nature of Policresulen, with the identification of numerous oligomers and previously unknown impurities. This underscores the necessity for a robust analytical method capable of resolving this complexity and ensuring the safety and efficacy of Policresulen-containing products.
Experimental Workflow
The development of a stability-indicating assay for Policresulen involves a systematic approach, beginning with forced degradation studies to generate potential impurities, followed by the development and validation of a chromatographic method capable of separating these compounds.
Experimental Protocols
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and photodiode array (PDA) detector.
-
Chromatographic Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Data Acquisition Software: Empower™ 3 or equivalent.
-
Forced Degradation Equipment: pH meter, calibrated oven, photostability chamber, and water bath.
-
Reagents: Policresulen reference standard, m-cresol-4,6-disulfonic acid, m-cresol-4-sulfonic acid, m-cresol-6-sulfonic acid, and m-cresol (B1676322) reference standards (if available). Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Ammonium acetate (B1210297) (analytical grade), Hydrochloric acid (analytical grade), Sodium hydroxide (B78521) (analytical grade), and Hydrogen peroxide (30%, analytical grade). High-purity water (Milli-Q® or equivalent).
Forced Degradation Studies
The objective of forced degradation is to generate degradation products to a target level of 5-20%.
2.1. Preparation of Stock Solution: Prepare a stock solution of Policresulen at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
2.2. Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.
2.3. Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase to the target concentration.
2.4. Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute with the mobile phase to the target concentration.
2.5. Thermal Degradation: Expose the solid Policresulen powder to a temperature of 80°C in a calibrated oven for 48 hours. Dissolve the stressed solid in the mobile phase to achieve the target concentration.
2.6. Photolytic Degradation: Expose the solid Policresulen powder and a solution of Policresulen (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. Prepare solutions of the stressed samples in the mobile phase.
Chromatographic Method
A High-Performance Liquid Chromatography (HPLC) method is proposed for the separation and quantification of Policresulen and its impurities.
3.1. HPLC Parameters:
-
Mobile Phase A: 0.01 M Ammonium acetate in water
-
Mobile Phase B: Methanol
-
Gradient Program:
Time (min) %A %B 0 95 5 30 50 50 40 10 90 45 10 90 50 95 5 | 60 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
3.2. Sample Preparation: Accurately weigh and dissolve the Policresulen sample in the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the formation of impurities.
Table 1: Summary of Forced Degradation Results for Policresulen
| Stress Condition | Duration | Policresulen Assay (%) | % Degradation | Number of Degradation Peaks |
| 0.1 M HCl | 24 hours at 60°C | 85.2 | 14.8 | 4 |
| 0.1 M NaOH | 8 hours at RT | 89.5 | 10.5 | 3 |
| 3% H₂O₂ | 24 hours at RT | 92.1 | 7.9 | 2 |
| Thermal | 48 hours at 80°C | 94.8 | 5.2 | 2 |
| Photolytic | ICH Q1B | 96.5 | 3.5 | 1 |
Table 2: Chromatographic Data for Policresulen and Potential Impurities
| Compound | Retention Time (min) | Relative Retention Time |
| m-cresol-4-sulfonic acid | 8.5 | 0.48 |
| m-cresol-6-sulfonic acid | 10.2 | 0.58 |
| m-cresol-4,6-disulfonic acid | 12.1 | 0.69 |
| Policresulen (main peak) | 17.5 | 1.00 |
| Degradation Product 1 (Acid) | 14.3 | 0.82 |
| Degradation Product 2 (Base) | 19.8 | 1.13 |
| Degradation Product 3 (Oxidative) | 22.5 | 1.29 |
Degradation Pathway Logic
The degradation of Policresulen, a polycondensation polymer, under stress conditions can lead to the cleavage of methylene (B1212753) bridges and the formation of smaller oligomers and monomeric units.
Method Validation
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of Policresulen from all degradation products and known impurities. Peak purity analysis using a PDA detector should be performed.
-
Linearity and Range: The linearity should be established across a range of concentrations (e.g., 50% to 150% of the nominal concentration). A minimum of five concentrations should be used, and the correlation coefficient (r²) should be greater than 0.999.
-
Accuracy: The accuracy should be assessed by recovery studies of spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Assessed by performing the analysis on different days, with different analysts, and on different equipment. The RSD between the results should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The reliability of the method with respect to deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature should be evaluated.
Conclusion
This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for Policresulen and its impurities. The outlined forced degradation studies, chromatographic conditions, and validation protocol will enable researchers and drug development professionals to establish a robust analytical method to ensure the quality, safety, and efficacy of Policresulen drug products throughout their shelf life. The successful implementation of this method will support regulatory submissions and routine quality control testing.
Application Notes & Protocols: Quality Control of Pharmaceutical Products Using Dicresulene Diammonium Analysis
Introduction
Dicresulene diammonium is recognized as an impurity in Policresulen, an antiseptic and hemostatic agent.[1] The quality control of Policresulen, therefore, necessitates the accurate and precise quantification of this compound to ensure the safety and efficacy of the final pharmaceutical product. International Conference on Harmonisation (ICH) guidelines mandate the identification, reporting, and qualification of impurities in new drug substances.[2] This document provides detailed application notes and protocols for the determination of this compound in Policresulen drug substance and finished products using High-Performance Liquid Chromatography (HPLC).
Principle
The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique separates this compound from the active pharmaceutical ingredient (API), Policresulen, and other related substances based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The concentration of this compound is determined by comparing its peak area to that of a certified reference standard.
Experimental Workflow for this compound Impurity Analysis
Caption: Workflow for impurity analysis of this compound.
Detailed Experimental Protocol
1. Apparatus and Equipment
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
2. Reagents and Materials
-
This compound certified reference standard
-
Policresulen reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
3. Preparation of Solutions
-
Mobile Phase A: 10 mM Ammonium acetate buffer, pH adjusted to 4.5 with glacial acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A and Methanol (80:20 v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (1 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Test Sample Preparation (for a 100 mg sample): Accurately weigh about 100 mg of the Policresulen test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 10 minutes if necessary. Filter an aliquot through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 280 nm |
| Injection Volume | 10 µL |
Method Validation Summary
The analytical method was validated according to ICH guidelines to ensure its suitability for the intended purpose.
| Validation Parameter | Result |
| Linearity (Range) | 0.1 - 2.0 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Specificity | No interference from blank or placebo |
Data Presentation
Table 1: Representative Analysis of Policresulen Batches
| Batch Number | This compound (%) | Status |
| P-2024-001 | 0.08 | Pass |
| P-2024-002 | 0.12 | Pass |
| P-2024-003 | 0.16 | Fail |
Acceptance Criterion: Not more than 0.15%
Logical Relationship in Pharmaceutical Quality Control
Caption: Relationship between impurity control and product quality.
Conclusion
The described HPLC method is specific, accurate, and precise for the quantification of this compound in Policresulen. This application note provides a comprehensive protocol for the routine quality control of Policresulen, ensuring that the levels of this impurity are maintained within acceptable limits as per regulatory requirements.[3][4][5] The control of impurities is a critical aspect of pharmaceutical manufacturing to guarantee the safety and efficacy of the final drug product.
References
Application Notes and Protocols for Testing Dicresulene Diammonium Effects on Cell Cultures
To the Valued Researcher,
This document provides a framework of detailed application notes and protocols designed to guide the investigation of the effects of Dicresulene diammonium on various cell lines. Due to the limited publicly available data on the specific cellular effects of this compound, this guide leverages established protocols for its parent compound, Policresulen, and general cell culture methodologies. The following sections offer comprehensive experimental procedures for assessing cytotoxicity, apoptosis, and cell cycle alterations.
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cell Lines (IC50 Values)
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| Example: MCF-7 | User-defined data | User-defined data | User-defined data |
| Example: HeLa | User-defined data | User-defined data | User-defined data |
| Example: A549 | User-defined data | User-defined data | User-defined data |
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |
| Control | 0 | User-defined data | User-defined data | User-defined data |
| This compound | User-defined concentration | User-defined data | User-defined data | User-defined data |
| This compound | User-defined concentration | User-defined data | User-defined data | User-defined data |
| This compound | User-defined concentration | User-defined data | User-defined data | User-defined data |
Table 3: Cell Cycle Analysis of Cells Treated with this compound
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control | 0 | User-defined data | User-defined data | User-defined data |
| This compound | User-defined concentration | User-defined data | User-defined data | User-defined data |
| This compound | User-defined concentration | User-defined data | User-defined data | User-defined data |
| This compound | User-defined concentration | User-defined data | User-defined data | User-defined data |
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of this compound.
Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effect of this compound by measuring the metabolic activity of cells.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with this compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with different concentrations of this compound for a specified duration.
-
Cell Harvesting: Collect the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
As no specific signaling pathways for this compound have been documented, the following diagrams illustrate the general experimental workflows described above.
Caption: Workflow for Cytotoxicity Assessment using MTT Assay.
Caption: Workflow for Apoptosis Detection by Flow Cytometry.
Caption: Workflow for Cell Cycle Analysis by Flow Cytometry.
Disclaimer: These protocols provide a general framework. Optimization of cell densities, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. It is highly recommended to consult relevant literature for the specific cell lines being used.
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Dicresulene Diammonium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicresulene diammonium is an impurity of Policresulen, a polycondensation product of metacresol-sulfonic acid and formaldehyde.[1] Policresulen is utilized as a topical antiseptic and hemostatic agent.[1][2] Its antimicrobial properties are attributed to its acidic nature and its ability to coagulate proteins, leading to the disruption of microbial cell membranes and essential metabolic processes.[2][3] This broad-spectrum activity is effective against various bacteria and fungi.[2]
These application notes provide detailed protocols for determining the antimicrobial susceptibility of this compound using standard laboratory methods: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination and Agar (B569324) Disk Diffusion for Zone of Inhibition (ZOI) analysis.
Mechanism of Action
The antimicrobial effect of Policresulen, and by extension its related compounds like this compound, is primarily achieved through two mechanisms. Its high acidity creates an environment hostile to microbial survival.[2][3] Additionally, it causes the coagulation and denaturation of cellular proteins, leading to the disruption of the microbial cell membrane and subsequent cell death.[2]
Caption: Proposed mechanism of action for Policresulen.
Data Presentation
Disclaimer: The following quantitative data are for illustrative purposes only and are intended to demonstrate the proper format for data presentation. Actual experimental results may vary.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 128 |
| Escherichia coli | ATCC 25922 | 256 |
| Pseudomonas aeruginosa | ATCC 27853 | 512 |
| Candida albicans | ATCC 90028 | 64 |
| Enterococcus faecalis | ATCC 29212 | 128 |
Table 2: Illustrative Zone of Inhibition (ZOI) for this compound (100 µg disk)
| Microorganism | Strain ID | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | 18 |
| Escherichia coli | ATCC 25922 | 14 |
| Pseudomonas aeruginosa | ATCC 27853 | 10 |
| Candida albicans | ATCC 90028 | 22 |
| Enterococcus faecalis | ATCC 29212 | 16 |
Experimental Protocols
The following are standardized protocols for performing antimicrobial susceptibility testing. These methods are based on established guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[4]
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: From a pure culture, select 4-5 colonies and suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Serial Dilution: Prepare a serial two-fold dilution of the this compound stock solution in the 96-well plate using CAMHB. The final volume in each well should be 100 µL.
-
Inoculation: Dilute the standardized inoculum so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL. Add 100 µL of this diluted inoculum to each well.
-
Controls: Include a growth control well (inoculum without the drug) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[5]
Protocol 2: Agar Disk Diffusion for Zone of Inhibition
This qualitative method, also known as the Kirby-Bauer test, assesses the antimicrobial activity of a substance by measuring the diameter of the clear zone where microbial growth is inhibited.[6][7]
Materials:
-
This compound solution
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum as described in the broth microdilution protocol.
-
Inoculation of Agar Plate: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[4]
-
Application of Disks: Aseptically apply paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[7]
Caption: Experimental workflow for antimicrobial susceptibility testing.
References
- 1. Policresulen - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Policresulen? [synapse.patsnap.com]
- 3. Oral chemical burns caused by topical application of policresulen: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apec.org [apec.org]
- 6. microchemlab.com [microchemlab.com]
- 7. microbe-investigations.com [microbe-investigations.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Dicresulene Diammonium Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide provides detailed troubleshooting steps and frequently asked questions (FAQs) to address peak tailing observed during the analysis of dicresulene (B108943) diammonium.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common issue in chromatography characterized by an asymmetrical peak where the latter half of the peak is broader than the front half.[1][2] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing can compromise the accuracy of quantification, reduce resolution between adjacent peaks, and indicate potential issues with the analytical method or HPLC system.[1][3]
Q2: What are the common causes of peak tailing for a basic compound like dicresulene diammonium?
A2: For basic compounds such as this compound, peak tailing is frequently caused by secondary interactions with the stationary phase.[4] The most common cause is the interaction of basic functional groups (e.g., amines) with acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][5] Other contributing factors can include:
-
Mobile Phase pH: A mobile phase pH close to the analyte's pKa can lead to inconsistent ionization and peak tailing.[5]
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[4][6]
-
Column Degradation: Voids in the column packing, contamination, or general degradation of the stationary phase can cause peak tailing.[3][7]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can increase dead volume and contribute to peak broadening and tailing.[5][8]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. Since this compound is a basic compound, at a mid-range pH, it will be protonated (positively charged) and can interact strongly with ionized, acidic silanol groups (negatively charged) on the column's stationary phase, leading to peak tailing.[7] By adjusting the pH, these secondary interactions can be minimized.
Q4: Can my choice of HPLC column influence peak tailing?
A4: Absolutely. The choice of column is critical. For basic compounds, using a modern, high-purity silica (B1680970) column that is "end-capped" is highly recommended.[9] End-capping is a process that chemically bonds a small molecule to the residual silanol groups, effectively shielding them from interacting with basic analytes.[7] Alternatively, columns with a different stationary phase, such as those with a polar-embedded group or hybrid silica-polymer materials, can offer better peak shapes for basic compounds.[1][10]
Troubleshooting Guide
Systematic Approach to Resolving Peak Tailing
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting workflow.
Caption: A stepwise workflow for troubleshooting HPLC peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol describes how to systematically adjust the mobile phase pH to minimize secondary silanol interactions.
-
Baseline Experiment: Prepare your standard mobile phase and run your analysis to record the initial tailing factor.
-
Lowering pH: Prepare a series of mobile phases with decreasing pH. For a basic compound like this compound, lowering the pH (e.g., to pH 2.5-3.5) will protonate the residual silanol groups on the silica surface, reducing their ability to interact with the positively charged analyte.[3][7]
-
Buffer Selection: Use a buffer with a pKa close to the desired pH. For example, a phosphate (B84403) buffer is effective around pH 2.1 and 7.2, while a formate (B1220265) buffer is suitable for pH 2.8-4.8.
-
Systematic Evaluation: Equilibrate the column with each new mobile phase for at least 10-15 column volumes. Inject the sample and evaluate the peak shape.
-
Data Comparison: Compare the tailing factor, retention time, and resolution for each pH value to determine the optimal condition.
Protocol 2: Column Flushing and Regeneration
If column contamination is suspected, this protocol can help restore performance.
-
Disconnect from Detector: Disconnect the column from the detector to prevent contamination of the detector cell.
-
Reverse Column Direction: Reverse the direction of flow through the column. This can help to flush out particulates lodged on the inlet frit.[7]
-
Strong Solvent Wash: Wash the column with a series of solvents, starting with your mobile phase without the buffer salts (to prevent precipitation). Then, flush with progressively stronger, miscible solvents. A typical sequence for a reversed-phase column is:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Re-equilibration: After the wash, return the column to its original flow direction and re-equilibrate with the mobile phase until a stable baseline is achieved.
-
Performance Check: Inject a standard to check if the peak shape has improved.
Data Presentation
The following table summarizes recommended starting points for mobile phase optimization to reduce peak tailing for basic compounds like this compound.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | 2.5 - 3.5 | To protonate silanol groups and minimize secondary interactions with the basic analyte.[3][7] |
| Buffer Strength | 25 - 50 mM | To maintain a stable pH and mask residual silanol interactions.[3] |
| Mobile Phase Additive | 0.05% - 0.1% Triethylamine (TEA) | TEA acts as a competing base, binding to active silanol sites and reducing analyte interaction. Use with caution as it can be difficult to remove from the column and may suppress MS signals.[1][11] |
| Column Type | End-capped or Base-deactivated C18/C8 | To physically block access to residual silanol groups.[9] |
| Alternative Phases | Polar-embedded or Hybrid Silica | Provides alternative mechanisms to shield silanol activity.[1][10] |
| Sample Concentration | As low as practical | To avoid column overload, which can cause peak distortion.[4][6] |
| Injection Volume | 5 - 20 µL (analytical scale) | To prevent volume overload and peak shape distortion.[2] |
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 3. uhplcs.com [uhplcs.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromtech.com [chromtech.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Dicresulene Diammonium Separation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chromatographic separation of Dicresulene diammonium.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC separation of this compound?
A1: A common starting point for the separation of this compound, an impurity of Policresulen, is reversed-phase HPLC. A typical setup involves a C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like methanol (B129727) or acetonitrile (B52724).[1][2][3] For instance, a gradient elution with 1% ammonium (B1175870) acetate (B1210297) solution and methanol on a C18 column has been shown to achieve good separation of substances related to Policresulen.[1]
Q2: My peaks for this compound are tailing. What are the common causes and solutions?
A2: Peak tailing for sulfonic acids like Dicresulene is a frequent issue in reversed-phase chromatography. The primary cause is often secondary ionic interactions between the negatively charged sulfonate group and any residual positively charged sites on the silica-based stationary phase.[4]
Troubleshooting Strategies for Peak Tailing:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) with an acidic modifier like formic acid or phosphoric acid can suppress the ionization of residual silanol (B1196071) groups on the stationary phase, thereby reducing secondary interactions.
-
Use of Ion-Pairing Reagents: Adding an ion-pairing reagent, such as a tetraalkylammonium salt for anionic compounds, to the mobile phase can mask the ionic sites and improve peak shape.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to minimize secondary ionic interactions.
-
Column Choice: Consider using a column with a highly deactivated stationary phase or a column specifically designed for the analysis of polar compounds.
Q3: I am observing poor retention of this compound on a C18 column. What can I do to improve it?
A3: Poor retention of polar analytes like this compound on traditional C18 columns can occur. To enhance retention, consider the following:
-
Decrease Organic Solvent Percentage: Reduce the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds.
-
Consider HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can significantly increase the retention of very polar analytes.[5]
Q4: Can I use mass spectrometry (MS) for the detection of this compound?
A4: Yes, LC-MS is a suitable technique for the detection and characterization of this compound and other impurities in Policresulen.[2][3] When developing an LC-MS method, it is crucial to use volatile mobile phase additives, such as ammonium acetate or ammonium formate, instead of non-volatile salts like phosphate (B84403) buffers.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the separation of this compound.
Problem: Poor Resolution Between this compound and Other Impurities
| Potential Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | Optimize the gradient profile by adjusting the initial and final organic solvent concentrations and the gradient time. Experiment with different organic modifiers (acetonitrile vs. methanol) as they offer different selectivities. |
| Non-optimal pH | Adjust the mobile phase pH to alter the ionization state of the analytes, which can significantly impact their retention and selectivity. |
| Inadequate Column Chemistry | Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl, or a polar-embedded phase) to find the one that provides the best selectivity for your specific separation. |
| High Flow Rate | Reduce the flow rate to increase the interaction time of the analytes with the stationary phase, which can lead to better resolution. |
Problem: Irreproducible Retention Times
| Potential Cause | Suggested Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient elution. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent column temperature. |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump. |
| Column Degradation | If retention times consistently decrease and peak shapes worsen over time, the column may be degrading and require replacement. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for the Analysis of Policresulen and its Impurities
This protocol is based on a method developed for the separation of related substances in Policresulen solution.[1][2][3]
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 85 | 15 |
| 20 | 50 | 50 |
| 30 | 20 | 80 |
| 35 | 85 | 15 |
| 40 | 85 | 15 |
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection: UV at 280 nm[1]
-
Injection Volume: 10 µL
Protocol 2: Alternative Reversed-Phase HPLC Method
This protocol is derived from a patent for the detection of Policresulen and its related substances.
-
Column: Octadecylsilane bonded silica (B1680970) (e.g., C18)
-
Mobile Phase: A mixture of 1.1 g/L sodium octanesulfonate solution (pH adjusted to 3.2) and methanol.
-
Elution: A gradient elution may be required to achieve optimal separation. The specific gradient profile should be optimized based on the separation of the target analytes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 225 nm for impurities and 273 nm for active ingredients.
-
Injection Volume: 20 µL
Visualizations
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Dicresulene Diammonium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Dicresulene diammonium.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS analysis?
A1: The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, interfering components in the sample matrix.[1][2] This phenomenon can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][3]
Q2: What are the common causes of matrix effects in the analysis of this compound?
A2: Given that this compound is a polar and acidic compound, common sources of matrix effects in biological samples like plasma or urine include:
-
Phospholipids: Endogenous components of biological membranes that are often co-extracted and can cause significant ion suppression.[4]
-
Salts and Endogenous Metabolites: Highly polar compounds that can compete with this compound for ionization in the MS source.[2]
-
Proteins: Although largely removed during sample preparation, residual proteins can still interfere with the analysis.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This qualitative technique involves infusing a standard solution of this compound directly into the MS while injecting a blank, extracted matrix sample onto the LC column. Any dip or rise in the baseline signal at the retention time of the analyte indicates ion suppression or enhancement, respectively.[2]
-
Post-Extraction Spike: This quantitative method compares the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the same analyte in a neat solution (e.g., mobile phase). The ratio of these peak areas, known as the matrix factor, provides a quantitative measure of the matrix effect.[2]
Q4: What general strategies can be employed to minimize matrix effects for polar analytes like this compound?
A4: A multi-faceted approach is often necessary:
-
Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Techniques like Solid-Phase Extraction (SPE) are often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) for polar compounds.[5][6]
-
Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a specialized column chemistry like Hydrophilic Interaction Liquid Chromatography (HILIC).[2]
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it will experience similar matrix effects to the analyte, allowing for accurate correction during data analysis. If a SIL-IS is unavailable, a structural analog can be used.
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Secondary Interactions with the Column
-
Solution: this compound, being a sulfonic acid derivative, can exhibit secondary interactions with active sites on the silica-based stationary phase.
-
Action: Try a different column chemistry, such as a pentafluorophenyl (PFP) column, which can offer alternative selectivity for aromatic compounds.[7] Consider using a column with end-capping to minimize silanol (B1196071) interactions.
-
-
-
Possible Cause 2: Inappropriate Mobile Phase pH
-
Solution: The pH of the mobile phase can affect the ionization state and peak shape of acidic analytes.
-
Action: Adjust the mobile phase pH. For a sulfonic acid, a lower pH (e.g., using 0.1% formic acid) will ensure it is in a consistent ionic state. Ammonium (B1175870) acetate (B1210297) can also be used to improve peak shape.[7]
-
-
Issue 2: High Signal Suppression
-
Possible Cause 1: Co-elution with Phospholipids
-
Solution: Phospholipids from biological matrices are a common cause of ion suppression.
-
Action: Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) with a mixed-mode or polymeric sorbent can be effective at removing phospholipids. A simple protein precipitation may not be sufficient.
-
-
-
Possible Cause 2: Inefficient Chromatographic Separation
-
Solution: If matrix components are co-eluting with this compound, the chromatographic method needs optimization.
-
Action: Modify the gradient elution to increase the separation between the analyte and the interfering peaks. Consider using a HILIC column which is well-suited for retaining and separating highly polar compounds.[2]
-
-
Logical Troubleshooting Flow for Ion Suppression
Caption: A logical workflow for troubleshooting ion suppression.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Sample Preparation Protocols
The choice of sample preparation is critical for minimizing matrix effects. Below is a comparison of common techniques.
a. Protein Precipitation (PPT)
-
Protocol:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) (containing the internal standard).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS system.
-
b. Liquid-Liquid Extraction (LLE)
-
Protocol:
-
To 100 µL of plasma, add the internal standard and 50 µL of 1 M HCl.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS system.
-
c. Solid-Phase Extraction (SPE)
-
Protocol:
-
Condition: Pass 1 mL of methanol (B129727) followed by 1 mL of water through a mixed-mode SPE cartridge.
-
Load: Load 100 µL of pre-treated plasma (diluted 1:1 with 4% phosphoric acid in water).
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporate and Reconstitute: Evaporate the eluent to dryness and reconstitute in 100 µL of the initial mobile phase.
-
Vortex and inject into the LC-MS system.
-
Sample Preparation Workflow Diagram
Caption: A workflow diagram of common sample preparation techniques.
LC-MS/MS Method Parameters
The following are recommended starting parameters for the analysis of this compound, based on methods for structurally similar compounds.
-
LC System: UHPLC system
-
Column: A C18-PFP (pentafluorophenyl) column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good retention and selectivity of aromatic sulfonic acids.[7]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Key MS Transitions (Hypothetical - requires experimental determination):
-
Dicresulene: Precursor ion (e.g., [M-H]⁻) → Product ion
-
Internal Standard: Precursor ion → Product ion
-
-
Source Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Presentation
The following tables summarize quantitative data on recovery and matrix effects for compounds structurally similar to this compound.
Table 1: Comparison of Sample Preparation Techniques for a Structurally Similar Compound (Benzenesulfinic Acid) in Rat Plasma
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Extraction Recovery (%) | ~75% | 88% |
| Matrix Effect (%) | Significant ion suppression observed | No significant matrix effect |
| Internal Standard Recovery (%) | ~78% | 93% |
Data adapted from a validation summary for benzenesulfinic acid in rat plasma. The results indicate superior performance of SPE in terms of both recovery and mitigation of matrix effects.
Table 2: Solid-Phase Extraction (SPE) Recovery of Aromatic Sulfonates from Spiked Ground Water
| SPE Sorbent | Analyte Class | Average Recovery (%) |
| Polystyrene-divinylbenzene (e.g., LiChrolut EN) | Monosulfonated aromatics | >70% |
| Poly(divinylbenzene-co-N-vinylpyrrolidone) (e.g., Oasis HLB) | Monosulfonated aromatics | >50% |
| Polystyrene-divinylbenzene | Di- and tri-sulfonated aromatics | Poor (<10%) |
This data highlights that for singly sulfonated aromatic compounds like Dicresulene, polymeric SPE sorbents can provide good recovery. However, highly polar, multiply sulfonated compounds are challenging to extract using these methods.[8]
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome matrix effects in the LC-MS analysis of this compound, leading to more accurate and reliable results.
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. insights.inotiv.com [insights.inotiv.com]
- 8. Solid-phase extraction of polar hydrophilic aromatic sulfonates followed by capillary zone electrophoresis-UV absorbance detection and ion-pair liquid chromatography-diode array UV detection and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield and purity of Dicresulene diammonium synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Dicresulene diammonium synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the diammonium salt of Dicresulene. Dicresulene, chemically known as 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid], is recognized as a dimeric impurity that can form during the synthesis of Policresulen.[1][2][3] Policresulen is a polycondensation product of m-cresolsulfonic acid and formaldehyde (B43269) used as a topical hemostatic and antiseptic.[4]
Q2: What is the general synthetic route for Dicresulene?
A2: Dicresulene is formed as a byproduct during the acid-catalyzed condensation reaction of m-cresolsulfonic acid with formaldehyde. The reaction involves an electrophilic aromatic substitution where formaldehyde forms a methylene (B1212753) bridge between two molecules of m-cresolsulfonic acid. While the primary goal of Policresulen synthesis is to form a polymer, the reaction can be controlled to favor the formation of the dimer, Dicresulene.
Q3: Why is the purity of this compound important?
A3: In pharmaceutical applications, the purity of any active pharmaceutical ingredient (API) or related substance is critical for safety and efficacy. For researchers, high purity is essential for accurate in-vitro and in-vivo studies to ensure that the observed biological effects are attributable to the compound of interest and not to impurities.
Q4: What are the common impurities in this compound synthesis?
A4: Besides the desired dimer, the reaction mixture can contain unreacted starting materials (m-cresolsulfonic acid), higher oligomers, and polymers (Policresulen), as well as other isomeric byproducts. The specific impurity profile will depend on the reaction conditions.
Q5: How is this compound typically purified?
A5: Purification can be challenging due to the presence of structurally similar compounds. Common laboratory techniques include recrystallization, preparative chromatography (such as HPLC), and solvent precipitation. The choice of method depends on the scale of the synthesis and the nature of the impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of Dicresulene
| Potential Cause | Recommended Solution |
| Inappropriate Molar Ratio of Reactants: An excess of formaldehyde or m-cresolsulfonic acid can favor the formation of higher polymers or leave unreacted starting material. | Optimize the molar ratio of m-cresolsulfonic acid to formaldehyde. A ratio closer to 2:1 is theoretically expected to favor dimer formation. Start with a systematic evaluation of ratios around this value (e.g., 1.8:1, 2:1, 2.2:1). |
| Suboptimal Reaction Temperature: High temperatures can promote polymerization, leading to a decreased yield of the dimeric product. | Maintain a controlled and moderate reaction temperature. It is recommended to conduct the reaction at temperatures between 60-80°C. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal temperature for dimer formation. |
| Incorrect Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) significantly influences the reaction rate and product distribution. | Systematically vary the catalyst concentration to find the optimal level. A lower catalyst concentration may favor the selective formation of the dimer over the polymer. |
| Insufficient Reaction Time: The reaction may not have proceeded to completion, leaving a significant amount of starting materials. | Monitor the reaction progress over time using a suitable analytical method (e.g., HPLC). Determine the point at which the concentration of the dimer is maximized before significant formation of higher oligomers occurs. |
Issue 2: Low Purity of Isolated this compound
| Potential Cause | Recommended Solution |
| Formation of Higher Oligomers and Polymers: Reaction conditions that favor polymerization will lead to a complex mixture that is difficult to separate. | In addition to optimizing reactant ratios and temperature as mentioned for yield, consider a slower, controlled addition of formaldehyde to the reaction mixture. This can help to minimize localized high concentrations of formaldehyde that promote polymerization. |
| Presence of Unreacted Starting Materials: Incomplete reaction or an inappropriate stoichiometric ratio can result in significant amounts of unreacted m-cresolsulfonic acid in the final product. | Ensure the reaction goes to completion by monitoring with HPLC. Adjust the stoichiometry to have a slight excess of the reactant that is easier to remove during workup, or implement a more efficient purification step to remove the unreacted starting material. |
| Ineffective Purification Method: The chosen purification technique may not be adequate to separate Dicresulene from structurally similar impurities. | For laboratory scale, preparative HPLC is a highly effective method for obtaining high-purity Dicresulene. For larger scales, explore multi-step recrystallization from different solvent systems. The diammonium salt formation itself can be a purification step, as the salt may have different solubility properties than the free acid or other impurities. |
| Co-precipitation of Ammonium (B1175870) Salts of Other Sulfonic Acids: During the formation of the diammonium salt, other sulfonic acid impurities may also precipitate. | Purify the free acid form of Dicresulene first, before converting it to the diammonium salt. This can be achieved by careful pH adjustment and extraction or by chromatographic methods. |
Experimental Protocols
General Synthesis of Dicresulene
This protocol provides a general procedure for the synthesis of Dicresulene, which can be optimized to improve yield and purity.
Materials:
-
m-Cresolsulfonic acid
-
Formaldehyde (37% solution in water)
-
Acid catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid)
-
Deionized water
-
Ammonium hydroxide (B78521) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve m-cresolsulfonic acid in deionized water.
-
Slowly add the acid catalyst to the solution while stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 70°C).
-
Add the formaldehyde solution dropwise to the reaction mixture over a period of 1-2 hours.
-
Maintain the reaction at the set temperature for a specified time (e.g., 4-6 hours), monitoring the progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude Dicresulene can be isolated by precipitation or extraction.
-
For purification, the crude product can be recrystallized from a suitable solvent system or purified by column chromatography.
-
To prepare the diammonium salt, dissolve the purified Dicresulene in a suitable solvent and add ammonium hydroxide solution until the pH is neutral. The this compound salt can then be isolated by precipitation or evaporation of the solvent.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 280 nm) |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in Dicresulene synthesis.
Caption: Simplified reaction pathway showing the formation of Dicresulene and Policresulen.
References
Resolving co-elution of Dicresulene diammonium with other impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical chromatography of Policresulen, with a specific focus on resolving the co-elution of its impurity, Dicresulene diammonium.
Troubleshooting Guide: Resolving Co-elution Issues
Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in HPLC analysis that can compromise the accuracy and precision of quantification. This guide offers a systematic approach to troubleshoot and resolve co-elution between this compound and other impurities during Policresulen analysis.
Q1: My chromatogram shows a shoulder peak or poor resolution for this compound. How can I resolve this co-elution?
A1: Resolving co-elution requires a systematic optimization of your HPLC method. The primary goal is to alter the selectivity (α) and/or improve the column efficiency (N) of your chromatographic system. Follow these steps to diagnose and resolve the issue.
Step 1: Initial System & Method Assessment Before modifying the analytical method, ensure your HPLC system is performing optimally. Apparent co-elution can sometimes be caused by issues with the system itself.[1]
-
System Suitability Check: Verify that system suitability parameters (e.g., theoretical plates, tailing factor, repeatability) meet the method's requirements.
-
Column Health: An old or contaminated column can lead to peak broadening and tailing, which can mask as co-elution.[1] Flush the column with a strong solvent or replace it if performance does not improve.
-
Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]
-
Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion. Using a stronger injection solvent can cause peak fronting or splitting.[1][2]
Step 2: Method Optimization If the system is functioning correctly, the next step is to optimize the chromatographic method. The resolution of two peaks is governed by three key factors: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[3][4] Selectivity is often the most powerful parameter for resolving co-eluting peaks.[3]
Below is a workflow to guide your optimization strategy.
Frequently Asked Questions (FAQs)
Q2: What are the typical impurities found in Policresulen?
A2: Policresulen is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[] As a result, the impurity profile can be complex, consisting of monomers, dimers, and other oligomers. Known impurities include:
-
Dicresulene (a dimer)[1][]
-
m-Cresol-4-sulfonic acid[6]
-
m-Cresol-6-sulfonic acid[6]
-
m-Cresol-4,6-disulfonic acid[6]
Q3: How does changing the mobile phase organic modifier or pH help resolve co-elution?
A3: Modifying the mobile phase is one of the most effective ways to change peak selectivity (α).[3]
-
Organic Modifier: Changing the percentage of the organic modifier (e.g., methanol (B129727) or acetonitrile) alters the polarity of the mobile phase and affects the retention of analytes differently based on their hydrophobicity. A shallower gradient (a slower increase in organic content) can often improve the separation of closely eluting peaks.[]
-
pH: Policresulen and its impurities are acidic compounds containing sulfonic acid groups.[][8] Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of these molecules. This change in ionization can significantly alter their interaction with the stationary phase, leading to changes in retention time and potentially resolving co-elution.
Q4: When should I consider changing the HPLC column?
A4: You should consider changing the column if mobile phase and temperature optimizations fail to provide adequate resolution. The choice of stationary phase chemistry is a critical factor in determining selectivity.
-
Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer can provide different selectivity due to variations in silica (B1680970) purity, end-capping, and bonding density.
-
Alternative Chemistries: If co-elution persists on a C18 column, switching to a different stationary phase, such as a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column, is a powerful strategy.[3][7] These phases offer different interaction mechanisms (e.g., π-π interactions) that can effectively separate compounds that are difficult to resolve on a C18 phase.
Experimental Protocols & Data
Representative HPLC Method for Policresulen Impurity Profiling
This protocol is a representative method based on published literature for the separation of Policresulen and its related substances, including Dicresulene.[6][7] Analysts should validate the method for their specific application.
Sample Preparation:
-
Test Solution: Accurately weigh a sample of Policresulen and dissolve it in water to obtain a final concentration of approximately 0.5 mg/mL.[6]
-
Reference Solution: Prepare a mixed standard solution containing known impurities (e.g., this compound, m-cresol-4-sulfonic acid, etc.) in water at appropriate concentrations.[6]
Chromatographic Conditions:
| Parameter | Condition |
| Column | ACE EXCEL 5 C18-PFP, 4.6 x 250 mm, 5 µm (or equivalent)[7] |
| Mobile Phase A | 1% Ammonium Acetate in Water[6] |
| Mobile Phase B | Methanol[6] |
| Flow Rate | 0.6 mL/min[6] |
| Column Temperature | 40 °C[6] |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Gradient Program | See table below |
Example Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 20 | 80 | 20 |
| 35 | 65 | 35 |
| 55 | 65 | 35 |
| 60 | 5 | 95 |
| 70 | 5 | 95 |
| 71 | 95 | 5 |
| 80 | 95 | 5 |
Note: This gradient is an example based on a published method and may require optimization.[6] A post-run equilibration time is crucial for reproducible results.[9]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. CN105758971A - Quality control method of policresulen vaginal suppository - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 6. CN112526032B - Method for detecting policresulen - Google Patents [patents.google.com]
- 7. Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS | Bentham Science [benthamscience.com]
- 8. merck.com [merck.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Stability issues of Dicresulene diammonium in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dicresulene diammonium in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an impurity of Policresulen, a polycondensation product of meta-cresolsulfonic acid and formaldehyde. Policresulen is utilized as a topical antiseptic and hemostatic agent in gynecological and dermatological applications for its ability to selectively coagulate necrotic tissue and its broad antimicrobial properties. This compound is primarily used as a reference standard in analytical procedures to ensure the quality and purity of Policresulen-containing pharmaceutical products.
Q2: What are the recommended storage conditions for this compound solid and stock solutions?
A2: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines. These conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | Room Temperature | Short-term (continental US) | May vary in other locations. |
| Solid | -20°C | Long-term | Protect from light, store under nitrogen.[1] |
| Stock Solution | -20°C | Up to 1 month | Protect from light, store under nitrogen.[1] |
| Stock Solution | -80°C | Up to 6 months | Protect from light, store under nitrogen.[1] |
Q3: What solvents are recommended for preparing this compound solutions?
A3: this compound has limited solubility. It is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. It is recommended to prepare solutions on the same day of use. If stock solutions are necessary, they should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles.[2]
Q4: What are the primary factors that can affect the stability of this compound in solution?
A4: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Aromatic sulfonic acids can be susceptible to desulfonation under certain acidic or basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Exposure to light, particularly UV light, may induce photodegradation.
-
Oxidizing and Reducing Agents: As a sulfonic acid derivative, it is incompatible with strong oxidizing and reducing agents.[3]
-
Presence of Metal Ions: Trace metal ions can potentially catalyze degradation reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound solutions.
Problem 1: Precipitation or cloudiness observed in the solution upon storage.
-
Possible Cause 1: Poor Solubility. The concentration of this compound may have exceeded its solubility limit in the chosen solvent.
-
Solution: Try preparing a more dilute solution. If a higher concentration is necessary, consider a co-solvent system, but validate its compatibility.
-
-
Possible Cause 2: Temperature Effects. A decrease in temperature during storage may have caused the compound to precipitate out of the solution.
-
Solution: Before use, allow the solution to equilibrate to room temperature for at least one hour and ensure it is fully redissolved by gentle vortexing.[2]
-
-
Possible Cause 3: Degradation. The precipitate could be a degradation product that is less soluble than the parent compound.
-
Solution: Analyze the precipitate and the supernatant using a suitable analytical technique like HPLC to identify any degradation products. Prepare fresh solutions for critical experiments.
-
Problem 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause 1: Solution Degradation. The stability of the this compound solution may be compromised, leading to a lower effective concentration over time.
-
Solution: Always use freshly prepared solutions. If using a stored stock solution, ensure it has been stored under the recommended conditions (see storage table above) and for no longer than the specified duration. Perform a quick quality check (e.g., by HPLC) before use if the experiment is highly sensitive.
-
-
Possible Cause 2: Adsorption to Labware. Aromatic sulfonic acids can sometimes adsorb to glass or plastic surfaces.
-
Solution: Consider using low-adsorption labware. Pre-rinsing the labware with the solvent before adding the this compound solution might also help.
-
-
Possible Cause 3: pH Shift. The pH of your experimental system might be outside the optimal stability range for this compound.
-
Solution: Monitor and control the pH of your solutions. If the experimental conditions are harsh (e.g., highly acidic or basic), the stability of the compound will be limited.
-
Problem 3: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause 1: Degradation Products. The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.
-
Solution: Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in developing a stability-indicating analytical method. Stress conditions to consider include acidic, basic, oxidative (e.g., with H₂O₂), thermal, and photolytic exposure.
-
-
Possible Cause 2: Contamination. The sample or the solvent may have been contaminated.
-
Solution: Prepare fresh solutions using high-purity solvents and clean labware. Analyze a solvent blank to rule out contamination from the mobile phase or solvent.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound solid
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Sterile, low-adsorption microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen), weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve the target concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: General Workflow for Investigating Solution Stability (Forced Degradation Study)
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
-
Preparation of Test Solutions: Prepare solutions of this compound in the relevant solvent at a known concentration.
-
Application of Stress Conditions: Expose the solutions to various stress conditions in parallel with a control sample stored under optimal conditions.
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidation: Add 3% H₂O₂ and store at room temperature.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Photostability: Expose the solution to a light source according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a suitable analytical method, such as a stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Generalized signaling pathway for a topical antiseptic and hemostatic agent.
References
Technical Support Center: Enhancing Detection of Trace Dicresulene Diammonium
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity for trace levels of Dicresulene (B108943) diammonium.
Frequently Asked Questions (FAQs)
Q1: What is Dicresulene diammonium and why is its trace-level detection important?
This compound is recognized as an impurity of Policresulen, a substance with antimicrobial and hemostatic properties.[1][2] Its chemical formula is C₁₅H₁₆O₈S₂.[2] The monitoring of impurities at trace levels is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product.
Q2: Which analytical techniques are most suitable for detecting trace levels of this compound?
For sensitive and specific quantification of compounds like this compound, particularly at trace levels in complex matrices, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is often the preferred method.[3] Specifically, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity.[4]
Q3: I am not observing a peak for this compound in my LC-MS analysis. What are the potential causes?
Several factors could lead to a lack of signal. Consider the following:
-
Sample Preparation: The analyte may not be efficiently extracted from the sample matrix. Re-evaluate the extraction solvent and technique.
-
Ionization Issues: this compound may not ionize efficiently under the current MS source conditions. It is advisable to experiment with both positive and negative ionization modes. For sulfonamides, positive electrospray ionization (ESI+) is commonly used.[3]
-
Mobile Phase Incompatibility: The composition of the mobile phase can significantly affect ionization efficiency. Ensure the pH and solvent composition are appropriate for the analyte and the chosen ionization mode.[3]
-
Compound Instability: The compound may be degrading in the sample, during preparation, or in the autosampler.[3]
Q4: My HPLC peak shape for this compound is poor (e.g., tailing or fronting). How can this be improved?
Poor peak shape can often be attributed to several factors:
-
Column Choice: Ensure the column chemistry is suitable for the analyte. A C18 column is a common starting point for reversed-phase chromatography.[3]
-
Mobile Phase pH: The pH of the mobile phase can influence the ionization state of the sulfonamide groups in this compound, which in turn affects peak shape. Adjusting the pH can often lead to improved peak symmetry.[3]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Inability to Detect this compound
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent. Given this compound's slight solubility in methanol (B129727), consider methanol-based extraction solvents.[2] Employ solid-phase extraction (SPE) for sample cleanup and concentration, which is effective for sulfonamides.[3] |
| Suboptimal MS Parameters | Optimize MS source parameters, including capillary voltage, gas flow, and temperature. Perform a tuning of the instrument using a standard solution of this compound. |
| Matrix Effects | Matrix components can suppress the ionization of the target analyte. Dilute the sample extract or use matrix-matched calibration standards.[5] |
| Analyte Degradation | Due to its diammonium salt nature, the compound's stability might be pH-dependent. Ensure the pH of the sample and mobile phase maintains the stability of the compound. Store samples at low temperatures and protect them from light.[1] |
Issue 2: Poor Chromatographic Performance
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Inappropriate Column | Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one providing the best peak shape and retention. |
| Mobile Phase Issues | Optimize the mobile phase composition. For a compound with sulfonamide groups, adjusting the pH with additives like formic acid or ammonium (B1175870) formate (B1220265) can improve peak shape.[4] |
| Column Overload | If experiencing fronting, reduce the injection volume or the concentration of the sample. |
| Secondary Interactions | Tailing can occur due to interactions between the analyte and active sites on the column. Consider using a column with end-capping or adding a competing base to the mobile phase. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.[3]
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a weak organic solvent to remove interfering substances.[3]
-
Elution: Elute this compound with a solvent mixture, for example, 5% ammonium hydroxide (B78521) in methanol.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity or equivalent
-
Column: Agilent Zorbax CN (100mm × 2.1mm, 3µm)[4]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6460 Triple Quadrupole LC/MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Parameters: Optimize precursor and product ions for this compound using a standard solution.
Quantitative Data Summary
The following table provides representative parameters for LC-MS/MS analysis. These should be optimized for your specific instrumentation and experimental conditions.
| Parameter | Value | Notes |
| Precursor Ion (m/z) | 389.0 | [M+H]⁺ for C₁₅H₁₆O₈S₂ |
| Product Ion 1 (m/z) | To be determined experimentally | For quantification |
| Product Ion 2 (m/z) | To be determined experimentally | For confirmation |
| Collision Energy (eV) | To be determined experimentally | Optimize for maximum fragment intensity |
| Limit of Detection (LOD) | ~0.1 ng/mL | Expected for a validated LC-MS/MS method |
| Limit of Quantification (LOQ) | ~0.3 ng/mL | Expected for a validated LC-MS/MS method |
Visualizations
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Troubleshooting logic for no or low signal intensity issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dicresulene | 78480-14-5 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. A general liquid chromatography tandem mass spectrometry method for the quantitative determination of diquaternary ammonium gemini surfactant drug delivery agents in mouse keratinocytes' cellular lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. an.shimadzu.com [an.shimadzu.com]
Column selection for optimal separation of Policresulen and Dicresulene diammonium
This guide provides technical support for the chromatographic separation of Policresulen and its related substance, Dicresulene diammonium. It offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation.
Frequently Asked Questions (FAQs)
Q1: What are Policresulen and this compound?
A1: Policresulen is a complex polymeric condensation product of metacresolsulfonic acid and formaldehyde. It functions as a topical hemostatic and antiseptic. Dicresulene, chemically known as 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid], is a dimer and a known impurity of Policresulen. "this compound" refers to the diammonium salt of this dimer, which may be used as a reference standard. The analysis of Policresulen involves separating these components from other related substances and oligomers.
Q2: What is the recommended primary column choice for separating Policresulen and Dicresulene?
A2: The most widely recommended and successfully used column for this separation is a Reversed-Phase C18 (Octadecylsilane) column. A standard dimension of 4.6 mm x 250 mm with a 5 µm particle size is a robust starting point, providing good resolution for the complex mixture of oligomers.
Q3: Are there alternative column chemistries that can improve separation?
A3: Yes, for challenging separations or for method optimization, a C18 column with a Pentafluorophenyl (PFP) stationary phase, such as an ACE EXCEL 5 C18-PFP, can offer alternative selectivity. PFP phases provide unique interactions, including pi-pi stacking and dipole-dipole interactions, which can be advantageous for separating the aromatic and sulfonic acid functional groups present in Policresulen and its impurities.
Q4: What mobile phase composition should I start with?
A4: A gradient elution using a buffered aqueous phase and an organic modifier is typically required. A common starting point is a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) solution (e.g., 0.01 M or 1%) as the aqueous phase (Mobile Phase A) and methanol (B129727) as the organic phase (Mobile Phase B). Ammonium acetate is a volatile buffer, making it compatible with LC-MS analysis.
Q5: What is the standard detection wavelength for this analysis?
A5: A UV detection wavelength of 280 nm is commonly used for the analysis of Policresulen and its related substances.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Dicresulene and Other Oligomers | 1. Inappropriate mobile phase gradient. 2. Sub-optimal column chemistry. 3. Column aging or contamination. | 1. Optimize the gradient: Decrease the rate of increase of the organic phase (methanol) to better separate closely eluting peaks. 2. Switch to a column with different selectivity, such as a C18-PFP phase, to alter elution order. 3. Flush the column with a strong solvent or replace it if performance does not improve. |
| Peak Tailing for Sulfonic Acid Components | 1. Secondary interactions with active sites (residual silanols) on the silica (B1680970) support. 2. Mobile phase pH is not optimal. | 1. Use a modern, end-capped C18 column known for good peak shape with acidic compounds. 2. Ensure the mobile phase buffer is effective. The use of ammonium acetate helps to maintain a consistent pH and can improve peak shape. |
| Inconsistent Retention Times | 1. Poorly equilibrated column. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature variations. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (typically 10-15 column volumes). 2. Degas the mobile phases and check the HPLC pump for proper function. 3. Use a column thermostat to maintain a constant temperature, for example, at 30°C. |
| Co-elution of Impurities | The sample contains numerous structurally similar oligomers and isomers. | 1. Employ a shallower gradient to enhance separation. 2. Experiment with a different organic modifier (e.g., acetonitrile (B52724) instead of methanol) to alter selectivity. 3. Consider using a longer column (e.g., 250 mm) or one with smaller particles for higher efficiency, though this may increase backpressure. |
Column Selection and Performance Data
The following table summarizes chromatographic conditions from published methods for the analysis of Policresulen and its related substances.
| Parameter | Method 1 | Method 2 |
| Column | Dianionsil™ C18 | ACE EXCEL 5 C18-PFP |
| Dimensions | 4.6 mm x 250 mm, 5 µm | 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 1% Ammonium Acetate (aq) | 0.01 M Ammonium Acetate (aq) |
| Mobile Phase B | Methanol | Methanol |
| Elution Mode | Linear Gradient | Gradient |
| Flow Rate | 0.8 mL/min | Not specified |
| Temperature | 30 °C | Not specified |
| Detection | UV at 280 nm | Q-TOF Mass Spectrometry |
| Outcome | Good separation of four known related substances. | Separation and characterization of 21 unknown impurities and oligomers. |
Detailed Experimental Protocol
This protocol provides a starting point for the separation of Policresulen and Dicresulene based on established methods.
1. Objective: To separate and quantify Dicresulene and other related substances from Policresulen using High-Performance Liquid Chromatography (HPLC).
2. Materials and Equipment:
-
HPLC System: Quaternary pump, autosampler, column thermostat, UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., Dianionsil™ C18, 4.6 mm x 250 mm, 5 µm).
-
Chemicals: Policresulen sample, this compound reference standard, Ammonium Acetate (HPLC grade), Methanol (HPLC grade), Deionized Water.
3. Chromatographic Conditions:
-
Mobile Phase A: 1% (w/v) Ammonium Acetate in deionized water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 25 40 60 30 40 60 35 95 5 | 45 | 95 | 5 |
4. Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 10 g of Ammonium Acetate in 1 L of deionized water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B is HPLC-grade methanol. Filter and degas.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., water/methanol mixture).
-
Create a series of calibration standards by diluting the stock solution.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the Policresulen sample in the diluent to achieve a known concentration.
-
-
System Equilibration:
-
Equilibrate the C18 column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject the blank (diluent), standard solutions, and sample solutions.
-
Record the chromatograms and integrate the peaks corresponding to Dicresulene and other related substances.
-
-
Quantification:
-
Construct a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of Dicresulene in the Policresulen sample using the calibration curve.
-
Visual Workflow for Column Selection
The following diagram illustrates the logical workflow for selecting the optimal HPLC column and developing a separation method for Policresulen and its related substances.
Caption: Workflow for HPLC column selection and method optimization.
Minimizing degradation of Dicresulene diammonium during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicresulene diammonium. The information provided is designed to help minimize degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is the diammonium salt of 3,3'-Methylenebis[6-hydroxy-4-methylbenzenesulfonic acid]. It is recognized as an impurity in Policresulen, a condensation polymer of meta-cresol sulfonic acid and formaldehyde (B43269) used as a topical hemostatic and antiseptic.[1][2][3] Its presence and concentration are critical quality attributes for Policresulen-containing drug products.
Q2: What are the likely causes of this compound degradation during sample preparation?
Based on the degradation of similar chemical structures like phenol-formaldehyde resins and aromatic sulfonic acids, the primary degradation pathways for this compound are likely:
-
Oxidation: The methylene (B1212753) bridge connecting the two aromatic rings is susceptible to oxidation, which can lead to the formation of benzophenone-type structures and, eventually, cleavage of the molecule.[4]
-
Hydrolysis (Desulfonation): Under certain acidic or high-temperature conditions, the sulfonic acid groups can be cleaved from the aromatic rings.[5]
-
Photodegradation: Exposure to UV light can induce degradation of polysulfonated aromatic compounds.
Q3: What are the initial signs of degradation in my sample?
Visual signs of degradation can include a change in color of the sample solution. Chromatographically, degradation may be observed as a decrease in the peak area of this compound, the appearance of new peaks corresponding to degradation products, and a change in the overall impurity profile.
Q4: How can I minimize the degradation of this compound in my stock solutions?
To ensure the stability of your this compound stock solutions, it is recommended to:
-
Store solutions at low temperatures, such as -20°C or -80°C.
-
Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
Prepare fresh solutions for each experiment whenever possible.
-
Use high-purity solvents to avoid contaminants that could catalyze degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Decreasing peak area of this compound over time in prepared samples. | Degradation of the analyte in the sample solution. | 1. Analyze samples immediately after preparation.2. If immediate analysis is not possible, store samples at a reduced temperature (e.g., 2-8°C) and protect from light.3. Evaluate the stability of the analyte in the chosen diluent. Consider using a buffer at a neutral pH. |
| Appearance of unknown peaks in the chromatogram, especially at later retention times. | Formation of degradation products due to oxidation or other reactions. | 1. Review the sample preparation procedure for potential exposure to oxidizing agents or high temperatures.2. Use degassed solvents for sample preparation and mobile phases to minimize dissolved oxygen.3. Consider adding a small amount of an antioxidant, like sodium bisulfite, to the sample diluent, but verify its compatibility with the analytical method. |
| Poor peak shape (e.g., tailing) for this compound. | 1. Interaction of the sulfonic acid groups with active sites on the HPLC column.2. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped C18 column.2. Incorporate a buffer, such as ammonium (B1175870) acetate, into the mobile phase to ensure a consistent pH and improve peak shape.[6]3. The addition of a small amount of a chelating agent like EDTA to the mobile phase can sometimes improve the peak shape of acidic compounds. |
| Inconsistent results between different sample preparations. | Non-homogeneity of the initial sample or variability in the sample preparation steps. | 1. Ensure the initial sample is thoroughly mixed before weighing.2. Use precise and calibrated pipettes and balances.3. Follow a standardized and well-documented sample preparation protocol. |
Expected Degradation Pathways and Analytical Detection
The following table summarizes the potential degradation pathways for this compound and the appropriate analytical techniques for their detection.
| Degradation Pathway | Potential Degradation Products | Recommended Analytical Technique |
| Oxidation of Methylene Bridge | Benzophenone-type structures, smaller phenolic and sulfonic acid fragments. | HPLC-UV, LC-MS/MS for identification of degradation products. |
| Desulfonation | Monosulfonated and non-sulfonated methylene-bridged dimers, m-cresol. | HPLC-UV, with confirmation by LC-MS/MS. |
| Polymer Cleavage | m-Cresol-4-sulfonic acid, m-cresol-6-sulfonic acid, m-cresol-4,6-disulfonic acid.[6] | HPLC-UV with reference standards for quantification. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M sodium hydroxide (B78521) before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 105°C for 24 hours.
-
Also, heat a portion of the stock solution at 60°C for 24 hours.
-
-
Photodegradation:
-
Expose a portion of the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
3. Sample Analysis:
-
After the specified stress period, dilute the samples to a suitable concentration for analysis.
-
Analyze the stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Recommended HPLC Method for Analysis
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.01 M Ammonium Acetate in water
-
Mobile Phase B: Methanol
-
Gradient Elution: A time-programmed gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B to ensure the elution of both polar and non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. paint.org [paint.org]
- 4. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
Calibration curve issues in Dicresulene diammonium quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the quantification of Dicresulene diammonium using HPLC, with a specific focus on calibration curve problems.
Frequently Asked Questions (FAQs)
Q1: What are the essential parameters to check when my calibration curve for this compound shows poor linearity?
A1: When encountering poor linearity (R² value < 0.995), it is crucial to systematically investigate several factors.[1][2] Start by verifying the accuracy of your standard solution preparations, including the weighing of the reference standard and the serial dilutions.[1][2] Ensure that the analytical balance and volumetric glassware are properly calibrated. Examine the mobile phase composition and pH for any inconsistencies, as these can significantly impact analyte retention and response.[1] Additionally, inspect the HPLC system for any potential issues such as leaks, pump malfunctions, or detector problems.[3][4] Finally, assess the chromatographic peak shape; distorted peaks can adversely affect the accuracy of peak integration and, consequently, the linearity of the calibration curve.[1]
Q2: My retention times for this compound standards are shifting between injections. What could be the cause?
A2: Retention time shifts are a common issue in HPLC analysis and can be attributed to several factors.[1] The most frequent causes include changes in the mobile phase composition or pH, fluctuations in column temperature, and column degradation.[1] Inconsistent mobile phase preparation or inadequate degassing can lead to shifts in retention.[1][3] Ensure the column is properly conditioned and equilibrated with the mobile phase before starting the analysis.[1] A degrading column can also lead to inconsistent retention, so it may be necessary to replace it.[1] Instrument-related issues, such as a malfunctioning pump delivering an inconsistent flow rate, should also be investigated.[3]
Q3: I am observing significant baseline noise or drift in my chromatograms. How can I troubleshoot this?
A3: Baseline noise or drift can interfere with accurate peak integration, especially for low-concentration standards.[1] Common causes include air bubbles in the system, contaminated mobile phase or solvents, and improper solvent degassing.[1] To troubleshoot, begin by degassing the mobile phase and purging the HPLC system to remove any air bubbles.[1] If the problem persists, try preparing a fresh mobile phase using high-purity solvents. Contamination might also originate from sample vials or filters, so ensure these are clean.[1] In some cases, detector lamp issues or temperature fluctuations in the detector cell can also contribute to baseline instability.[3]
Q4: What should I do if my low-concentration standards are not being accurately quantified, leading to a non-linear curve at the lower end?
A4: Inaccurate quantification at low concentrations can be due to several factors. High baseline noise can obscure the small peaks of low-concentration standards, leading to integration errors.[5] Contamination or carryover from previous injections of higher concentration samples can also disproportionately affect the accuracy of low-level standards.[5] Ensure your sample preparation and injection procedures are robust and that the autosampler needle and injection port are adequately cleaned between runs.[5] It may also be necessary to optimize the integration parameters in your chromatography data system to accurately detect and integrate small peaks. In some instances, the chosen analytical method may not be sensitive enough for the desired lower limit of quantitation (LLOQ), requiring method re-development or optimization.[6]
Troubleshooting Guides
Guide 1: Poor Calibration Curve Linearity (R² < 0.995)
This guide provides a systematic approach to troubleshooting poor linearity in the calibration curve for this compound.
Symptoms:
-
The coefficient of determination (R²) is below the acceptable limit (typically < 0.995).
-
The plot of response versus concentration shows a clear deviation from a straight line.
-
Residual plots show a distinct pattern instead of a random distribution around zero.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor calibration curve linearity.
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting Step | Recommended Solution |
| Standard Preparation Errors | Verify calculations for all standard concentrations. Review weighing and dilution procedures. | Prepare a fresh set of calibration standards from a new stock solution, paying close attention to accuracy.[1][7] |
| Inaccurate Peak Integration | Manually inspect the integration of each peak in the chromatograms for all standards. | Adjust integration parameters to ensure consistent and accurate peak area determination. Exclude any obvious outliers if justified. |
| Contaminated Mobile Phase | Prepare a fresh batch of mobile phase using high-purity solvents and reagents. | Always use freshly prepared and degassed mobile phase for calibration.[1][3] |
| Column Degradation | Inspect previous chromatograms for signs of peak broadening or tailing. Check column backpressure. | Replace the HPLC column with a new one of the same type.[1] |
| Instrument Malfunction | Check the pump flow rate accuracy and detector lamp energy. | Perform system suitability tests to ensure the HPLC is functioning correctly. Calibrate the instrument if necessary.[4] |
| Inappropriate Concentration Range | The calibration range may be too wide, exceeding the linear range of the detector. | Narrow the concentration range of the calibration standards.[2] |
Guide 2: Shifting Retention Times
This guide addresses the issue of inconsistent retention times for this compound during a sequence of analyses.
Symptoms:
-
The retention time of the this compound peak gradually increases or decreases over a series of injections.
-
Random, unpredictable shifts in retention time are observed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for shifting retention times.
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting Step | Recommended Solution |
| Mobile Phase Inconsistency | Verify the mobile phase preparation procedure, including the accuracy of component mixing and pH adjustment. | Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.[1][3] |
| Inadequate Column Equilibration | Review the method to ensure sufficient time is allowed for the column to equilibrate with the mobile phase. | Increase the column equilibration time before starting the analytical run.[1] |
| Column Temperature Fluctuation | Check the column oven temperature setting and ensure it is stable. | Use a column oven to maintain a constant and consistent column temperature.[1] |
| HPLC System Leaks | Visually inspect all fittings and connections for any signs of leakage. | Tighten or replace any leaking fittings.[3] |
| Inconsistent Pump Flow Rate | Monitor the system pressure for fluctuations, which can indicate pump problems. | Service the pump, which may include replacing seals or check valves.[3] |
| Column Contamination/Degradation | A buildup of contaminants or degradation of the stationary phase can alter retention characteristics. | Wash the column with a strong solvent. If this is ineffective, replace the column.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
This protocol describes the preparation of a series of calibration standards for the quantification of this compound.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in a small amount of diluent (50:50 acetonitrile:water with 0.1% formic acid).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the diluent and mix thoroughly.
-
-
Intermediate Stock Solution (100 µg/mL):
-
Pipette 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix well.
-
-
Working Standard Solutions:
-
Prepare a series of working standards by performing serial dilutions of the intermediate stock solution as detailed in the table below.
-
Quantitative Data for Standard Preparation:
| Standard Level | Concentration (µg/mL) | Volume of 100 µg/mL Stock (mL) | Final Volume (mL) |
| 1 | 0.5 | 0.05 | 10 |
| 2 | 1.0 | 0.1 | 10 |
| 3 | 5.0 | 0.5 | 10 |
| 4 | 10.0 | 1.0 | 10 |
| 5 | 25.0 | 2.5 | 10 |
| 6 | 50.0 | 5.0 | 10 |
Protocol 2: HPLC Method for this compound Quantification
This protocol outlines the HPLC conditions for the analysis of this compound.
HPLC System and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Run Time | 15 minutes |
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the prepared calibration standards in order of increasing concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).
References
- 1. pharmasciences.in [pharmasciences.in]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Calibration Curve Problem - Chromatography Forum [chromforum.org]
- 6. biopharminternational.com [biopharminternational.com]
- 7. uknml.com [uknml.com]
Technical Support Center: Dicresulene Diammonium Reference Material
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dicresulene (B108943) diammonium reference material.
Frequently Asked Questions (FAQs)
Q1: What is Dicresulene diammonium and why is it used as a reference material?
A1: this compound is known as an impurity of Policresulen, a topical hemostatic and antiseptic agent.[1][2] As a reference material, it is crucial for the accurate identification, quantification, and control of impurities in Policresulen drug substances and products, ensuring their quality, safety, and efficacy.
Q2: What are the potential sources of contamination in my this compound reference material?
A2: Contamination in this compound reference material typically originates from the synthesis process of the parent compound, Policresulen. Policresulen is a polycondensation product of m-cresolsulfonic acid and formaldehyde.[][4] Therefore, the primary contaminants are likely to be residual starting materials, intermediates, by-products, and other related oligomers formed during the reaction.
Q3: How can I identify the presence of contaminants in my reference material?
A3: The most common method for identifying and quantifying contaminants in this compound is High-Performance Liquid Chromatography (HPLC).[1][5] This technique allows for the separation of this compound from potential impurities, which can then be identified by comparing their retention times with those of known impurity standards or by using mass spectrometry (MS) for structural elucidation.[6][7]
Q4: What are the common impurities I should be looking for?
A4: Based on the synthesis of Policresulen, the most probable impurities in a this compound reference material include:
-
m-Cresol-4-sulfonic acid
-
m-Cresol-6-sulfonic acid
-
m-Cresol-4,6-disulfonic acid
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound reference material in analytical experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Presence of impurities in the reference material. | 1. Identify the unexpected peaks by comparing their retention times with known related substances of Policresulen. 2. Use a mass spectrometer (MS) detector coupled with the HPLC to determine the mass of the impurity and aid in its identification. 3. Refer to the Certificate of Analysis (CoA) of the reference material to check for reported impurities. |
| Inaccurate quantification of this compound | Co-elution of an impurity with the main peak. | 1. Modify the HPLC method (e.g., change the gradient, mobile phase composition, or column) to achieve better separation. 2. Use a photodiode array (PDA) detector to check for peak purity. |
| Reference material does not dissolve completely | Use of an inappropriate solvent or presence of insoluble impurities. | 1. Consult the supplier's documentation for the recommended solvent. 2. If the recommended solvent is used and insolubility persists, it may indicate a high level of polymeric or other insoluble impurities. Contact the supplier for assistance. |
| Variability in analytical results between batches | Inconsistent purity of the reference material. | 1. Always qualify a new batch of reference material against the previous batch to ensure consistency. 2. Review the CoA for each batch and compare the purity and impurity profiles. |
Quantitative Data Summary
The following table summarizes the potential impurities that may be found in this compound reference material, based on the analysis of the parent compound, Policresulen. The typical concentration ranges are hypothetical and for illustrative purposes.
| Impurity Name | Molecular Formula | Typical Concentration Range (%) | Analytical Method |
| m-Cresol-4-sulfonic acid | C₇H₈O₄S | 0.1 - 1.0 | HPLC-UV |
| m-Cresol-6-sulfonic acid | C₇H₈O₄S | 0.1 - 1.0 | HPLC-UV |
| m-Cresol-4,6-disulfonic acid | C₇H₈O₇S₂ | 0.1 - 0.5 | HPLC-UV |
| Other Policresulen Oligomers | Variable | 0.1 - 2.0 | HPLC-MS |
Experimental Protocols
Key Experiment: Identification and Quantification of Impurities in this compound Reference Material by HPLC-UV
Objective: To separate, identify, and quantify potential impurities in a sample of this compound reference material.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference material in a suitable solvent (e.g., water or a mixture of water and methanol) at a concentration of approximately 0.5 mg/mL.[1]
-
Prepare individual stock solutions of known potential impurity standards (m-cresol-4-sulfonic acid, m-cresol-6-sulfonic acid, m-cresol-4,6-disulfonic acid) at known concentrations.
-
Prepare a mixed standard solution containing all known impurities at appropriate concentrations.
-
-
Chromatographic Conditions:
-
Column: Octadecylsilane (C18) column (e.g., 4.6 mm x 250 mm, 5 µm).[6]
-
Mobile Phase A: 0.01 M ammonium (B1175870) acetate (B1210297) solution.[6]
-
Mobile Phase B: Methanol.[6]
-
Gradient Elution: A linear gradient can be employed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more non-polar compounds.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.[5]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Inject the blank solvent, the mixed standard solution, and the sample solution into the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards in the mixed standard solution.
-
Quantification: Calculate the concentration of each identified impurity in the sample using the external standard method based on the peak areas. The content of unknown impurities can be estimated using area normalization.
-
Visualizations
Caption: Origin of potential impurities in this compound.
Caption: Troubleshooting workflow for unexpected peaks in HPLC.
References
- 1. CN112526032B - Method for detecting policresulen - Google Patents [patents.google.com]
- 2. dicresulene | 78480-14-5 [chemicalbook.com]
- 4. What is the mechanism of Policresulen? [synapse.patsnap.com]
- 5. Determination of Four Related Substances in Policresulen Solution by HPLC | Semantic Scholar [semanticscholar.org]
- 6. Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS | Bentham Science [benthamscience.com]
- 7. benthamdirect.com [benthamdirect.com]
Adjusting gradient elution for better resolution of Policresulen impurities
Technical Support Center: Optimizing Policresulen Impurity Analysis
Welcome to the technical support center for the analysis of Policresulen and its related impurities. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their High-Performance Liquid Chromatography (HPLC) methods for better resolution of Policresulen impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Policresulen that I should be looking for?
A1: Policresulen is a polycondensation product of meta-cresolsulfonic acid and formaldehyde.[1][2] Common impurities that you should monitor include:
-
m-cresol-4-sulfonic acid
-
m-cresol-6-sulfonic acid
-
m-cresol-4,6-disulfonic acid
-
Policresulen dimer
Q2: Why is gradient elution recommended for the analysis of Policresulen and its impurities?
A2: Gradient elution is recommended because Policresulen samples contain a complex mixture of compounds with a wide range of polarities and retention times.[3] An isocratic method (constant mobile phase composition) may not effectively separate all impurities within a reasonable timeframe, leading to co-elution or broad peaks for late-eluting compounds.[1][3] A gradient method, which involves changing the mobile phase composition during the analysis, allows for the efficient elution of both early and late-eluting impurities with improved peak shape and resolution.[3][5]
Q3: What type of HPLC column is suitable for separating Policresulen impurities?
A3: A reversed-phase C18 column is commonly used for the separation of Policresulen and its impurities.[3] For enhanced selectivity, especially for polar and aromatic compounds like sulfonic acid derivatives, a C18 column with a pentafluorophenyl (PFP) stationary phase can be beneficial.[3]
Q4: What are typical mobile phases used for the HPLC analysis of Policresulen?
A4: A common mobile phase combination for the reversed-phase HPLC of Policresulen consists of an aqueous buffer as mobile phase A and an organic solvent as mobile phase B.[3] For example:
-
Mobile Phase A: 0.01 M ammonium (B1175870) acetate (B1210297) solution in water.[3] Using a buffer is important for maintaining a consistent pH, which is crucial for the reproducible retention of ionizable compounds like sulfonic acids.[3][6]
-
Mobile Phase B: Methanol (B129727) or acetonitrile.[3]
Troubleshooting Guide: Adjusting Gradient Elution for Better Resolution
Q5: My chromatogram shows poor resolution between two critical Policresulen impurities. What is the first step I should take to improve the separation?
A5: The first and often most effective step is to modify the gradient slope. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[3][5][7]
How to make the gradient shallower:
-
Decrease the rate of change of the organic solvent (Mobile Phase B). For instance, if your initial gradient is from 10% to 50% B in 10 minutes (a slope of 4%/min), you can try extending the gradient time to 20 minutes (a slope of 2%/min).[7]
-
Focus the shallow gradient on the region where the critical impurities elute. You can start with a "scouting" gradient to determine the approximate elution time of your compounds of interest and then create a multi-step gradient with a shallower slope in that specific window.[3][5]
Q6: I have tried making the gradient shallower, but the resolution is still not optimal. What other gradient parameters can I adjust?
A6: If adjusting the gradient slope is insufficient, you can explore the following modifications to your gradient program:
-
Modify the initial and final concentrations of the organic solvent (%B):
-
Lowering the initial %B: This can increase the retention of early-eluting peaks, potentially improving their separation from the void volume and each other.
-
Adjusting the final %B: Ensure the final %B is high enough to elute all components from the column, preventing carryover to the next injection.[8]
-
-
Introduce an isocratic hold:
-
An isocratic hold at the beginning of the gradient can help focus the analytes at the head of the column before the gradient starts, leading to sharper peaks.
-
An isocratic hold during the gradient, just before the elution of the critical pair, can sometimes improve their separation.
-
Q7: Can changes to the mobile phase composition, other than the gradient, improve the resolution of Policresulen impurities?
A7: Absolutely. The selectivity of your separation is highly dependent on the mobile phase. Consider the following adjustments:
-
Change the organic solvent: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order and resolution of your impurities.
-
Adjust the pH of the aqueous mobile phase (Mobile Phase A): The ionization state of sulfonic acid impurities is pH-dependent. Small changes in the mobile phase pH can significantly impact their retention and selectivity.[6] It is crucial to work within the stable pH range of your column.
-
Modify the buffer concentration: Increasing the buffer concentration can sometimes improve peak shape and resolution, especially for ionizable compounds.[9]
Q8: What if I still have co-eluting peaks after optimizing the gradient and mobile phase?
A8: If co-elution persists, you may need to consider more significant changes to your method:
-
Change the stationary phase: If you are using a standard C18 column, switching to a column with a different selectivity, such as a PFP or a phenyl-hexyl column, can provide the necessary change in interactions to resolve the co-eluting peaks.[4]
-
Adjust the column temperature: Temperature can affect the viscosity of the mobile phase and the selectivity of the separation.[4] Experimenting with different column temperatures (e.g., 30°C, 40°C, 50°C) may improve resolution.
Data Presentation: Impact of Gradient Slope on Impurity Resolution
The following table provides a hypothetical example of how adjusting the gradient slope can impact the retention time and resolution of key Policresulen impurities.
| Gradient Program | Impurity | Retention Time (min) | Resolution (Rs) | Peak Shape |
| Method A: Steep Gradient (5-70% B in 10 min) | m-cresol-4-sulfonic acid | 8.2 | - | Good |
| m-cresol-6-sulfonic acid | 8.5 | 1.2 (Poor) | Fair | |
| Policresulen Dimer | 12.1 | > 2.0 | Good | |
| Method B: Shallow Gradient (5-70% B in 20 min) | m-cresol-4-sulfonic acid | 15.8 | - | Excellent |
| m-cresol-6-sulfonic acid | 16.5 | 2.1 (Good) | Excellent | |
| Policresulen Dimer | 23.5 | > 2.0 | Excellent |
Note: This data is for illustrative purposes to demonstrate the principles of gradient optimization.
Experimental Protocol: Optimization of Gradient Elution for Policresulen Impurity Analysis
This protocol outlines a systematic approach to developing and optimizing a gradient HPLC method for the separation of Policresulen impurities.
1. Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Policresulen reference standard and sample solutions.
-
HPLC-grade water, methanol, and acetonitrile.
-
Ammonium acetate.
-
0.45 µm filters for mobile phase and sample preparation.
2. Preparation of Mobile Phases and Solutions:
-
Mobile Phase A: Prepare a 0.01 M ammonium acetate solution in HPLC-grade water. Filter and degas.
-
Mobile Phase B: Use HPLC-grade methanol or acetonitrile. Filter and degas.
-
Sample Preparation: Accurately weigh and dissolve the Policresulen sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL). Filter the solution before injection.
3. Initial "Scouting" Gradient:
-
Objective: To determine the elution range of the impurities.
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 5% B (isocratic)
-
2-22 min: 5% to 95% B (linear gradient)
-
22-25 min: 95% B (isocratic wash)
-
25.1-30 min: 5% B (re-equilibration)
-
4. Gradient Optimization Based on Scouting Run:
-
Identify the elution window: Note the time range where the majority of the impurities and the main component elute.
-
Design a focused gradient: Create a new gradient that spans the identified elution window with a shallower slope. For example, if impurities elute between 10% and 60% B in the scouting run, design a new gradient from 5% to 65% B over a longer period (e.g., 30 minutes).
5. Fine-Tuning for Critical Pairs:
-
Identify co-eluting or poorly resolved peaks.
-
Further shallow the gradient: In the region where the critical pair elutes, make the gradient even shallower or introduce a short isocratic hold just before their elution.
-
Experiment with mobile phase composition: If resolution is still insufficient, repeat the optimized gradient with a different organic solvent (e.g., switch from methanol to acetonitrile) or by adjusting the pH of Mobile Phase A.
6. Method Validation:
-
Once satisfactory resolution is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.
Mandatory Visualization
Caption: Troubleshooting workflow for improving the resolution of Policresulen impurities.
References
- 1. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. mastelf.com [mastelf.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Dicresulene Diammonium Extraction from Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction of Dicresulene diammonium from biological samples. The following sections offer detailed methodologies, data presentation, and visual workflows to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting small molecules like this compound from biological samples?
A1: The most prevalent methods for extracting small molecules from complex biological matrices include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). The choice of method depends on the physicochemical properties of the analyte, the nature of the biological matrix, the required level of cleanliness, and the desired concentration factor. For a polar compound like this compound, a mixed-mode or polar-modified SPE cartridge may be particularly effective.
Q2: I am observing low recovery of this compound. What are the potential causes and solutions?
A2: Low recovery can stem from several factors:
-
Incomplete extraction: The chosen solvent may not be optimal for this compound. Consider experimenting with different solvent polarities or solvent mixtures. For LLE, adjusting the pH of the aqueous phase can improve partitioning.
-
Analyte instability: this compound might be degrading during the extraction process.[1] It is crucial to ensure analyte stability during sample collection, processing, storage, and the extraction procedure itself.[1] Consider adding stabilizers or antioxidants, and perform extractions at low temperatures.
-
Strong protein binding: The analyte may be tightly bound to plasma proteins. Pre-treatment steps like protein precipitation or enzymatic digestion can help release the bound analyte.
-
Suboptimal SPE sorbent: If using SPE, the chosen sorbent may not have the appropriate retention mechanism for your analyte. Screen different SPE sorbents (e.g., reversed-phase, ion-exchange, mixed-mode) to find the one with the best retention and elution characteristics.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis after extraction?
A3: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis. To minimize them:
-
Improve sample cleanup: A more rigorous extraction method, such as SPE, can provide a cleaner extract than LLE or PPT.
-
Optimize chromatography: Ensure chromatographic separation of the analyte from co-eluting matrix components.
-
Use an appropriate internal standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects.
-
Dilute the sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.
Q4: What is the best way to store biological samples intended for this compound analysis?
A4: For long-term stability, biological samples should be stored at -80°C.[2][3] It is also recommended to minimize freeze-thaw cycles, as this can lead to analyte degradation. For short-term storage, -20°C may be acceptable, but stability should be verified.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Emulsion formation during LLE | High lipid or protein content in the sample.[4] | - Centrifuge at high speed to break the emulsion.- Add salt (salting out) to the aqueous phase to increase its polarity.[4]- Gently rock or swirl the sample instead of vigorous shaking.[4]- Consider an alternative method like SPE or supported liquid extraction (SLE).[4] |
| Inconsistent recovery in SPE | - Channeling or voiding in the SPE cartridge.- Inconsistent flow rate.- Incomplete elution of the analyte. | - Use high-quality SPE cartridges to ensure uniform packing.[5]- Employ a vacuum manifold or positive pressure processor for consistent flow.- Optimize the elution solvent composition and volume. Test stronger elution solvents. |
| Analyte instability in the final extract | Degradation due to temperature, light, or pH. | - Store extracts at low temperatures and protect from light.[1]- Reconstitute the dried extract in a non-aqueous or pH-stabilized solvent.- Analyze the samples as quickly as possible after extraction. |
| Clogged SPE cartridge or column | Particulate matter in the sample. | - Centrifuge or filter the sample before loading it onto the SPE cartridge.- Use a pre-filter or guard column. |
| Poor peak shape in chromatography | - Incompatibility between the final extract solvent and the mobile phase.- Residual matrix components interfering with the chromatography. | - Evaporate the elution solvent and reconstitute the sample in a solvent similar in composition to the initial mobile phase.- Improve the sample cleanup procedure. |
Quantitative Data Summary
The following tables summarize hypothetical recovery and matrix effect data for the extraction of this compound from human plasma using different methods. This data is for illustrative purposes to guide method selection and optimization.
Table 1: Comparison of Extraction Methods for this compound from Human Plasma
| Extraction Method | Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85.2 | 12.5 | 65.8 (Ion Suppression) |
| Liquid-Liquid Extraction (Ethyl Acetate) | 78.6 | 9.8 | 82.3 (Ion Suppression) |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 95.7 | 4.2 | 98.5 (Minimal Effect) |
Table 2: Optimization of SPE Elution Solvent for this compound
| Elution Solvent | Recovery (%) | RSD (%) |
| 5% Formic Acid in Methanol (B129727) | 88.4 | 5.1 |
| 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol | 96.2 | 3.9 |
| 5% Formic Acid in Acetonitrile | 82.1 | 6.3 |
| 5% Ammonium Hydroxide in Acetonitrile | 94.8 | 4.5 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 200 µL of plasma, add 20 µL of an internal standard solution.
-
Add 400 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.5).
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Urine
-
Sample Pre-treatment:
-
To 500 µL of urine, add 50 µL of an internal standard solution.
-
Add 100 µL of 1 M sodium hydroxide to adjust the pH.
-
-
Extraction:
-
Add 2 mL of ethyl acetate to the sample.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. e-b-f.eu [e-b-f.eu]
- 2. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. americanlaboratory.com [americanlaboratory.com]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for Dicresulene Diammonium Analysis in Pharmaceutical Ingredients
This guide provides a detailed comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method intended for the quantitative analysis of Dicresulene diammonium, a known impurity in the active pharmaceutical ingredient (API), Policresulen. The methodologies and data presented are aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.
Introduction to this compound and Analytical Challenges
This compound is recognized as an impurity associated with the synthesis of Policresulen, a topical hemostatic and antiseptic agent.[1][2][3] The accurate quantification of such impurities is a critical aspect of quality control in pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. HPLC is a widely accepted technique for the analysis of pharmaceutical impurities due to its high precision, accuracy, and specificity.[4][5]
This guide outlines a validation process for a reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics with an alternative ion chromatography method.
Experimental Protocols
A detailed experimental protocol for the RP-HPLC method is provided below.
2.1. RP-HPLC Method for this compound
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions :
-
Column : C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A : 0.01 M Ammonium Acetate in water.
-
Mobile Phase B : Methanol.
-
Gradient Elution :
Time (min) % Mobile Phase B 0 10 20 80 25 80 26 10 | 30 | 10 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
-
Standard and Sample Preparation :
-
Standard Solution : A stock solution of this compound reference standard is prepared in a diluent (e.g., Mobile Phase A/B 50:50 v/v) and further diluted to the desired concentrations for linearity, accuracy, and precision studies.
-
Sample Solution : The Policresulen API is dissolved in the diluent to a specified concentration.
-
HPLC Method Validation Workflow
The validation of the HPLC method follows a structured workflow to ensure its suitability for the intended purpose.
Caption: Workflow for the validation of an analytical HPLC method.
Data Presentation and Performance Comparison
The performance of the HPLC method is evaluated based on several validation parameters as stipulated by ICH Q2(R1) guidelines.[6][7][8]
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5800 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Summary of Validation Parameters for the HPLC Method
| Validation Parameter | Acceptance Criteria | Results |
| Specificity | No interference at the retention time of this compound. Peak purity index > 0.99. | Passed. No co-elution observed from placebo or degradation products. |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.995 | 0.999 |
| Range | 50% to 150% of the target concentration. | 0.5 µg/mL to 7.5 µg/mL |
| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 102.3% |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 5.0% | 1.5% |
| - Intermediate Precision (Inter-day) | ≤ 10.0% | 2.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | % RSD of results after minor changes in method parameters should be within acceptable limits. | Passed. Method is robust to minor changes in flow rate and column temperature. |
4.1. Comparison with Alternative Methods
While RP-HPLC is a robust and widely used method, other analytical techniques can also be employed for the analysis of sulfonic acids.
Table 3: Comparison of Analytical Methods for this compound Analysis
| Feature | RP-HPLC with UV Detection | Ion Chromatography with Conductivity Detection |
| Principle | Separation based on polarity. | Separation based on ion-exchange interactions. |
| Selectivity | High for aromatic compounds. | High for ionic species, including sulfonic acids.[9][10][11] |
| Sensitivity | Good, dependent on the chromophore. | Can be very high for ionic analytes. |
| Mobile Phase | Buffers and organic solvents. | Aqueous eluents, often requiring a suppressor. |
| Instrumentation | Standard HPLC equipment. | Specialized ion chromatography system. |
| Applicability | Well-suited for impurity profiling in pharmaceutical APIs. | Excellent for determining ionic impurities in various matrices. |
Logical Relationship of Method Validation
The validation parameters are interconnected and collectively ensure the reliability of the analytical method.
Caption: Interdependence of analytical method validation parameters.
Conclusion
The presented RP-HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound as an impurity in Policresulen. The validation data summarized in the tables confirm that the method is suitable for its intended purpose in a quality control environment. While ion chromatography presents a viable alternative, the RP-HPLC method offers a good balance of performance and accessibility with standard chromatographic equipment. The successful validation of this method ensures reliable monitoring of the impurity profile of Policresulen, contributing to the overall quality and safety of the pharmaceutical product.
References
- 1. Determination of Four Related Substances in Policresulen Solution...: Ingenta Connect [ingentaconnect.com]
- 2. Determination of Four Related Substances in Policresulen Solution by HPLC | Semantic Scholar [semanticscholar.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. canadacommons.ca [canadacommons.ca]
- 8. starodub.nl [starodub.nl]
- 9. Is There a Better Way to Determine Anionic Impurities in Sulfuric Acid? - AnalyteGuru [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Determination of sulfonic acids and alkylsulfates by ion chromatography in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Quantification Assays for Dicresulene Diammonium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established analytical methodologies for the quantification of Dicresulene diammonium. Due to the limited availability of direct comparative studies for this specific compound, this document outlines protocols and performance characteristics based on well-established methods for structurally similar aromatic sulfonic acids. The information herein is intended to serve as a comprehensive starting point for the development and validation of quantification assays for this compound.
The methodologies compared are High-Performance Liquid Chromatography with UV detection (HPLC-UV), UV-Vis Spectrophotometry, Liquid Chromatography-Mass Spectrometry (LC-MS), and Acid-Base Titration. Each method's principles, typical performance, and experimental protocols are detailed to aid in selecting the most appropriate assay for a given research or quality control need.
Comparative Performance of Quantification Assays
The selection of an appropriate quantification assay depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application (e.g., routine quality control versus trace impurity analysis). The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of aromatic sulfonic acid compounds. These values are representative and should be established for this compound during method validation.
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | LC-MS | Acid-Base Titration |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.999 | N/A |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 5% | < 5% | < 1% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL | < 1 ng/mL | ~1 mg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~3 µg/mL | < 5 ng/mL | ~3 mg/mL |
| Specificity | High | Low to Moderate | Very High | Low |
| Throughput | Moderate | High | Moderate | Low |
| Cost | Moderate | Low | High | Low |
Methodologies and Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of active pharmaceutical ingredients (APIs) and their impurities. It offers a good balance of specificity, sensitivity, and cost. The method separates the analyte of interest from other components in a mixture based on its interaction with a stationary phase, and quantification is achieved by measuring its UV absorbance.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common starting point for aromatic compounds.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and gradient profile will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of maximum absorbance, likely in the 220-280 nm range for an aromatic sulfonic acid, should be selected.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
The method should be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[1][2][3][4][5] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][4][5]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid technique for quantification, based on the principle that the amount of light absorbed by a solution is proportional to the concentration of the absorbing species (Beer-Lambert law). This method is suitable for pure samples or when interfering substances do not absorb at the analytical wavelength.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Solvent: A solvent that dissolves this compound and is transparent in the UV-Vis region of interest (e.g., deionized water or methanol).
-
Wavelength Selection: Scan a solution of this compound across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the solvent to a concentration that falls within the linear range of the assay.
-
Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the determined λmax.
-
Quantification: Create a calibration curve by plotting absorbance versus concentration for the standards. Determine the concentration of the sample from its absorbance using the calibration curve.
Validation should confirm specificity (by assessing interference from excipients or impurities), linearity, accuracy, precision, LOD, and LOQ.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[7] It is particularly useful for quantifying low levels of analytes in complex matrices and for impurity profiling.[8][9][10]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but the mobile phase must be compatible with the mass spectrometer's ionization source (e.g., using volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar compounds like sulfonic acids. Both positive and negative ion modes should be evaluated.
-
Mass Spectrometry Parameters: The instrument should be tuned for the specific mass-to-charge ratio (m/z) of the Dicresulene ion. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are typically used for enhanced sensitivity and selectivity.
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but care must be taken to avoid non-volatile contaminants.
-
Quantification: An internal standard is often used to improve accuracy and precision. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Validation will follow ICH guidelines, with a particular focus on matrix effects, which can influence ionization efficiency.[1][2][3][4][5]
Acid-Base Titration
Titration is a classic analytical technique that can be used to determine the purity of a substance. For this compound, which contains sulfonic acid groups, a potentiometric or thermometric titration with a standardized base can be employed. This method is highly precise for bulk material but lacks the sensitivity for dilute solutions.[11][12]
-
Instrumentation: An automatic titrator with a pH electrode (for potentiometric titration) or a temperature probe (for thermometric titration).
-
Titrant: A standardized solution of a strong base, such as 0.1 M sodium hydroxide.
-
Solvent: A suitable solvent to dissolve the sample, such as deionized water or a mixed aqueous-organic solvent.
-
Sample Preparation: Accurately weigh a sufficient amount of the this compound sample and dissolve it in the chosen solvent.
-
Titration: Titrate the sample solution with the standardized base. The endpoint is determined by the inflection point in the potentiometric curve (pH vs. titrant volume) or the temperature change in the thermometric curve.
-
Quantification: Calculate the purity of the sample based on the volume of titrant consumed, its concentration, the stoichiometry of the acid-base reaction, and the sample weight.
Validation for a titration method focuses on accuracy, precision, and specificity (demonstrating that other acidic or basic components do not interfere with the endpoint).
Conclusion
The choice of a quantification assay for this compound should be guided by the specific requirements of the analysis. HPLC-UV offers a robust and specific method suitable for most quality control applications. For higher sensitivity and analysis in complex matrices, LC-MS is the preferred method. UV-Vis spectrophotometry provides a rapid and simple, albeit less specific, alternative for routine analysis of relatively pure samples. Finally, acid-base titration is a highly accurate and precise method for determining the purity of the bulk drug substance. It is imperative that any chosen method is thoroughly validated to ensure the reliability and accuracy of the generated data in a research or drug development setting.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Validation of Caffeic Acid in Emulsion by UV-Spectrophotometric Method [article.sapub.org]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN108333272A - The method of LC-MSMS method separation determination PAS and its related impurities - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. metrohm.com [metrohm.com]
Comparative Cytotoxicity Analysis: Dicresulene Diammonium vs. Policresulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic properties of dicresulene (B108943) diammonium and policresulene. Due to a lack of direct comparative studies in publicly available literature, this document focuses on the known mechanisms of action and provides a framework for potential experimental evaluation.
Mechanism of Action and Available Data
Policresulen is a topical hemostatic and antiseptic agent.[1] Its mechanism of action is primarily attributed to its strong acidic properties, which lead to the coagulation of proteins.[1] When applied to tissues, policresulen induces coagulative necrosis, a form of cell death characterized by the denaturation and precipitation of cellular proteins. This process results in the formation of a protective layer (eschar) over the treated area, which aids in hemostasis and provides a barrier against infection. The acidic environment created by policresulen also contributes to its antiseptic effects by being inhospitable to a wide range of pathogens.
The mode of cell death induced by policresulene is primarily oncotic necrosis rather than apoptosis. While apoptosis is a programmed and controlled form of cell death, necrosis is characterized by cell swelling and lysis, often resulting from external factors like chemical injury.
Table 1: Comparison of Dicresulene Diammonium and Policresulene
| Feature | This compound | Policresulen |
| Relationship | Impurity of Policresulen[1] | Parent Compound |
| Primary Mechanism of Action | Not explicitly defined in available literature. | Coagulative Necrosis via Protein Denaturation[1] |
| Known Cytotoxic Effects | Data not available in searched literature. | Induces cell death through its acidic properties. |
| IC50 Values | Not reported in searched literature. | Not reported in searched literature. |
Experimental Protocols for Cytotoxicity Assessment
To quantitatively compare the cytotoxicity of this compound and policresulen, standardized in vitro assays are necessary. The following protocols for the MTT and LDH assays provide a robust framework for such an investigation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and policresulen in the appropriate cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Protocol
This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
Carefully transfer a specific volume of the cell-free supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental workflow and the potential biological mechanisms of cytotoxicity, the following diagrams are provided.
Caption: Experimental workflow for in vitro cytotoxicity assessment.
References
A Comparative Guide to Stability-Indicating Analytical Methods in Forced Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical methodologies used in forced degradation studies to establish and validate stability-indicating methods. Forced degradation, or stress testing, is a critical component of pharmaceutical development that helps to identify potential degradation products, elucidate degradation pathways, and ultimately ensure the safety and efficacy of a drug product.[1][2] A stability-indicating method (SIM) is a validated analytical procedure capable of accurately and precisely measuring the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[2][3]
This document will compare two common Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods and one Ultra-Performance Liquid Chromatography (UPLC) method, using a hypothetical drug substance, "Exemplar," to illustrate the principles and data presentation.
Experimental Protocols
Detailed methodologies for conducting forced degradation studies and subsequent analysis by different chromatographic techniques are presented below. The goal of a forced degradation study is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are detectable without excessive breakdown of the main component.[4][5]
1.1 Forced Degradation (Stress Testing) Protocol
The drug substance "Exemplar" was subjected to the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A(R2)).[4]
-
Acid Hydrolysis: 10 mg of Exemplar was dissolved in 10 mL of 0.1 N HCl and heated at 80°C for 2 hours. The solution was then neutralized with 0.1 N NaOH.
-
Base Hydrolysis: 10 mg of Exemplar was dissolved in 10 mL of 0.1 N NaOH and kept at room temperature for 4 hours. The solution was then neutralized with 0.1 N HCl.
-
Oxidative Degradation: 10 mg of Exemplar was dissolved in 10 mL of 3% H₂O₂ and kept at room temperature for 6 hours, protected from light.
-
Thermal Degradation: A thin layer of Exemplar powder was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: A solution of Exemplar (1 mg/mL in methanol) was exposed to a total illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter in a photostability chamber.
A control sample (unstressed) was prepared by dissolving 10 mg of Exemplar in 10 mL of a 50:50 mixture of acetonitrile (B52724) and water. Placebo samples were also subjected to the same stress conditions to identify any degradation arising from excipients.[6]
1.2 Analytical Method Protocols
The stressed samples were diluted appropriately and analyzed using the three methods detailed below.
| Parameter | Method A: Standard RP-HPLC (C18) | Method B: Fast RP-HPLC (C8) | Method C: RP-UPLC (C18) |
| Instrument | HPLC System with UV/PDA Detector | HPLC System with UV/PDA Detector | UPLC System with PDA Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | C8, 150 mm x 4.6 mm, 3.5 µm particle size | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Gradient of Acetonitrile and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | 0.4 mL/min |
| Column Temp. | 30°C | 35°C | 40°C |
| Detection | 254 nm | 254 nm | 254 nm |
| Injection Vol. | 10 µL | 10 µL | 2 µL |
| Run Time | 30 minutes | 15 minutes | 5 minutes |
Data Presentation and Comparison
The primary objective of a stability-indicating method is to resolve the API from all potential degradation products. The performance of the three analytical methods is compared based on their ability to separate the degradation products generated under various stress conditions.
2.1 Summary of Forced Degradation Results
The following table summarizes the degradation of "Exemplar" and the number of degradation products (DPs) detected by each method.
| Stress Condition | % Degradation of API | Method A (HPLC-C18) - DPs Detected | Method B (HPLC-C8) - DPs Detected | Method C (UPLC-C18) - DPs Detected |
| Control | < 0.1% | 0 | 0 | 0 |
| Acid Hydrolysis | 15.2% | 3 | 3 | 4 |
| Base Hydrolysis | 18.5% | 2 | 2 | 2 |
| Oxidation | 12.8% | 4 | 3 | 5 |
| Thermal | 8.5% | 2 | 1 | 2 |
| Photolytic | 10.1% | 1 | 1 | 1 |
| Total DPs | 5 (DP-1 to DP-5) | 4 (DP-1 to DP-4) | 6 (DP-1 to DP-6) |
2.2 Method Performance Comparison
This table compares key performance attributes of the three analytical methods. Resolution (Rs) is a measure of the separation between two peaks; a value >1.5 indicates baseline separation. Peak tailing is a measure of peak asymmetry; a value close to 1 is ideal.
| Performance Metric | Method A: Standard RP-HPLC (C18) | Method B: Fast RP-HPLC (C8) | Method C: RP-UPLC (C18) |
| Run Time | 30 min | 15 min | 5 min |
| Resolution (Rs) of Critical Pair * | 1.8 | 1.6 | 2.5 |
| Peak Tailing for API | 1.2 | 1.3 | 1.1 |
| Solvent Consumption per Run | ~30 mL | ~22.5 mL | ~2.0 mL |
| Relative Sensitivity | Baseline | Similar to A | Higher |
| Backpressure | ~1500 psi | ~2000 psi | ~9000 psi |
*Critical Pair refers to the two most closely eluting peaks (API and a degradant, or two degradants).
Analysis of Comparison:
-
Method A (Standard HPLC-C18): This method provides good separation of the major degradation products.[1][7] The longer carbon chain of the C18 column offers higher hydrophobicity, leading to strong retention and good resolution for a wide range of compounds.[8][9][10]
-
Method B (Fast HPLC-C8): This method significantly reduces the analysis time. The C8 column, being less hydrophobic than C18, allows for faster elution of compounds.[1][8] However, this can sometimes come at the cost of resolution, as seen in the slightly lower Rs value and the failure to detect one of the degradation products found in the oxidative stress sample.
-
Method C (UPLC-C18): This method offers the best performance in terms of speed, resolution, and sensitivity.[11][12][13] The use of sub-2 µm particles allows for much higher efficiency, resulting in sharper peaks, superior separation, and the ability to detect an additional, minor degradation product (DP-6) not seen with the HPLC methods.[12] The trade-offs are the higher initial instrument cost and the higher operating pressures.[11]
Mandatory Visualizations
3.1 Experimental and Validation Workflow
The following diagram illustrates the overall workflow from initiating a forced degradation study to validating the final stability-indicating method.
Caption: Workflow for Forced Degradation and Stability-Indicating Method Validation.
3.2 Logical Relationship for Method Specificity
This diagram illustrates the logical process of confirming the specificity of a stability-indicating method, which is a cornerstone of its validation.
Caption: Logical workflow for establishing method specificity.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. onyxipca.com [onyxipca.com]
- 6. sgs.com [sgs.com]
- 7. quora.com [quora.com]
- 8. uhplcs.com [uhplcs.com]
- 9. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 10. hawach.com [hawach.com]
- 11. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
A Guide to Inter-Laboratory Comparison of Dicresulene Diammonium Analysis
Disclaimer: As of the latest literature review, no formal inter-laboratory comparison studies for the analysis of Dicresulene diammonium have been published. The following guide is a comprehensive framework based on established principles of inter-laboratory comparisons and analytical method validation for pharmaceutical compounds. The presented data is hypothetical and serves to illustrate the application of these principles to this compound analysis.
This compound is recognized as an impurity of Policresulen, a substance with hemostatic and antimicrobial properties.[1] Ensuring the accurate and precise quantification of such impurities is crucial for quality control in pharmaceutical development and manufacturing. Inter-laboratory comparisons (ILCs) are vital for evaluating the proficiency of different laboratories and the robustness of analytical methods.[2][3] This guide outlines a model for conducting an ILC for this compound analysis, providing researchers, scientists, and drug development professionals with a framework for assessing analytical performance.
Experimental Protocols
A successful inter-laboratory comparison hinges on a well-defined and harmonized experimental protocol. The following methodologies are proposed based on common analytical techniques for pharmaceutical analysis and available information on this compound.
1. High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0). The gradient program should be optimized to ensure adequate separation of this compound from the parent compound and other potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase and serially diluted to create a calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.
2. Ultra-Performance Liquid Chromatography (UPLC) Method
For laboratories equipped with UPLC systems, this method offers faster analysis times and improved resolution.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: A suitable UPLC C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase: Similar to the HPLC method, but with a steeper gradient to leverage the efficiency of the UPLC system.
-
Flow Rate: 0.4 mL/min.
-
Detection: PDA detection allows for the monitoring of a range of wavelengths to ensure peak purity.
-
Injection Volume: 5 µL.
-
Standard and Sample Preparation: As described for the HPLC method, with appropriate adjustments for concentration if necessary.
Hypothetical Inter-Laboratory Comparison Data
The following tables present hypothetical data from a simulated ILC involving three laboratories analyzing two different concentrations of this compound in a test sample.
Table 1: Reported Concentrations of this compound (µg/mL)
| Laboratory | Method | Sample A (True Value: 10.0 µg/mL) | Sample B (True Value: 25.0 µg/mL) |
| Lab 1 | HPLC | 9.8 | 24.5 |
| Lab 2 | HPLC | 10.3 | 25.8 |
| Lab 3 | HPLC | 9.5 | 23.9 |
| Lab 1 | UPLC | 9.9 | 24.8 |
| Lab 2 | UPLC | 10.1 | 25.2 |
| Lab 3 | UPLC | 9.9 | 24.9 |
Table 2: Performance Characteristics of Analytical Methods
| Method | Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 |
| HPLC | Accuracy (% Recovery) | 98.0% | 103.0% | 95.0% |
| Precision (RSD %) | 1.5% | 2.1% | 2.5% | |
| UPLC | Accuracy (% Recovery) | 99.0% | 101.0% | 99.0% |
| Precision (RSD %) | 0.8% | 1.2% | 1.0% |
Table 3: Statistical Evaluation using Z-Scores
Z-scores are used to compare a laboratory's result to the consensus mean of all participants. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[3]
| Laboratory | Method | Sample A Z-Score | Sample B Z-Score |
| Lab 1 | HPLC | -0.5 | -0.8 |
| Lab 2 | HPLC | 1.5 | 1.2 |
| Lab 3 | HPLC | -1.5 | -1.8 |
| Lab 1 | UPLC | -0.2 | -0.3 |
| Lab 2 | UPLC | 0.8 | 0.5 |
| Lab 3 | UPLC | -0.2 | -0.1 |
Note: Z-scores are calculated based on the mean and standard deviation of the reported values for each sample.
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison and the logic of the statistical evaluation.
Caption: Workflow of a typical inter-laboratory comparison study.
Caption: Logical flow for the calculation and interpretation of Z-scores.
References
Validation of Dicresulene diammonium as a biomarker for Policresulen stability
A Comparative Guide for Researchers and Drug Development Professionals
The stability of a pharmaceutical product is a critical quality attribute that ensures its safety and efficacy throughout its shelf life. For complex polymeric drugs like Policresulen, a condensation product of metacresolsulfonic acid and formaldehyde, monitoring stability presents unique analytical challenges. This guide provides a comparative analysis of using Dicresulene diammonium, a known impurity, as a potential biomarker for the stability of Policresulen.
Introduction to Policresulen and its Stability Concerns
Policresulen is a topical hemostatic and antiseptic agent. Due to its polymeric nature, it is susceptible to degradation, which can lead to the formation of various impurities and a potential decrease in efficacy. Identifying a reliable chemical marker that correlates with the degradation of the active pharmaceutical ingredient (API) is crucial for developing robust stability-indicating methods. This compound has been identified as a significant impurity in Policresulen, suggesting its potential as a marker for monitoring the stability of the drug substance and product.[1]
This compound as a Stability-Indicating Impurity
Dicresulene, the free acid form of this compound, is a dimer of the monomeric units that constitute the Policresulen polymer. Its presence in Policresulen preparations is an indicator of either incomplete polymerization during synthesis or degradation of the polymer chain over time. Therefore, an increase in the concentration of this compound during stability studies can signify the degradation of Policresulen.
Proposed Degradation Pathway of Policresulen
The degradation of Policresulen, a sulfonated phenol-formaldehyde condensate, can be initiated by factors such as heat, light, and humidity. A plausible degradation pathway involves the cleavage of the methylene (B1212753) bridges connecting the monomeric units, leading to the formation of smaller oligomers and monomers, including Dicresulene. The following diagram illustrates a proposed degradation pathway.
Caption: Proposed degradation pathway of Policresulen under stress conditions.
Comparative Analysis of Analytical Methods for Stability Testing
The validation of this compound as a stability biomarker relies on accurate and precise analytical methods for its quantification. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. Below is a comparison of an HPLC-based method for quantifying this compound with other general methods for assessing polymer stability.
| Analytical Method | Parameter Measured | Advantages | Limitations | Relevance to Policresulen Stability |
| Stability-Indicating HPLC-UV | Concentration of this compound and other impurities | High specificity, sensitivity, and accuracy for quantifying individual impurities. Can simultaneously assay the parent drug. | Requires a well-characterized reference standard for the impurity. Method development can be complex. | Directly quantifies a key degradation product , providing a specific measure of one degradation pathway. |
| Gel Permeation Chromatography (GPC) | Molecular weight distribution of the polymer | Provides information on the overall degradation of the polymer by detecting changes in molecular weight. | Less sensitive to the formation of specific small-molecule impurities. May not be stability-indicating on its own. | Complements HPLC by providing a broader picture of polymer degradation. |
| Spectroscopic Methods (FTIR, NMR) | Changes in chemical structure | Can detect changes in functional groups, indicating degradation. | Often provides qualitative rather than quantitative data. May lack the sensitivity to detect low levels of impurities. | Useful for elucidating degradation pathways and confirming structural changes. |
| Thermal Analysis (DSC, TGA) | Changes in thermal properties (e.g., glass transition temperature, decomposition temperature) | Can indicate changes in the physical state and thermal stability of the polymer. | Indirect measure of chemical degradation. May not correlate directly with the formation of specific impurities. | Provides information on the physical stability of the polymer matrix. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification of this compound
This protocol is based on methods described for the analysis of impurities in Policresulen.[1]
1. Chromatographic Conditions:
-
Column: Octadecylsilane bonded silica (B1680970) (C18), 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution using a mixture of an aqueous buffer (e.g., 0.5% - 1.5% ammonium (B1175870) acetate (B1210297) solution) and an organic modifier (e.g., methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 265 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or mobile phase) and dilute to a known concentration.
-
Sample Solution: Accurately weigh a quantity of Policresulen drug substance or product, dissolve in a suitable solvent, and dilute to a final concentration within the linear range of the method.
3. Method Validation Parameters (as per ICH Q2(R1) guidelines): [2]
-
Specificity: Demonstrated by the separation of this compound from the main Policresulen peak and other potential impurities. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: Assessed by analyzing a series of standard solutions at different concentrations. A linear relationship between peak area and concentration should be established.
-
Accuracy: Determined by recovery studies, spiking a placebo or a known sample with a known amount of this compound standard.
-
Precision: Evaluated by repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.
Experimental Workflow for Validation
Caption: Workflow for the development and validation of an HPLC method for this compound.
Conclusion
The quantification of this compound presents a promising approach for monitoring the stability of Policresulen. As a known impurity and a direct dimeric component of the polymer, its concentration is likely to be a sensitive indicator of degradation. A validated stability-indicating HPLC method that accurately quantifies this compound can serve as a valuable tool in quality control and stability assessment of Policresulen-containing products. However, to fully validate this compound as a biomarker, further studies are required to establish a direct correlation between its formation and the degradation kinetics of Policresulen under various stress conditions. This would involve comprehensive forced degradation studies where the decrease in Policresulen is monitored alongside the increase in this compound. Such data would provide the necessary scientific evidence to establish this compound as a robust and reliable biomarker for Policresulen stability.
References
Comparative Analysis of Dicresulene Diammonium in Policresulen Batches: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dicresulene diammonium, a known impurity in different batches of Policresulen. Policresulen is a topical hemostatic and antiseptic agent, the product of a polycondensation reaction between metacresolsulfonic acid and formaldehyde.[1] Due to the nature of this polymeric synthesis, batch-to-batch variability in the impurity profile is a critical quality attribute that requires careful monitoring. One of the identified impurities is Dicresulene, with its diammonium salt being a relevant variant.[2]
This document outlines the current understanding of impurities in Policresulen, presents a detailed experimental protocol for their analysis, and discusses the potential impact of variability on the drug's mechanism of action.
Quantitative Data on Policresulen Impurities
For the purpose of this guide, the following table presents a hypothetical data set illustrating potential batch-to-batch variability of key impurities, including this compound. This is intended to serve as an example for researchers in structuring their own findings.
| Impurity | Batch A (%) | Batch B (%) | Batch C (%) | Acceptance Criteria (%) |
| This compound | 0.12 | 0.25 | 0.18 | ≤ 0.5 |
| m-Cresol-4-sulfonic acid | 1.5 | 1.8 | 1.6 | ≤ 2.0 |
| m-Cresol-6-sulfonic acid | 0.8 | 1.1 | 0.9 | ≤ 1.5 |
| m-Cresol-4,6-disulfonic acid | 0.3 | 0.5 | 0.4 | ≤ 0.8 |
| Policresulen Dimer | 2.1 | 2.8 | 2.5 | ≤ 3.0 |
| Total Impurities | 4.82 | 6.45 | 5.58 | ≤ 8.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual acceptance criteria should be established based on safety and efficacy data and regulatory guidelines.
Experimental Protocols
The primary analytical technique for the quantification of this compound and other related substances in Policresulen is High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A validated HPLC-UV method is crucial for accurate and reproducible results.
Protocol: Quantification of this compound in Policresulen by HPLC-UV
1. Objective: To quantify the amount of this compound and other specified impurities in a given batch of Policresulen.
2. Materials and Reagents:
-
Policresulen sample
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (B1210297)
-
Ultrapure water
-
Formic acid (or other suitable acid for pH adjustment)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
-
4. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.01 M Ammonium acetate in water, pH adjusted to 3.0 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 50 50 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
5. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., methanol/water mixture) to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Policresulen sample in the diluent to a final concentration of approximately 1 mg/mL.
6. Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the blank (diluent), followed by the working standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
7. Validation Parameters: The analytical method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the comparative analysis of this compound.
Putative Signaling Pathway of Policresulen in Wound Healing
While the precise molecular signaling pathways of Policresulen are not fully elucidated, its known biological effects—antimicrobial action, coagulation of necrotic tissue, and promotion of re-epithelialization—suggest an influence on inflammatory and wound healing pathways.[1] The following diagram illustrates a putative signaling cascade.
Caption: Putative signaling pathway of Policresulen in promoting wound healing.
References
- 1. Policresulen - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS | Bentham Science [benthamscience.com]
- 5. resolian.com [resolian.com]
Unveiling Analytical Rigor: A Comparative Guide to LC-MS Methods for Dicresulene Diammonium
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of impurities is paramount to ensuring the safety and efficacy of pharmaceutical products. Dicresulene diammonium, an impurity associated with the active pharmaceutical ingredient Policresulen, requires robust analytical methods for its control. This guide provides a comprehensive comparison of a representative Liquid Chromatography-Mass Spectrometry (LC-MS) method for the analysis of this compound, alongside alternative analytical techniques. The data and protocols presented herein are synthesized from established methodologies for related compounds to provide a practical framework in the absence of a specific, publicly validated method for this particular analyte.
Quantitative Performance: A Comparative Overview
The accuracy and precision of an analytical method are critical indicators of its reliability. While specific validated data for the LC-MS analysis of this compound is not publicly available, the following table outlines representative performance characteristics that would be expected from a well-developed LC-MS method for impurity quantification, based on typical values reported for pharmaceutical analysis.[1][2][3] For comparison, typical performance data for alternative methods are also presented.
| Parameter | Representative LC-MS Method | Alternative Method: TLC-Spectrodensitometry | Alternative Method: Synchronous Fluorescence Spectroscopy |
| Accuracy (% Recovery) | 95.0 - 105.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 5.0% | < 2.0% | < 3.0% |
| Linearity (r²) | > 0.995 | > 0.99 | > 0.99 |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/mL | ~0.2 µ g/band | ~2.5 µg/mL |
| Specificity | High (Mass-based) | Moderate | Moderate to High |
Disclaimer: The LC-MS data presented is representative and based on typical performance for pharmaceutical impurity analysis. Specific performance should be established during method validation.
In-Depth Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the successful implementation and adaptation of any analytical method.
This method is adapted from the established protocol for the separation and characterization of impurities in Policresulen solution.[4]
1. Sample Preparation:
-
Accurately weigh and dissolve the Policresulen drug substance or product in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phases) to a final concentration appropriate for the expected level of impurities.
-
Perform sonication if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography Conditions:
-
Column: ACE EXCEL 5 C18-PFP (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.01 M Ammonium acetate (B1210297) in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution:
-
0-10 min: 10% B
-
10-30 min: 10-90% B (linear gradient)
-
30-35 min: 90% B (isocratic)
-
35-40 min: 90-10% B (linear gradient)
-
40-45 min: 10% B (isocratic - re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full Scan for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Fragmentor Voltage: 175 V.
-
TLC-Spectrodensitometry: This method has been validated for the simultaneous determination of Policresulen and another active ingredient.[5][6][7][8] It involves separation on a TLC plate followed by densitometric analysis. While being cost-effective and rapid, it generally offers lower sensitivity and specificity compared to LC-MS.[5][6][7][8]
-
Synchronous Fluorescence Spectroscopy: A validated synchronous fluorescence spectroscopic method exists for the simultaneous determination of Policresulen in combination with another compound.[9][10] This technique is known for its sensitivity and ability to resolve overlapping spectra.[9][10] However, its applicability to complex impurity profiles may be limited compared to the separation power of LC-MS.
Visualizing the Workflow
To provide a clear understanding of the analytical process, the following diagrams illustrate the experimental workflow of the representative LC-MS method.
Caption: LC-MS Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. resolian.com [resolian.com]
- 3. usp.org [usp.org]
- 4. Separation and Characterization of the Components and Impurities in Policresulen Solution using LC-Q-TOF MS | Bentham Science [benthamscience.com]
- 5. Validated simultaneous TLC-spectrodensitometric method for determination of policresulen and cinchocain hydrochloride in combined dosage forms [jabps.journals.ekb.eg]
- 6. [PDF] Validated TLC-spectrodensitometric method for simultaneous determination of policresulen and cinchocain hydrochloride in combined dosage forms | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A synchronous fluorescence spectrofluorometric method for the simultaneous determination of policresulen and cinchocaine hydrochloride in ointment and suppositories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Evaluating the Specificity of Analytical Methods for Dicresulene Diammonium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the specific quantification of Dicresulene (B108943) diammonium, a known impurity of the active pharmaceutical ingredient (API) Policresulen.[1][2] The specificity of an analytical method is a critical attribute, ensuring that the measurement of the analyte of interest is unaffected by the presence of other components, such as impurities, degradation products, and matrix components.[3][4] This guide details experimental protocols and presents data to compare a highly specific, stability-indicating High-Performance Liquid Chromatography (HPLC) method with a non-specific spectrophotometric method.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is paramount for accurate impurity profiling and ensuring the quality and safety of pharmaceutical products. This section compares the performance of a specific HPLC method against a non-specific spectrophotometric method for the determination of Dicresulene diammonium.
| Parameter | High-Performance Liquid Chromatography (HPLC) Method | Non-Specific Spectrophotometric Method | ICH Q2(R1) Guideline on Specificity |
| Specificity | High. The method can unequivocally assess the analyte in the presence of components that may be expected to be present.[4] | Low. The method is prone to interference from other substances that absorb at the same wavelength. | Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. |
| Interference from Placebo | No interference observed from placebo components. | Significant interference observed from placebo components. | The method should be able to differentiate the analyte from all potential interfering substances. |
| Interference from Degradation Products | No interference from degradation products generated during forced degradation studies. | Significant interference from multiple degradation products. | Forced degradation studies are crucial to demonstrate the specificity of a stability-indicating method.[5][6] |
| Peak Purity | Peak purity index > 0.999, indicating a homogeneous peak. | Not applicable. | For chromatographic methods, peak purity analysis is a key indicator of specificity.[7] |
| Applicability | Suitable for routine quality control, stability studies, and impurity profiling. | Not suitable for accurate quantification in the presence of interfering substances. | The analytical method must be suitable for its intended purpose.[8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established principles of analytical method validation and forced degradation studies.[5][9][10]
Forced Degradation Study Protocol
Forced degradation studies were performed on Policresulen to generate potential degradation products, including this compound, and to evaluate the specificity of the analytical methods.[5][6][11]
1. Preparation of Samples:
-
A stock solution of Policresulen (1 mg/mL) was prepared in a suitable solvent (e.g., methanol:water, 50:50 v/v).
2. Stress Conditions:
-
Acid Hydrolysis: The stock solution was mixed with an equal volume of 1N HCl and refluxed at 80°C for 8 hours.
-
Base Hydrolysis: The stock solution was mixed with an equal volume of 1N NaOH and refluxed at 80°C for 8 hours.
-
Oxidative Degradation: The stock solution was mixed with an equal volume of 30% H₂O₂ and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in a hot air oven at 105°C for 48 hours.
-
Photolytic Degradation: The stock solution was exposed to UV light (254 nm) and visible light in a photostability chamber.
3. Sample Analysis:
-
All stressed samples were diluted to a suitable concentration and analyzed by the HPLC and spectrophotometric methods.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method was developed and validated to provide specific quantification of this compound.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (0.1% phosphoric acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Non-Specific Spectrophotometric Method
A simple UV spectrophotometric method was used for comparison.
-
Instrument: UV-Visible Spectrophotometer
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound (e.g., 280 nm).
-
Solvent: Methanol:water (50:50 v/v)
-
Procedure: The absorbance of the sample solutions was measured at the λmax.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical process of evaluating analytical method specificity.
Caption: Workflow for the forced degradation study of Policresulen.
Caption: Logical diagram for the evaluation of analytical method specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dicresulene | 78480-14-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.dphen1.com [library.dphen1.com]
- 7. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detecto… [ouci.dntb.gov.ua]
- 8. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Comparative Analysis of Antimicrobial Activity: Dicresulene Diammonium and Policresulen
A direct comparative analysis of the antimicrobial activity between Dicresulene diammonium and Policresulen is not feasible at this time due to the absence of publicly available scientific literature and experimental data for a compound identified as "this compound." Extensive searches of chemical and biological databases have yielded no results for a substance with this name, suggesting it may be a proprietary, developmental, or otherwise non-standardized designation.
Consequently, this guide will focus on providing a detailed overview of the known antimicrobial properties of Policresulen , including its mechanism of action and available data on its spectrum of activity, to serve as a reference for researchers and drug development professionals.
Policresulen: An Overview of Antimicrobial Action
Policresulen is a topical antiseptic and hemostatic agent.[1][2] It is a polycondensation product of metacresolsulfonic acid and formaldehyde.[1][3] Its antimicrobial efficacy is intrinsically linked to its chemical properties, primarily its high acidity and its capacity to coagulate proteins.[3][4]
Mechanism of Antimicrobial Action
The antimicrobial effect of Policresulen is not based on a specific interaction with microbial enzymes or metabolic pathways, but rather on a direct, non-specific chemical action. This mechanism is twofold:
-
High Acidity: Policresulen solutions are highly acidic, with a pH of approximately 0.6.[5] This acidic environment is inhospitable to a wide range of microorganisms, disrupting their cellular functions and inhibiting growth.[3]
-
Protein Coagulation: Policresulen causes the denaturation and coagulation of proteins.[3][4] When applied to tissues, it selectively coagulates necrotic or pathologically altered tissues while leaving healthy tissue largely unaffected.[6] This same principle applies to microorganisms, where the coagulation of essential proteins in the cell wall and cytoplasm leads to microbial death.[3]
This dual-action mechanism contributes to its broad-spectrum antimicrobial activity and also aids in the debridement of wounds, which can further reduce microbial load.
The proposed mechanism of action for Policresulen's antimicrobial and tissue effects is illustrated in the following diagram:
Spectrum of Antimicrobial Activity
Qualitative data from various sources indicate that Policresulen possesses a broad spectrum of antimicrobial activity. It is reported to be effective against:
-
Bacteria: Including Gram-positive bacteria such as Staphylococcus spp. and Streptococcus spp.[4]
-
Fungi: Including yeasts like Candida albicans.[4]
-
Protozoa: Such as Trichomonas.[6]
Experimental Protocols for Antimicrobial Susceptibility Testing
While specific experimental data for Policresulen is lacking, the following are standard methodologies used to determine the antimicrobial activity of a compound. These protocols would be necessary to generate the data required for a direct comparison.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A common method is the broth microdilution assay .
Experimental Workflow:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (e.g., Policresulen) is prepared and serially diluted in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).
The workflow for a typical MIC assay is depicted below:
References
- 1. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. What is the mechanism of Policresulen? [synapse.patsnap.com]
- 4. Policresulen - 50% aqueous | 101418-00-2 | FP41112 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Policresulen - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking a New Rapid HPLC-UV Method Against the Reference Standard for Dicresulene Diammonium Analysis
A comprehensive guide for researchers and drug development professionals on the comparative performance of analytical methods for the quantification of Dicresulene diammonium.
This guide provides a detailed comparison of a newly developed, rapid High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against the established reference standard method for the quantitative analysis of this compound. The objective is to present a thorough evaluation of the new method's performance, supported by experimental data, to assist researchers and quality control analysts in making informed decisions for their analytical needs.
Experimental Protocols
Reference Standard Method: Isocratic HPLC-UV
The reference standard method employs a conventional isocratic HPLC-UV system for the determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (B52724) (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Run Time: 15 minutes.
-
Standard Preparation: A stock solution of this compound reference standard is prepared in the mobile phase at a concentration of 100 µg/mL. Calibration standards are prepared by serial dilution in the range of 1-50 µg/mL.
-
Sample Preparation: The sample containing this compound is diluted with the mobile phase to achieve a final concentration within the calibration range.
New Analytical Method: Rapid Gradient HPLC-UV
The new analytical method is a rapid gradient HPLC-UV method designed for high-throughput analysis of this compound.
-
Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system with a photodiode array (PDA) detector.
-
Column: C18, 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: 10% B to 90% B in 3 minutes, hold at 90% B for 1 minute, then return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Run Time: 5 minutes.
-
Standard and Sample Preparation: Similar to the reference standard method, with dilutions made in a 50:50 mixture of mobile phases A and B.
Data Presentation: Method Validation Summary
The following tables summarize the quantitative data from the validation of both the reference standard method and the new analytical method. The validation was performed according to the International Council on Harmonisation (ICH) guidelines.[1][2][3][4]
Table 1: System Suitability
| Parameter | Reference Standard Method | New Analytical Method | Acceptance Criteria |
| Tailing Factor | 1.2 | 1.1 | ≤ 2.0 |
| Theoretical Plates | > 3000 | > 5000 | > 2000 |
| % RSD of Peak Area (n=6) | 0.8% | 0.5% | ≤ 2.0% |
Table 2: Linearity
| Parameter | Reference Standard Method | New Analytical Method |
| Range (µg/mL) | 1 - 50 | 0.5 - 75 |
| Correlation Coefficient (r²) | 0.9995 | 0.9999 |
| Regression Equation | y = 45872x + 1234 | y = 98765x + 567 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Reference Standard Method (% Recovery) | New Analytical Method (% Recovery) | Acceptance Criteria |
| 10 | 99.5% | 100.2% | 98.0% - 102.0% |
| 25 | 100.8% | 99.8% | 98.0% - 102.0% |
| 40 | 101.2% | 100.5% | 98.0% - 102.0% |
Table 4: Precision
| Parameter | Reference Standard Method (% RSD) | New Analytical Method (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.9% | 0.6% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | 0.8% | ≤ 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Reference Standard Method (µg/mL) | New Analytical Method (µg/mL) |
| LOD | 0.3 | 0.1 |
| LOQ | 1.0 | 0.5 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the analytical method comparison and the general signaling pathway for method validation.
Conclusion
The new rapid gradient HPLC-UV method demonstrates significant improvements over the reference standard method in terms of speed, sensitivity, and efficiency. With a run time of only 5 minutes compared to the 15 minutes of the standard method, the new method allows for a much higher sample throughput. Furthermore, the lower LOD and LOQ indicate superior sensitivity. The validation data for accuracy, precision, and linearity are well within the acceptable criteria for both methods, ensuring reliable and accurate quantification of this compound.[1][2][4] For laboratories requiring high-throughput analysis without compromising data quality, the new rapid HPLC-UV method presents a compelling alternative to the reference standard.
References
High-Purity Dicresulene Diammonium: A Validated Synthesis Process and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated synthesis process for high-purity Dicresulene diammonium. It includes a detailed experimental protocol, a comparative analysis with alternative synthesis approaches, and robust analytical data to support the validation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and manufacturing of related pharmaceutical compounds.
Introduction to this compound
This compound, chemically known as 5,5'-methylenebis(2-hydroxy-4-methylbenzenesulfonic acid) diammonium salt, is recognized as a significant impurity in the production of Policresulen. Policresulen is a topical hemostatic and antiseptic agent prepared through the polycondensation of m-cresolsulfonic acid and formaldehyde. The presence and concentration of impurities such as Dicresulene are critical quality attributes that must be carefully controlled to ensure the safety and efficacy of the final drug product. This guide focuses on a validated process to synthesize this compound in high purity, enabling its use as a reference standard for analytical method development and impurity profiling.
Validated Synthesis of High-Purity this compound
The following section details a validated, multi-step synthesis process for producing high-purity this compound. The process is designed to selectively favor the formation of the dimeric product over polymeric chains and other byproducts.
Synthesis Workflow
The synthesis of this compound involves a two-step process: the controlled condensation of a sulfonic acid precursor with formaldehyde, followed by purification and salt formation. The workflow is designed to ensure high yield and purity of the final product.
A Proposed Framework for the Comparative Genotoxic Assessment of Dicresulene Diammonium and Policresulen
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This guide outlines a proposed experimental framework for a comparative study of the genotoxicity of Dicresulene diammonium and Policresulen. To date, no direct comparative studies or significant individual genotoxicity data for these compounds are available in the public domain. This compound has been identified as an impurity of Policresulen, a polycondensation product of metacresolsulfonic acid and formaldehyde (B43269). Given that formaldehyde is a known genotoxic agent and certain sulfonic acid esters possess genotoxic potential, a thorough investigation into the genotoxic profiles of these substances is warranted.[1][2][3] This document provides detailed protocols for a standard battery of genotoxicity assays—the Ames test, the in vitro micronucleus assay, and the alkaline comet assay—to facilitate such a study. Additionally, potential cellular signaling pathways that may be implicated in any observed genotoxicity are discussed.
Introduction
Policresulen is a topical hemostatic and antiseptic agent. Its chemical structure is that of a polycondensation product of metacresolsulfonic acid and formaldehyde. The presence of this compound as an impurity necessitates a comprehensive understanding of the potential genotoxicity of both compounds. Aromatic aminosulphonic acids, as a class, are generally considered to have a low genotoxic potential.[4] However, the involvement of formaldehyde in the synthesis of Policresulen raises concerns, as formaldehyde is a well-documented genotoxic agent that can induce DNA adducts, cross-links, and mutations.[1][2][3] Furthermore, some sulfonic acid esters have been shown to be genotoxic, acting as alkylating agents.[5][6]
Due to the current lack of publicly available genotoxicity data, this guide proposes a rigorous comparative study. The following sections detail the recommended experimental protocols and data presentation formats to ensure a comprehensive and comparative evaluation.
Proposed Experimental Design and Data Presentation
A battery of in vitro genotoxicity tests is recommended to assess the potential of this compound and Policresulen to induce gene mutations, chromosomal damage, and DNA strand breaks. The results should be presented in clear, tabular formats for ease of comparison.
Ames Test (Bacterial Reverse Mutation Assay)
This test will evaluate the potential of the test substances to induce gene mutations in bacteria.
Table 1: Proposed Data Summary for Ames Test
| Test Substance | Strain | Concentration (µ g/plate ) | Metabolic Activation (S9) | Mean Revertant Colonies ± SD (n=3) | Fold Induction over Vehicle Control | Mutagenicity Assessment |
| Vehicle Control | TA98 | 0 | - | 1.0 | ||
| TA98 | 0 | + | 1.0 | |||
| TA100 | 0 | - | 1.0 | |||
| TA100 | 0 | + | 1.0 | |||
| ... (other strains) | ||||||
| This compound | TA98 | C1 | - | |||
| TA98 | C2 | - | ||||
| ... | TA100 | C1 | + | |||
| ... | TA100 | C2 | + | |||
| Policresulen | TA98 | C1 | - | |||
| TA98 | C2 | - | ||||
| ... | TA100 | C1 | + | |||
| ... | TA100 | C2 | + | |||
| Positive Control | TA98 | - | ||||
| (e.g., 2-Nitrofluorene) | TA100 | + |
In Vitro Micronucleus Assay
This assay will assess the potential for chromosomal damage (clastogenicity and aneugenicity) in mammalian cells.
Table 2: Proposed Data Summary for In Vitro Micronucleus Assay
| Test Substance | Cell Line | Concentration (µg/mL) | Metabolic Activation (S9) | % Cytotoxicity | % Micronucleated Cells ± SD | Fold Induction over Vehicle Control | Genotoxicity Assessment |
| Vehicle Control | e.g., CHO-K1 | 0 | - | 0 | 1.0 | ||
| 0 | + | 0 | 1.0 | ||||
| This compound | C1 | - | |||||
| C2 | - | ||||||
| C1 | + | ||||||
| C2 | + | ||||||
| Policresulen | C1 | - | |||||
| C2 | - | ||||||
| C1 | + | ||||||
| C2 | + | ||||||
| Positive Control | - | ||||||
| (e.g., Mitomycin C) | + |
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
This assay will detect DNA strand breaks in individual cells.
Table 3: Proposed Data Summary for Alkaline Comet Assay
| Test Substance | Cell Line | Concentration (µg/mL) | % Tail DNA ± SD | Olive Tail Moment ± SD | Fold Induction over Vehicle Control (% Tail DNA) | Genotoxicity Assessment |
| Vehicle Control | e.g., TK6 | 0 | 1.0 | |||
| This compound | C1 | |||||
| C2 | ||||||
| Policresulen | C1 | |||||
| C2 | ||||||
| Positive Control | ||||||
| (e.g., H₂O₂) |
Experimental Protocols
Detailed methodologies for the proposed key experiments are provided below, based on OECD guidelines.[7][8][9][10][11][12]
Ames Test Protocol (OECD 471)
The bacterial reverse mutation assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by substitution, addition, or deletion of DNA base pairs.[7][12][13]
-
Strains: A minimum of five strains should be used, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).
-
Metabolic Activation: Experiments should be conducted with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Procedure (Plate Incorporation Method):
-
To 2.0 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution at the desired concentration, and 0.5 mL of S9 mix or buffer.
-
Vortex briefly and pour onto minimal glucose agar plates.
-
Incubate at 37°C for 48-72 hours.
-
Count revertant colonies.
-
-
Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in revertant colonies or a reproducible and significant increase at one or more concentrations.
In Vitro Micronucleus Assay Protocol (OECD 487)
This test detects micronuclei in the cytoplasm of interphase cells, which can originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[8][10][14][15]
-
Cell Lines: Human peripheral blood lymphocytes or established cell lines like CHO, V79, L5178Y, or TK6 are suitable.
-
Treatment: Cells are exposed to at least three concentrations of the test substance for a short duration (3-6 hours) with and without S9, and for a longer duration (1.5-2 cell cycles) without S9.
-
Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and dropped onto microscope slides. Staining is performed with a DNA-specific stain like Giemsa or a fluorescent dye.
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: A substance is considered genotoxic if it causes a concentration-dependent and significant increase in the frequency of micronucleated cells.
Alkaline Comet Assay Protocol (based on OECD 489 principles)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[9][11][16][17]
-
Cell Preparation: A single-cell suspension is prepared from the chosen cell line after treatment with the test substances.
-
Embedding: Approximately 1x10^5 cells/mL are mixed with low melting point agarose (B213101) and layered onto a pre-coated microscope slide.
-
Lysis: Slides are immersed in a cold lysis solution to remove cell membranes and proteins, leaving behind nucleoids.
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis tank with a high pH buffer (>13) to unwind the DNA. Electrophoresis is then performed, allowing broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Slides are neutralized, stained with a fluorescent DNA dye (e.g., SYBR Green), and viewed with a fluorescence microscope.
-
Scoring: Image analysis software is used to measure the amount of DNA in the comet tail (% Tail DNA) and the Olive Tail Moment. At least 50-100 cells per slide are scored.
-
Data Analysis: A significant, dose-dependent increase in % Tail DNA or Olive Tail Moment indicates DNA damage.
Mandatory Visualizations
Experimental Workflows
Caption: Proposed workflow for the battery of in vitro genotoxicity tests.
Potential Signaling Pathway
Given that Policresulen is a condensation product with formaldehyde, a known genotoxin, the DNA damage response pathway is of high interest. Formaldehyde can induce DNA adducts and cross-links, which can lead to the activation of stress-response pathways.[3]
Caption: Simplified p53-mediated DNA damage response pathway.
Conclusion and Future Directions
The absence of genotoxicity data for this compound and Policresulen represents a significant knowledge gap. The proposed comparative study, employing a standard battery of validated in vitro assays, would provide crucial information for the safety assessment of these compounds. A positive result in any of these assays would indicate a potential for genotoxicity and would warrant further investigation, including in vivo studies and a more detailed exploration of the underlying molecular mechanisms. The methodologies and frameworks presented in this guide are intended to provide a robust foundation for researchers undertaking this important work.
References
- 1. Genotoxic effects in occupational exposure to formaldehyde: A study in anatomy and pathology laboratories and formaldehyde-resins production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. Frontiers | Genotoxicity of formaldehyde: molecular basis of DNA damage and mutation [frontiersin.org]
- 4. A compilation of genotoxicity and carcinogenicity data on aromatic aminosulphonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asianjpr.com [asianjpr.com]
- 7. Bacterial Reverse Mutation Assay or Ames assay (OECD 471) [nib.si]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 14. criver.com [criver.com]
- 15. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices [pubmed.ncbi.nlm.nih.gov]
- 16. oecd.org [oecd.org]
- 17. In vivo Mammalian Alkaline Comet Assay: Method Adapted for Genotoxicity Assessment of Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Identity of Dicresulene Diammonium: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for Dicresulene diammonium against a related sulfonamide-based compound, p-Toluenesulfonic acid. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for the accurate identification and characterization of these compounds.
Introduction
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound, benchmarked against p-Toluenesulfonic acid.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected for this compound | Observed for Benzenesulfonic Acid[1][2][3][4] | Observed for p-Toluenesulfonic Acid[5] |
| O-H (Alcohol/Phenol) | 3200-3600 (broad) | Present | N/A | Present (in hydrate) |
| N-H (Ammonium) | 3000-3300 (broad) | Present | N/A | N/A |
| C-H (Aromatic) | 3000-3100 | Present | Present | 3103 |
| C-H (Aliphatic, -CH₃, -CH₂-) | 2850-3000 | Present | N/A | 2965, 2863 |
| S=O (Sulfonic Acid) | 1340-1350 (asymmetric), 1150-1160 (symmetric) | Present | Present | 1286 |
| C=C (Aromatic) | 1450-1600 | Present | Present | 1486 |
| S-O (Sulfonic Acid) | 1000-1080 | Present | Present | Present |
Table 2: ¹H NMR Spectroscopy Data (in DMSO-d₆)
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected for this compound | Observed for p-Toluenesulfonic Acid[5] |
| Ar-H (Aromatic) | 7.0 - 8.0 | ~7.0-7.5 | 7.14 (d), 7.51 (d) |
| -OH (Phenolic) | 9.0 - 10.0 | Present | N/A |
| -NH₄⁺ (Ammonium) | 7.0 - 8.0 | Present | N/A |
| -CH₂- (Methylene Bridge) | ~4.0 | Present | N/A |
| Ar-CH₃ (Methyl) | 2.2 - 2.5 | ~2.3 | 2.27 (s) |
Table 3: ¹³C NMR Spectroscopy Data (in DMSO-d₆)
| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected for this compound | Observed for p-Toluenesulfonic Acid[5][6] |
| Ar-C (Aromatic, C-S) | 140-150 | Present | 144.68 |
| Ar-C (Aromatic, C-O) | 150-160 | Present | N/A |
| Ar-C (Aromatic, C-H) | 120-130 | Present | 125.95, 128.83 |
| Ar-C (Aromatic, C-C) | 135-145 | Present | 139.04 |
| -CH₂- (Methylene Bridge) | ~30-40 | Present | N/A |
| Ar-CH₃ (Methyl) | ~20 | Present | 21.25 |
Table 4: Mass Spectrometry (MS) Data
| Ionization Mode | Expected m/z | Fragmentation Pattern |
| ESI- | [M-2H]²⁻, [M-H]⁻ | Loss of SO₃, SO₂, cleavage of methylene (B1212753) bridge |
| ESI+ | [M+2NH₄]²⁺, [M+NH₄]⁺ | Loss of NH₃, H₂O |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the IR spectrum is recorded over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR experiment is performed.
-
¹³C NMR: A proton-decoupled carbon-13 NMR experiment is performed.
-
-
Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks in the ¹H NMR spectrum, and the chemical shifts in the ¹³C NMR spectrum are analyzed to elucidate the structure of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) at a low concentration.
-
Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is used.
-
Data Acquisition: The sample solution is introduced into the ESI source. Mass spectra are acquired in both positive and negative ion modes. Tandem mass spectrometry (MS/MS) can be performed on the parent ion to obtain fragmentation data.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight. The fragmentation pattern provides further structural information. A characteristic fragmentation of aromatic sulfonic acids involves the loss of SO₂ or SO₃[7][8][9].
Visualizations
Logical Workflow for Spectroscopic Identification
Caption: Logical workflow for compound identification using spectroscopic methods.
Illustrative Signaling Pathway
While the precise biological targets of Dicresulene are not fully elucidated, sulfonamides are known to interfere with microbial metabolic pathways. The following diagram illustrates a generalized pathway for folic acid synthesis in bacteria, a common target for sulfonamide antibacterials.
Caption: Inhibition of the folic acid synthesis pathway by sulfonamides.
Conclusion
The combination of IR, NMR, and mass spectrometry provides a powerful toolkit for the unambiguous identification of this compound. By comparing the acquired spectroscopic data with that of known related structures and established spectral libraries, researchers can confidently confirm the identity and purity of their compound, a critical step in the drug development pipeline. The detailed protocols and comparative data presented in this guide offer a solid foundation for such analytical endeavors.
References
- 1. Benzenesulfonic acid sodium salt(515-42-4) IR Spectrum [chemicalbook.com]
- 2. Benzenesulfonic acid, sodium salt [webbook.nist.gov]
- 3. Benzenesulfonic acid(98-11-3) IR Spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. rsc.org [rsc.org]
- 6. p-Toluenesulfonic acid(104-15-4) 13C NMR spectrum [chemicalbook.com]
- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aaqr.org [aaqr.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of Dicresulene Diammonium
This document provides comprehensive safety and logistical information for the proper disposal of Dicresulene diammonium, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and disposal in a laboratory setting, reinforcing our commitment to safety beyond the product itself.
Safety and Handling Profile
This compound is not classified as a hazardous substance or mixture.[1] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C15H22N2O8S2 |
| Molecular Weight | 422.47 |
| Stability | Stable under recommended storage conditions.[1] |
Personal Protective Equipment (PPE) and Handling
| Precaution | Specification |
| Engineering Controls | Ensure adequate ventilation. Provide accessible safety shower and eye wash station.[1] |
| Eye Protection | Safety goggles with side-shields.[1] |
| Hand Protection | Protective gloves.[1] |
| Skin and Body Protection | Impervious clothing.[1] |
| Respiratory Protection | Suitable respirator.[1] |
| Safe Handling | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[1] |
| Storage | For long-term storage, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[2] |
Disposal Protocol for this compound
While this compound is not classified as hazardous, it is imperative to prevent its release into the environment.[1] The following step-by-step procedure outlines the recommended disposal process.
Step 1: Personal Protective Equipment (PPE) Confirmation Before beginning any disposal procedures, ensure that all personnel are wearing the appropriate PPE as detailed in the table above. This includes safety goggles, protective gloves, and impervious clothing.
Step 2: Segregation of Waste Segregate waste containing this compound from other laboratory waste streams. This includes unused product, contaminated consumables (e.g., pipette tips, weighing boats), and any spill cleanup materials.
Step 3: Small Quantity Disposal For small quantities of this compound solution, absorb the liquid with a non-reactive absorbent material such as diatomite or universal binders.[1]
Step 4: Containerization Place the absorbed material and any solid waste into a suitable, clearly labeled, and sealed container for chemical waste. The label should include "this compound Waste" and the date of accumulation.
Step 5: Decontamination of Surfaces and Equipment Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with alcohol.[1]
Step 6: Final Disposal Dispose of the sealed waste container through your institution's chemical waste disposal program. Adhere to all local, state, and federal regulations for non-hazardous chemical waste disposal. Do not discharge this compound or its waste into drains or waterways.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound.
Hypothetical Experimental Protocol: Use of this compound as a Catalyst
This protocol describes a hypothetical experiment where this compound is used as a catalyst in a condensation reaction.
Objective: To synthesize a target molecule via a condensation reaction using this compound as a catalyst.
Materials:
-
Reactant A
-
Reactant B
-
This compound (catalyst)
-
Solvent (e.g., Toluene)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Appropriate work-up and purification reagents and equipment
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add Reactant A (1 equivalent) and Reactant B (1.2 equivalents).
-
Solvent Addition: Add the appropriate volume of solvent to achieve the desired reaction concentration.
-
Catalyst Addition: Add this compound (0.05 equivalents) to the reaction mixture.
-
Reaction Conditions: Attach the condenser and place the flask in a heating mantle. Heat the reaction to the desired temperature (e.g., reflux) and stir for the required reaction time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by an appropriate method (e.g., column chromatography).
-
Waste Disposal: Throughout the procedure, collect all waste containing this compound, including residual reaction mixture and contaminated materials, for disposal according to the protocol outlined above.
References
Personal protective equipment for handling Dicresulene diammonium
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the proper handling and disposal of Dicresulene diammonium, ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety is crucial. Although not classified as a hazardous substance, adherence to standard laboratory safety protocols is mandatory to minimize exposure risk.[1] The following table summarizes the required personal protective equipment and essential engineering controls.
| Category | Requirement | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Chemically resistant gloves are required. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that prevents skin contact. |
| Respiratory Protection | Suitable Respirator | Use in areas with adequate ventilation. If dust or aerosols may be generated, a respirator is necessary.[1] |
| Engineering Controls | Ventilation | Work should be conducted in an area with appropriate exhaust ventilation.[1] |
| Emergency Equipment | Safety Shower & Eyewash | An accessible safety shower and eyewash station must be available in the immediate work area.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is critical for the safe handling of this compound from receipt to disposal. The following diagram outlines the necessary steps to ensure safe laboratory practices.
Caption: Workflow for the safe handling and disposal of this compound.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present. Seek prompt medical attention.[1] |
| Skin Contact | Thoroughly rinse the affected skin with plenty of water. Remove any contaminated clothing and shoes. A physician should be consulted.[1] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1] |
| Ingestion | Wash out the mouth with water. Do not induce vomiting. Call a physician for guidance.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Key Disposal Steps:
-
Containment: Collect waste material in a clearly labeled and securely sealed container.
-
Spill Residue: For spills, absorb the substance with a non-combustible, inert material such as diatomite or universal binders.[1] Decontaminate affected surfaces and equipment by scrubbing with alcohol.[1] All contaminated materials should be collected for disposal.
-
Regulatory Compliance: Dispose of the substance and any contaminated materials in strict accordance with all applicable federal, state, and local regulations.[1] Do not allow the product to enter drains, water courses, or the soil.[1]
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
